2-Bromo-4-nitroanisole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143545. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-methoxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUDXQVNBZCQRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199934 | |
| Record name | 2-Bromo-4-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5197-28-4 | |
| Record name | 2-Bromo-1-methoxy-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5197-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-nitroanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005197284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5197-28-4 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143545 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-4-nitroanisole | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-nitroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.621 | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-4-nitroanisole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-4-nitroanisole, a key intermediate in organic synthesis. It details established experimental protocols for its preparation and subsequent chemical transformations. The document includes a thorough compilation of its spectroscopic data and outlines its relevance as a building block in the synthesis of pharmaceutical compounds. A logical workflow for the synthesis and downstream application of this compound is presented visually using a Graphviz diagram.
Chemical Properties and Data
This compound is a substituted aromatic compound that is widely utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Its chemical reactivity is primarily dictated by the presence of the bromo and nitro functional groups on the anisole (B1667542) backbone.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO₃ | [2][3][4] |
| Molecular Weight | 232.03 g/mol | [2][4] |
| CAS Number | 5197-28-4 | [2][4] |
| Appearance | White to Brown to Dark purple powder to crystal | |
| Melting Point | 104-106 °C | |
| Assay | >98.0% (GC) | |
| InChI | 1S/C7H6BrNO3/c1-12-7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3 | |
| SMILES | COc1ccc(cc1Br)--INVALID-LINK--=O |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes its key spectroscopic features.
| Spectroscopy | Data | Source |
| ¹H NMR | Spectra available | [2] |
| ¹³C NMR | Spectra available | [2] |
| Infrared (IR) | Spectra available (KBr wafer, ATR-Neat) | [2] |
| Raman | Spectra available | [2] |
| UV-VIS | Spectra available | [2] |
Experimental Protocols
Detailed experimental procedures are essential for the successful synthesis and application of this compound.
Synthesis of this compound from 4-Nitroanisole (B1192098)
A common method for the synthesis of this compound involves the bromination of 4-nitroanisole using N-bromosuccinimide (NBS).
Procedure:
-
In a reaction vessel, dissolve 4-nitroanisole in a suitable solvent such as acetic acid.
-
Control the temperature of the reaction mixture, typically between 15-60 °C.
-
Slowly add N-bromosuccinimide (1.0-1.2 equivalents) to the stirred solution.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, pour the mixture into ice water to precipitate the product.
-
Collect the solid product by suction filtration and wash with water.
-
Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) or by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane.[5]
Synthesis of 3-Bromo-4-methoxyaniline (B105698) from this compound
This compound can be readily reduced to the corresponding aniline, which is a valuable synthetic intermediate.
Procedure:
-
Suspend this compound in a suitable solvent such as ethanol or a mixture of benzene (B151609) and water.
-
Add a reducing agent, such as iron powder, to the suspension.
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the hot reaction mixture to remove the iron catalyst.
-
The filtrate can be concentrated, and the product extracted with a suitable organic solvent.
-
Purify the crude 3-Bromo-4-methoxyaniline by recrystallization or column chromatography.
Logical Workflow: Synthesis and Downstream Application
The following diagram illustrates a logical workflow for the synthesis of this compound and its subsequent conversion to 3-Bromo-4-methoxyaniline, a key building block for more complex molecules.
Caption: Synthetic workflow from 4-Nitroanisole to 3-Bromo-4-methoxyaniline via this compound.
Applications in Drug Development
This compound and its derivatives are important intermediates in the synthesis of various pharmaceutical agents. For instance, the resulting 3-Bromo-4-methoxyaniline can be a precursor in the synthesis of complex heterocyclic compounds used in drug discovery. While direct synthesis pathways from this compound are proprietary, its structural motifs are found in advanced intermediates for drugs such as Elacestrant, a selective estrogen receptor degrader, and Fedratinib, a JAK2 inhibitor.[6][7]
Safety and Handling
This compound is a chemical that requires careful handling. The following is a summary of its key safety information.
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/eye protection/face protection. |
| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of water. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P362+P364: Take off contaminated clothing and wash it before reuse. |
It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. CN102199099B - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
- 2. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
- 3. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Fedratinib hydrochloride to treat intermediate-2 or high-risk primary or secondary myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2-Bromo-4-nitroanisole, a key intermediate in various organic syntheses. The information is presented to support research, development, and quality control activities involving this compound.
Core Physical Properties
This compound is a solid organic compound with the chemical formula C₇H₆BrNO₃.[1] It is characterized by a pale yellow to brown crystalline appearance. The presence of a bromine atom, a nitro group, and a methoxy (B1213986) group on the benzene (B151609) ring influences its reactivity and physical characteristics, making it a valuable building block in the synthesis of more complex molecules.[2]
Quantitative Data Summary
A summary of the key physical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆BrNO₃ | [1] |
| Molecular Weight | 232.03 g/mol | [1][3] |
| Melting Point | 104-106 °C | [4] |
| Boiling Point | Not readily available in cited literature | |
| Density | Not readily available in cited literature | |
| Appearance | White to Brown to Dark purple powder to crystal | |
| Solubility | Moderately soluble in organic solvents such as ethanol (B145695) and dichloromethane; less soluble in water.[2] Quantitative data not readily available. | [2] |
| CAS Number | 5197-28-4 | [1][4] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are crucial for verifying the identity and purity of this compound. Standard experimental protocols are outlined below.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase and is a critical indicator of purity.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. The sample height should be approximately 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample. For a pure compound, this range is typically narrow (0.5-2 °C).
Boiling Point Determination (Thiele Tube Method)
Apparatus:
-
Thiele tube
-
High-boiling point oil (e.g., mineral oil)
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Bunsen burner or heating mantle
Procedure:
-
Sample Preparation: A small amount of this compound is placed in the small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the sample.
-
Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped inside a Thiele tube containing a high-boiling point oil, making sure the oil level is above the sample.
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed. The heat source is then removed.
-
Boiling Point Reading: The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination (Qualitative and Semi-Quantitative)
Understanding the solubility of a compound is essential for reaction setup, purification, and formulation.
Apparatus:
-
Test tubes
-
Vortex mixer or stirring rod
-
Graduated cylinders or pipettes
-
Analytical balance
Procedure:
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) should be selected.
-
Qualitative Assessment: To a test tube containing a small, known amount of this compound (e.g., 10 mg), a small volume of the chosen solvent (e.g., 1 mL) is added. The mixture is agitated vigorously. Visual observation determines if the solid dissolves completely, partially, or not at all. This can be categorized as soluble, partially soluble, or insoluble.
-
Semi-Quantitative Assessment (Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of a specific solvent in a sealed flask.
-
The mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
A known volume of the clear filtrate is carefully evaporated to dryness, and the mass of the dissolved solid is determined.
-
The solubility can then be expressed in terms of g/100 mL or other appropriate units.
-
Synthesis Pathway Visualization
The following diagram illustrates a common synthetic route to this compound, starting from 4-nitroanisole. This two-step process involves an initial bromination of the aromatic ring followed by a nucleophilic substitution reaction.
Caption: Synthesis of this compound from 4-nitroanisole.
References
2-Bromo-4-nitroanisole molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of 2-Bromo-4-nitroanisole, a key intermediate in organic synthesis. The information is presented to be easily accessible for research and development purposes.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO₃ | [1][2][3] |
| Linear Formula | BrC₆H₃(NO₂)OCH₃ | [2][4] |
| Molecular Weight | 232.03 g/mol | [1][2][3][4] |
| CAS Number | 5197-28-4 | [2][4] |
| Melting Point | 104-106 °C |
Logical Relationship of Molecular Properties
The following diagram illustrates the direct relationship between the compound and its fundamental chemical identifiers.
Experimental Protocols
While this document does not contain specific experimental protocols, this compound is commonly synthesized from 4-nitroanisole (B1192098). A general procedure involves the bromination of 4-nitroanisole using a brominating agent such as N-bromosuccinimide (NBS). The reaction progress is typically monitored by techniques like Thin Layer Chromatography (TLC) and Proton Nuclear Magnetic Resonance (¹H NMR).
Applications in Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex molecules. The presence of both bromo and nitro functional groups allows for a variety of chemical transformations, including substitution and coupling reactions. It is particularly useful in the preparation of active pharmaceutical ingredients (APIs) and other fine chemicals. One notable application is its use in the synthesis of 3-Bromo-4-methoxyaniline and its derivatives.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Bromo-4-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of 2-Bromo-4-nitroanisole. The strategic application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), is detailed, offering a robust workflow for the unambiguous identification and characterization of this and similar small organic molecules.
Compound Identification and Properties
This compound is a substituted aromatic compound with the chemical formula C₇H₆BrNO₃.[1][2][3][4] Its systematic IUPAC name is 2-bromo-1-methoxy-4-nitrobenzene.[5] The compound has a molecular weight of approximately 232.03 g/mol .[1][2][3] Key physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 5197-28-4 | [1][3][4] |
| Molecular Formula | C₇H₆BrNO₃ | [1][2][3][4] |
| Molecular Weight | 232.03 g/mol | [1][2][3] |
| Melting Point | 104-106 °C | [2][3] |
| Appearance | White to off-white powder | [4] |
Spectroscopic Data for Structure Confirmation
The structural assignment of this compound is unequivocally confirmed through the combined analysis of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and methoxy (B1213986) protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.9-8.2 | m | 2H | Aromatic Protons (H-3, H-5) |
| ~7.0-7.2 | d | 1H | Aromatic Proton (H-6) |
| ~3.9 | s | 3H | Methoxy Protons (-OCH₃) |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument frequency. The assignments are based on predicted electronic environments and spin-spin coupling patterns.
The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-1 (C-OCH₃) |
| ~148 | C-4 (C-NO₂) |
| ~128 | C-6 |
| ~125 | C-3 |
| ~115 | C-5 |
| ~112 | C-2 (C-Br) |
| ~57 | -OCH₃ |
Note: The assignments are based on established chemical shift ranges for substituted benzene (B151609) derivatives.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides information about the functional groups present in this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Medium | C-H stretch (methoxy) |
| ~1590, 1480 | Strong | C=C stretch (aromatic ring) |
| ~1520, 1340 | Strong | N-O stretch (nitro group, asymmetric and symmetric) |
| ~1260 | Strong | C-O stretch (aryl ether) |
| ~1020 | Medium | C-O stretch (methoxy) |
| ~830 | Strong | C-H bend (out-of-plane, para-disubstituted) |
| ~680 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
| m/z | Relative Intensity | Assignment |
| 231/233 | High | [M]⁺, [M+2]⁺ (Molecular ion peak with bromine isotope pattern) |
| 201/203 | Medium | [M - NO]⁺ |
| 186/188 | Medium | [M - NO₂]⁺ |
| 156 | Low | [M - NO₂ - CH₂O]⁺ |
| 107 | Medium | [C₇H₆O]⁺ |
| 76 | High | [C₆H₄]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the structural elucidation of this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
Cap the NMR tube and gently invert to ensure complete dissolution and a homogenous solution.
¹H NMR Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range covering approximately -2 to 12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale to the TMS signal (0 ppm). Integrate the signals to determine the relative proton ratios.
¹³C NMR Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer.
-
Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A range covering approximately 0 to 200 ppm.
-
-
Processing: Apply Fourier transformation with an appropriate line broadening factor, phase correction, and baseline correction. Calibrate the chemical shift scale to the solvent signal or TMS.
FT-IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared Spectrometer equipped with an ATR accessory.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Procedure:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Place the sample on the crystal and collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.
-
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.
Data Acquisition (Electron Ionization - EI):
-
Instrument: A mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS) for sample introduction.
-
Parameters:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Procedure:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.
-
The compound will be vaporized, separated from the solvent on the GC column, and then introduced into the ion source of the mass spectrometer.
-
The resulting mass spectrum will be recorded.
-
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the structure elucidation of an unknown compound, exemplified by this compound.
Caption: Logical workflow for the structure elucidation of this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound 97 5197-28-4 [sigmaaldrich.com]
- 3. 2-溴-4-硝基苯甲醚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound, CasNo.5197-28-4 Shanghai Massive Chemical Technology Co., Ltd. China (Mainland) [massive.lookchem.com]
- 5. This compound | C7H6BrNO3 | CID 78870 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Bromo-1-methoxy-4-nitrobenzene
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 2-bromo-1-methoxy-4-nitrobenzene, a key intermediate in organic synthesis. It details the compound's chemical identity, physicochemical properties, established synthesis protocols, and significant chemical reactions. Furthermore, this guide explores its applications, particularly as a versatile building block in the development of pharmaceuticals and agrochemicals, owing to its distinct functional groups that allow for diverse chemical transformations. Safety and handling protocols are also outlined to ensure proper laboratory practice.
Nomenclature and Chemical Identity
The compound with the systematic IUPAC name 2-bromo-1-methoxy-4-nitrobenzene is an aromatic organic compound. It is characterized by a benzene (B151609) ring substituted with a bromine atom, a methoxy (B1213986) group (-OCH₃), and a nitro group (-NO₂).[1] The positioning of these functional groups dictates its chemical reactivity, making it a valuable precursor in multi-step organic synthesis.
Common Synonyms:
-
2-Bromo-4-nitroanisole[1]
-
1-Bromo-2-methoxy-5-nitrobenzene[1]
-
3-Bromo-4-methoxynitrobenzene[1]
-
Anisole, 2-bromo-4-nitro-[1]
Physicochemical Properties
The physical and chemical properties of 2-bromo-1-methoxy-4-nitrobenzene are summarized below. This compound typically appears as a yellow to brown solid and exhibits moderate solubility in organic solvents like ethanol (B145695) and dichloromethane, with lower solubility in water.[1]
| Property | Value | Reference |
| CAS Number | 5197-28-4 | [1] |
| Molecular Formula | C₇H₆BrNO₃ | [1] |
| Molecular Weight | 232.03 g/mol | [1][2] |
| Appearance | White to Brown to Dark purple powder/crystal | [1] |
| InChI Key | JMUDXQVNBZCQRF-UHFFFAOYSA-N | [1] |
| SMILES | COC1=C(Br)C=C(C=C1)--INVALID-LINK--[O-] | [1] |
Synthesis and Experimental Protocols
The synthesis of 2-bromo-1-methoxy-4-nitrobenzene can be strategically designed starting from simpler aromatic precursors. A common pathway involves the nitration of 2-bromoanisole (B166433). The methoxy group is an ortho-, para-director, and while the para position is sterically favored, the ortho product can also be formed.
Experimental Protocol: Nitration of 2-Bromoanisole
This protocol describes a representative method for synthesizing 2-bromo-1-methoxy-4-nitrobenzene.
Reagents and Materials:
-
2-Bromoanisole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice-water bath
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser)
Procedure:
-
Equip a 250 mL three-necked flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.
-
Carefully add 50 mL of concentrated sulfuric acid to the flask and cool it to 0-5 °C.
-
Slowly add 2-bromoanisole (0.1 mol) to the cold sulfuric acid with continuous stirring.
-
Prepare the nitrating mixture by cautiously adding 10 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid in a separate beaker, keeping it cool.
-
Add the nitrating mixture dropwise from the dropping funnel to the 2-bromoanisole solution over 30-45 minutes. Critically maintain the reaction temperature below 10 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours.
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
A solid precipitate of the crude product will form. Isolate the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Further wash the crude product with a cold 5% sodium bicarbonate solution to remove any residual acid, followed by a final wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield purified 2-bromo-1-methoxy-4-nitrobenzene.
Caption: Synthesis workflow via nitration of 2-bromoanisole.
Chemical Reactivity and Key Transformations
2-bromo-1-methoxy-4-nitrobenzene is a versatile intermediate due to its three distinct functional groups.[1]
-
Nitro Group (-NO₂): This strong electron-withdrawing group activates the benzene ring for nucleophilic aromatic substitution (SNAr). It can also be readily reduced to an amino group (-NH₂), a crucial step in the synthesis of many pharmaceuticals.
-
Bromo Group (-Br): As a halogen, it serves as a good leaving group in SNAr reactions and is a key handle for introducing molecular complexity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
-
Methoxy Group (-OCH₃): This electron-donating group influences the regioselectivity of further electrophilic substitutions, although such reactions are disfavored by the deactivating nitro group.
Experimental Protocol: Reduction of the Nitro Group
This protocol details the conversion of 2-bromo-1-methoxy-4-nitrobenzene to 3-bromo-4-methoxyaniline, a valuable aniline (B41778) derivative.
Reagents and Materials:
-
2-bromo-1-methoxy-4-nitrobenzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (B78521) (NaOH) solution (10 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Heating mantle and reflux condenser
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-bromo-1-methoxy-4-nitrobenzene (0.05 mol) in 100 mL of ethanol.
-
Add tin(II) chloride dihydrate (0.15 mol) to the solution.
-
Carefully add 50 mL of concentrated hydrochloric acid. The reaction is exothermic.
-
Fit the flask with a reflux condenser and heat the mixture at reflux (approx. 80-90 °C) for 2-3 hours, or until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the mixture by adding 10 M sodium hydroxide solution until the pH is basic (pH > 10). A precipitate of tin salts will form.
-
Extract the aqueous slurry three times with 100 mL portions of ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-bromo-4-methoxyaniline, which can be further purified by column chromatography or recrystallization.
Caption: Transformation of the nitro group to an amine.
Applications in Drug Discovery and Development
The strategic placement of reactive sites makes 2-bromo-1-methoxy-4-nitrobenzene a valuable scaffold in medicinal chemistry and drug development. It serves as a building block for a wide range of more complex molecules with potential biological activity.[3][4]
-
Pharmaceutical Intermediates: The reduction of the nitro group yields a substituted aniline. Anilines are precursors to a vast array of pharmaceuticals, including analgesics, anti-inflammatory agents, and kinase inhibitors.
-
Cross-Coupling Reactions: The bromine atom allows for the formation of new carbon-carbon or carbon-heteroatom bonds. This is fundamental for synthesizing compounds targeting various diseases, from cancer to cardiovascular disorders.[4] For example, a Suzuki coupling reaction could be used to introduce a new aryl or heteroaryl group at the bromine position, significantly increasing molecular complexity.
Caption: Logical pathways for creating complex molecules.
Safety and Handling
2-bromo-1-methoxy-4-nitrobenzene is a chemical that must be handled with appropriate safety precautions.
-
Hazard Classification: The compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It is also known to cause skin irritation and serious eye irritation.[2]
-
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[5]
-
Skin Protection: Handle with impervious gloves (e.g., nitrile rubber) and wear protective clothing to prevent skin contact.[5][6]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If exposure limits may be exceeded, a full-face respirator with an appropriate filter is necessary.[5][6]
-
-
Handling and Storage:
-
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][7]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[6][7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[6][7]
-
Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterward. Call a physician or poison control center immediately.[7]
-
References
- 1. CAS 5197-28-4: 2-Bromo-1-methoxy-4-nitrobenzene [cymitquimica.com]
- 2. 2-Bromo-4-methoxy-1-nitrobenzene | C7H6BrNO3 | CID 12966745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Spectroscopic Analysis of 2-Bromo-4-nitroanisole: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2-bromo-4-nitroanisole, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering a structured presentation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of experimentally verified public data, this guide combines data from closely related analogs and predicted values to provide a comprehensive analytical profile.
Data Presentation
The following tables summarize the key spectroscopic data for this compound.
Table 1: 1H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.42 | d | H-3 |
| ~8.15 | dd | H-5 |
| ~7.15 | d | H-6 |
| ~3.95 | s | -OCH3 |
Note: Data is predicted and may vary from experimental values. The aromatic region is assigned based on the expected electronic effects of the substituents.
Table 2: 13C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~155.0 | C-1 (-OCH3) |
| ~148.0 | C-4 (-NO2) |
| ~128.0 | C-5 |
| ~126.0 | C-3 |
| ~112.0 | C-6 |
| ~110.0 | C-2 (-Br) |
| ~57.0 | -OCH3 |
Note: Data is predicted and may vary from experimental values.
Table 3: IR Spectroscopic Data
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H aromatic stretch |
| ~2950-2850 | Medium | C-H aliphatic stretch (-OCH3) |
| ~1590, 1480 | Strong | C=C aromatic ring stretch |
| ~1520, 1340 | Strong | N-O asymmetric & symmetric stretch (NO2) |
| ~1260 | Strong | C-O-C asymmetric stretch |
| ~1020 | Medium | C-O-C symmetric stretch |
| ~830 | Strong | C-H out-of-plane bend |
| ~680 | Medium | C-Br stretch |
Note: Peak positions are approximate and based on characteristic functional group frequencies. Experimental data is available in spectral databases such as SpectraBase.[1]
Table 4: Mass Spectrometry Data (Predicted EI-MS)
| m/z | Relative Intensity (%) | Assignment |
| 231/233 | High | [M]+ (Molecular ion, bromine isotope pattern) |
| 201/203 | Medium | [M - NO]+ |
| 186/188 | Medium | [M - NO2]+ or [M - CH3O]+ |
| 154/156 | Low | [M - NO2 - O]+ |
| 107 | Medium | [C6H4O]+ |
| 76 | High | [C6H4]+ |
Note: Fragmentation patterns are predicted. The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity. Experimental GC-MS data is noted in databases like SpectraBase.[1]
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of this compound.
Methodology:
-
Sample Preparation:
-
For 1H NMR, accurately weigh 5-10 mg of this compound.
-
For 13C NMR, weigh 20-50 mg of the sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry vial.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (Example for a 400 MHz Spectrometer):
-
1H NMR:
-
Spectral Width: -2 to 12 ppm
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64
-
-
13C NMR:
-
Spectral Width: 0 to 220 ppm
-
Pulse Angle: 45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more for dilute samples)
-
Decoupling: Proton broadband decoupling.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shifts using the TMS signal at 0 ppm.
-
Integrate the peaks in the 1H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: No specific preparation is needed for a solid sample with ATR.
-
Instrument Setup:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Record a background spectrum of the empty ATR setup.
-
-
Data Acquisition:
-
Place a small amount of solid this compound onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm-1.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology (Electron Ionization - EI, coupled with Gas Chromatography - GC):
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
-
GC-MS Parameters:
-
GC:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Column: A suitable capillary column (e.g., HP-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
MS (EI):
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
-
Scan Speed: 1-2 scans/second
-
Ion Source Temperature: 230 °C
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum for this peak.
-
Identify the molecular ion peak ([M]+), paying attention to the isotopic pattern of bromine (79Br and 81Br).
-
Identify the major fragment ions and propose fragmentation pathways.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
Synthesis of 2-Bromo-4-nitroanisole from Anisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-4-nitroanisole, a valuable intermediate in organic synthesis, starting from anisole (B1667542). The document outlines the primary synthetic strategies, detailed experimental protocols, and quantitative data to support researchers in the practical application of these methods.
Introduction
This compound is a substituted aromatic compound with applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its synthesis from the readily available starting material, anisole, can be achieved through electrophilic aromatic substitution reactions. The methoxy (B1213986) group (-OCH₃) of anisole is an activating, ortho-, para-directing group, while the nitro group (-NO₂) is a deactivating, meta-directing group. The order of the bromination and nitration steps is therefore a critical consideration in the synthetic design to achieve the desired 2,4-disubstitution pattern. This guide will detail the two primary synthetic pathways: the nitration of anisole followed by bromination, and the bromination of anisole followed by nitration.
Synthetic Pathways
The synthesis of this compound from anisole is typically approached via a two-step electrophilic aromatic substitution sequence. The order of these steps significantly influences the regioselectivity and overall efficiency of the synthesis.
Route 1: Nitration followed by Bromination
This route involves the initial nitration of anisole to produce a mixture of ortho- and para-nitroanisole, with the para-isomer being the major product due to steric hindrance at the ortho position. The subsequent bromination of the separated 4-nitroanisole (B1192098) directs the bromine atom to the position ortho to the methoxy group and meta to the deactivating nitro group.[1]
Route 2: Bromination followed by Nitration
Alternatively, anisole can first be brominated to yield predominantly 4-bromoanisole (B123540).[2] The subsequent nitration of 4-bromoanisole will then introduce a nitro group. The methoxy group directs ortho- and para- to itself, while the bromine atom also directs ortho- and para-. The strong activating effect of the methoxy group will direct the incoming nitro group primarily to the position para to the bromine and ortho to the methoxy group.
The following diagram illustrates the logical relationship between the two primary synthetic routes.
Caption: Synthetic routes to this compound from anisole.
Quantitative Data Summary
The following table summarizes key quantitative data for the compounds involved in the synthesis of this compound.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS Number |
| Anisole | C₇H₈O | 108.14 | -37 | 154 | 100-66-3 |
| 4-Bromoanisole | C₇H₇BrO | 187.04 | 10 | 223 | 104-92-7[3] |
| 4-Nitroanisole | C₇H₇NO₃ | 153.14 | 52-54 | 274 | 100-17-4 |
| This compound | C₇H₆BrNO₃ | 232.03 | 104-106 | - | 5197-28-4[4][5] |
Experimental Protocols
Detailed experimental procedures for each synthetic step are provided below. These protocols are based on established laboratory methods.
Route 1: Nitration followed by Bromination
Step 1: Synthesis of 4-Nitroanisole from Anisole
-
Reagents and Materials:
-
Anisole
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Stirring apparatus
-
Separatory funnel
-
Ethanol (B145695) for recrystallization
-
-
Procedure:
-
In a flask equipped with a stirrer, a mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled in an ice bath.[6]
-
Anisole is added dropwise to the cooled acid mixture with continuous stirring, maintaining a low temperature to control the exothermic reaction.
-
After the addition is complete, the reaction mixture is stirred for a specified time to ensure complete reaction.
-
The mixture is then poured into ice-cold water, leading to the precipitation of the crude product.
-
The solid is collected by filtration, washed with water to remove residual acids, and then recrystallized from ethanol to yield pure 4-nitroanisole, which is the major para-isomer.[2] The ortho-isomer can be separated based on differences in physical properties.
-
Step 2: Synthesis of this compound from 4-Nitroanisole
-
Reagents and Materials:
-
4-Nitroanisole
-
Bromine (Br₂)
-
Iron(III) Bromide (FeBr₃) as a Lewis acid catalyst
-
A suitable solvent (e.g., a chlorinated solvent)
-
Sodium bisulfite solution
-
Stirring apparatus
-
Apparatus for heating under reflux
-
-
Procedure:
-
4-Nitroanisole is dissolved in a suitable solvent in a reaction flask.
-
Iron(III) bromide is added as a catalyst.
-
Bromine is added dropwise to the mixture.[1]
-
The reaction mixture is stirred, and if necessary, gently heated to promote the reaction.
-
Upon completion, the reaction is quenched, for instance, by adding a sodium bisulfite solution to remove excess bromine.
-
The organic layer is separated, washed, dried, and the solvent is evaporated.
-
The crude product is purified by recrystallization to afford this compound.
-
Route 2: Bromination followed by Nitration
Step 1: Synthesis of 4-Bromoanisole from Anisole
-
Reagents and Materials:
-
Anisole
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Stirring apparatus
-
Sodium bicarbonate solution
-
-
Procedure:
-
Anisole is dissolved in glacial acetic acid in a reaction flask.
-
A solution of bromine in acetic acid is added dropwise with stirring at room temperature. The methoxy group is a strong activating group, so a Lewis acid catalyst is generally not required.[7]
-
The reaction mixture is stirred until the reaction is complete, which can be monitored by TLC.
-
The mixture is then poured into water and neutralized with a sodium bicarbonate solution.
-
The product is extracted with a suitable organic solvent (e.g., dichloromethane).
-
The organic layer is dried, and the solvent is removed to give crude 4-bromoanisole, which can be purified by distillation.
-
Step 2: Synthesis of this compound from 4-Bromoanisole
-
Reagents and Materials:
-
4-Bromoanisole
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Stirring apparatus
-
-
Procedure:
-
4-Bromoanisole is slowly added to a cold, stirred mixture of concentrated nitric and sulfuric acids.[8]
-
The temperature is kept low during the addition to control the reaction rate and prevent side reactions.
-
After the addition, the mixture is allowed to react for a period, with progress monitored by TLC.
-
The reaction mixture is then carefully poured onto crushed ice to precipitate the product.
-
The solid product is collected by filtration, washed with water, and purified by recrystallization to yield this compound.
-
Experimental Workflow
The general experimental workflow for the synthesis, workup, and purification of this compound is depicted in the following diagram.
Caption: General experimental workflow for synthesis and purification.
Conclusion
The synthesis of this compound from anisole is a well-established process in organic chemistry, achievable through two primary, reliable routes. The choice between nitration followed by bromination, or bromination followed by nitration, may depend on the desired purity, yield, and the ease of separation of intermediates. The provided protocols offer a solid foundation for researchers to undertake this synthesis. Careful control of reaction conditions, particularly temperature and stoichiometry, is crucial for achieving high yields and minimizing the formation of byproducts.
References
An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 2-Bromo-4-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-4-nitroanisole, a key intermediate in the development of various pharmaceuticals and fine chemicals. The document focuses on the principles of electrophilic aromatic substitution, detailing reaction mechanisms, regioselectivity, and experimental protocols. Quantitative data from various synthetic approaches are summarized for comparative analysis. Key reaction pathways and experimental workflows are visualized to facilitate a deeper understanding of the synthetic process.
Introduction
This compound is a valuable building block in organic synthesis, primarily owing to its trifunctional nature, which allows for selective chemical modifications at three distinct positions. The strategic synthesis of this compound is paramount, with electrophilic aromatic substitution (EAS) being the cornerstone of its preparation. This guide explores the common synthetic routes, emphasizing the directing effects of substituents on the aromatic ring that govern the regiochemical outcome of the reactions.
Synthetic Pathways and Mechanisms
The most prevalent and economically viable synthesis of this compound commences with anisole (B1667542) and proceeds through a two-step electrophilic aromatic substitution sequence: nitration followed by bromination. An alternative route starting from 4-fluoro-1-nitrobenzene is also discussed.
Synthesis from Anisole
Step 1: Nitration of Anisole
Anisole undergoes nitration with a mixture of concentrated nitric acid and sulfuric acid to yield a mixture of ortho- and para-nitroanisole.[1][2][3] The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the benzene (B151609) ring via resonance.[1] The para isomer is generally the major product due to reduced steric hindrance compared to the ortho position.[4]
Step 2: Bromination of 4-Nitroanisole (B1192098)
The separated 4-nitroanisole is then subjected to bromination. In this step, the directing effects of the methoxy and nitro groups are crucial. The methoxy group directs the incoming electrophile to the ortho and para positions, while the nitro group is a deactivating, meta-directing group.[5] The cumulative effect of these two substituents directs the bromine atom to the position ortho to the methoxy group and meta to the nitro group, yielding this compound.
Alternative Synthesis from 4-Fluoro-1-nitrobenzene
An alternative synthesis involves the bromination of 4-fluoro-1-nitrobenzene followed by a nucleophilic aromatic substitution (SNAr) reaction with sodium methoxide.
Quantitative Data Presentation
The following tables summarize the quantitative data for the key synthetic steps.
Table 1: Nitration of Anisole
| Reactants | Reagents | Temperature (°C) | Reaction Time | Yield of 4-Nitroanisole (%) |
| Anisole | Conc. HNO₃, Conc. H₂SO₄ | 0-10 | 1-2 hours | ~60-70% (para isomer) |
Table 2: Bromination of 4-Nitroanisole
| Starting Material | Brominating Agent | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 4-Nitroanisole | N-Bromosuccinimide (NBS) | Ball Milling | Room Temperature | 1 hour | 85 | N/A |
| 4-Nitroanisole | Bromine (Br₂) | Iron(III) Bromide (FeBr₃) | Room Temperature | 2-4 hours | Not specified | [1] |
Table 3: Alternative Synthesis from 4-Fluoro-1-nitrobenzene
| Step | Reactants | Reagents | Temperature (°C) | Overall Yield (%) | Reference |
| Bromination & Etherification | 4-Fluoro-1-nitrobenzene | NBS, I₂, Sodium methoxide | 20 (Bromination), 50 (Etherification) | 44.3 | N/A |
Experimental Protocols
Synthesis of 4-Nitroanisole from Anisole
Materials:
-
Anisole
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
A nitrating mixture is prepared by slowly adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, with cooling in an ice bath.
-
The nitrating mixture is added dropwise to 10 g of anisole, ensuring the temperature is maintained between 0-10 °C.
-
After the addition is complete, the reaction mixture is stirred for 1-2 hours at room temperature.
-
The mixture is then poured onto crushed ice, and the crude product is extracted with dichloromethane.
-
The organic layer is washed with saturated sodium bicarbonate solution and then with water.
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The resulting mixture of ortho and para isomers can be separated by fractional crystallization or column chromatography.
Synthesis of this compound from 4-Nitroanisole (NBS Method)
Materials:
-
4-Nitroanisole
-
N-Bromosuccinimide (NBS)
-
Stainless steel ball (for ball milling)
-
Ethyl acetate (B1210297)
Procedure:
-
In a stainless steel grinding jar, 100 mg of 4-nitroanisole, 260 mg of N-bromosuccinimide, and a stainless steel ball are placed.
-
The mixture is subjected to ball milling for 1 hour. The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture is transferred to 30 mL of ethyl acetate and cooled to 0 °C.
-
The succinimide (B58015) precipitate is removed by filtration.
-
The filtrate is concentrated under vacuum to yield this compound as a colorless powder.
Characterization Data
This compound
-
Molecular Formula: C₇H₆BrNO₃[6]
-
Melting Point: 104-106 °C[7]
-
Appearance: Colorless to pale yellow powder.
-
¹H NMR (CDCl₃): δ 8.39 (d, J=2.6 Hz, 1H), 8.16 (dd, J=8.9, 2.6 Hz, 1H), 7.01 (d, J=8.9 Hz, 1H), 3.98 (s, 3H).
-
¹³C NMR (CDCl₃): δ 154.9, 142.3, 131.9, 127.8, 112.0, 111.8, 56.8.
-
IR (KBr, cm⁻¹): 1580, 1510 (NO₂ stretch), 1340 (NO₂ stretch), 1270 (C-O stretch), 1020 (C-O stretch), 830 (C-H out of plane bend).[6]
Conclusion
The synthesis of this compound via electrophilic aromatic substitution is a well-established and efficient process. The regioselectivity of the reactions is predictably controlled by the directing effects of the substituents on the anisole ring. The two-step synthesis from anisole, involving nitration followed by bromination, is the most common route. This guide has provided detailed methodologies and quantitative data to aid researchers and professionals in the successful synthesis and purification of this important chemical intermediate. The choice of brominating agent in the second step can significantly impact the yield and reaction conditions, with modern methods like ball milling with NBS offering high efficiency under mild conditions.
References
- 1. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 2. How does anisole react with nitrating mixture? Write the equations. | Filo [askfilo.com]
- 3. brainly.in [brainly.in]
- 4. homework.study.com [homework.study.com]
- 5. Solved Bromination of the compound p-nitroanisole will | Chegg.com [chegg.com]
- 6. This compound | C7H6BrNO3 | CID 78870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 97 5197-28-4 [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of 2-Bromo-4-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-Bromo-4-nitroanisole, a key intermediate in the synthesis of various pharmaceutical and fine chemical products.[1][2] The document details the common starting materials, experimental protocols, and quantitative data associated with each method, presented in a clear and comparative format to aid researchers in selecting the most suitable pathway for their specific needs.
Synthetic Pathways Overview
The synthesis of this compound can be achieved through several distinct chemical transformations. The most prevalent and well-documented methods include:
-
Bromination of 4-nitroanisole (B1192098): This is a direct approach where the commercially available 4-nitroanisole is subjected to electrophilic aromatic substitution to introduce a bromine atom at the ortho-position to the methoxy (B1213986) group.
-
Nitration of Anisole (B1667542) followed by Bromination: This two-step process begins with the nitration of anisole to yield 4-nitroanisole, which is then brominated in a subsequent step.
-
Methylation of 2-Bromo-4-nitrophenol: This route involves the O-methylation of 2-Bromo-4-nitrophenol, which can be prepared from 4-nitrophenol (B140041).
-
From 4-Fluoro-1-nitrobenzene: A multi-step synthesis that involves bromination followed by a nucleophilic substitution reaction.
Below, we delve into the specifics of each of these synthetic strategies.
Synthesis Route 1: Bromination of 4-nitroanisole
This is arguably the most straightforward method, utilizing a readily available starting material. The electron-donating methoxy group directs the incoming electrophile (bromine) to the ortho and para positions. Since the para position is already occupied by the nitro group, the bromination occurs at the ortho position.
Experimental Protocol
A common procedure for the bromination of 4-nitroanisole involves the use of N-bromosuccinimide (NBS) as the brominating agent.[1] Another established method employs bromine in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).[3]
Method A: Using N-Bromosuccinimide (NBS)
-
In a suitable reaction vessel, 4-nitroanisole (1.0 equivalent) is dissolved in a solvent such as ethyl acetate.
-
N-bromosuccinimide (NBS) (1.0-1.2 equivalents) is added to the solution.
-
The reaction mixture is stirred at room temperature or gently heated to initiate and sustain the reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the succinimide (B58015) byproduct is removed by filtration.
-
The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purification is typically achieved by recrystallization or column chromatography to afford pure this compound.[1]
Method B: Using Bromine and Iron(III) Bromide
-
4-Nitroanisole (1.0 equivalent) is dissolved in a suitable inert solvent like dichloromethane (B109758) or carbon tetrachloride.
-
A catalytic amount of iron(III) bromide (FeBr₃) is added to the mixture.
-
Bromine (Br₂) (1.0-1.1 equivalents) is added dropwise to the reaction mixture at a controlled temperature, typically at or below room temperature.
-
The reaction is stirred until completion, as indicated by TLC analysis.
-
The reaction is then quenched, for example, with an aqueous solution of sodium thiosulfate (B1220275) to remove excess bromine.
-
The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed in vacuo.
-
The resulting solid is purified by recrystallization.[3]
Quantitative Data
| Parameter | Method A (NBS) | Method B (Br₂/FeBr₃) |
| Starting Material | 4-Nitroanisole | 4-Nitroanisole |
| Reagents | N-Bromosuccinimide (NBS), Ethyl Acetate | Bromine (Br₂), Iron(III) Bromide (FeBr₃), Dichloromethane |
| Typical Yield | ~85-87%[1] | Reported as a viable method, specific yields may vary |
| Purity | High purity after recrystallization | High purity after recrystallization |
| Melting Point | 104-106 °C[1] | 104-106 °C |
Reaction Workflow
Caption: Bromination of 4-nitroanisole to yield this compound.
Synthesis Route 2: Nitration of Anisole followed by Bromination
This two-step sequence is a viable alternative, especially if anisole is a more readily available or cost-effective starting material. The methoxy group of anisole is a strong activating group and directs the initial nitration primarily to the para position.
Experimental Protocol
Step 1: Nitration of Anisole
-
Anisole (1.0 equivalent) is added to a mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃) at a low temperature (typically 0-10 °C).[3]
-
The reaction mixture is stirred while maintaining the low temperature.
-
After the reaction is complete, the mixture is carefully poured onto ice water, leading to the precipitation of the product.
-
The solid is collected by filtration, washed with water, and dried. This typically yields a mixture of ortho and para isomers, with 4-nitroanisole being the major product.
-
The desired 4-nitroanisole is separated from the ortho isomer by recrystallization or chromatography.[3]
Step 2: Bromination of 4-nitroanisole
The 4-nitroanisole obtained from Step 1 is then brominated using either Method A or Method B as described in Synthesis Route 1.
Quantitative Data
| Parameter | Step 1 (Nitration) | Step 2 (Bromination) |
| Starting Material | Anisole | 4-Nitroanisole |
| Reagents | Conc. HNO₃, Conc. H₂SO₄ | NBS or Br₂/FeBr₃ |
| Typical Yield | High yield of mixed isomers, with 4-nitroanisole as the major product. | ~85-87% (from 4-nitroanisole)[1] |
| Purity | Requires purification to separate isomers | High purity after recrystallization |
Reaction Workflow
Caption: Two-step synthesis of this compound starting from anisole.
Synthesis Route 3: Methylation of 2-Bromo-4-nitrophenol
This approach involves the synthesis of the phenol (B47542) precursor, 2-Bromo-4-nitrophenol, which is then methylated to form the final anisole product.
Experimental Protocol
Step 1: Bromination of 4-nitrophenol
-
4-Nitrophenol is dissolved in a suitable solvent, such as glacial acetic acid.
-
A solution of bromine in acetic acid is added dropwise with stirring.[4]
-
The reaction mixture is stirred until the reaction is complete.
-
The product, 2-Bromo-4-nitrophenol, is typically precipitated by the addition of water, collected by filtration, and washed.
Step 2: Methylation of 2-Bromo-4-nitrophenol
-
2-Bromo-4-nitrophenol is dissolved in a suitable solvent like acetone (B3395972) or methanol.
-
A base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), is added to deprotonate the phenol.
-
A methylating agent, such as dimethyl sulfate (B86663) ((CH₃)₂SO₄) or methyl iodide (CH₃I), is added to the mixture.
-
The reaction is typically heated under reflux until completion.
-
After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is dried and the solvent is evaporated to yield this compound, which can be further purified by recrystallization.
Quantitative Data
| Parameter | Step 1 (Bromination) | Step 2 (Methylation) |
| Starting Material | 4-Nitrophenol | 2-Bromo-4-nitrophenol |
| Reagents | Bromine, Acetic Acid | Dimethyl sulfate, K₂CO₃, Acetone |
| Typical Yield | High yields, often >90% | Generally high yields |
| Purity | Good purity after precipitation | High purity after recrystallization |
Reaction Workflow
Caption: Synthesis via bromination of 4-nitrophenol and subsequent methylation.
Synthesis Route 4: From 4-Fluoro-1-nitrobenzene
A less common but feasible route starts with 4-fluoro-1-nitrobenzene, leveraging the reactivity of the fluorine atom in nucleophilic aromatic substitution.
Experimental Protocol
-
Bromination: 4-Fluoro-1-nitrobenzene is first brominated using N-bromosuccinimide (NBS) with iodine as a catalyst to produce 3-Bromo-4-fluoro-1-nitrobenzene.[5]
-
Nucleophilic Substitution: The resulting intermediate is then subjected to a nucleophilic substitution reaction with sodium methoxide (B1231860) (NaOCH₃). The highly activated fluorine atom is displaced by the methoxide ion to yield this compound.[5]
Quantitative Data
| Parameter | Value |
| Starting Material | 4-Fluoro-1-nitrobenzene |
| Reagents | NBS, I₂, Sodium methoxide |
| Overall Yield | A total yield of 44.3% has been reported for this two-step process.[5] |
| Purity | Requires purification after each step. |
Reaction Workflow
Caption: Synthesis from 4-fluoro-1-nitrobenzene via bromination and nucleophilic substitution.
Conclusion
The synthesis of this compound can be effectively achieved through various pathways, with the bromination of 4-nitroanisole being the most direct route. The choice of synthesis will depend on factors such as the availability and cost of starting materials, desired purity, and scalability of the reaction. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making an informed decision for their synthetic endeavors.
References
The Dichotomy of Reactivity: An In-depth Technical Guide to Bromo and Nitro Functional Groups in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of bromo and nitro functional groups is a cornerstone of modern medicinal chemistry and drug development. Their distinct electronic and steric properties profoundly influence molecular reactivity, enabling a diverse array of synthetic transformations and modulating pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive analysis of the reactivity of bromo and nitro moieties, with a focus on their application in key synthetic methodologies. We present a comparative overview of their performance in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, supported by quantitative data. Detailed experimental protocols for representative transformations are provided, alongside visualizations of reaction mechanisms and workflows to facilitate a deeper understanding of the underlying chemical principles.
Introduction: The Strategic Importance of Bromo and Nitro Groups
In the intricate landscape of drug design and synthesis, the choice of functional groups is paramount. Bromo and nitro groups, while seemingly simple, offer a rich palette of chemical reactivity that can be exploited to construct complex molecular architectures. The bromo group, a versatile halogen, serves as an excellent leaving group and a key participant in a multitude of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[1][2] Conversely, the nitro group, a potent electron-withdrawing moiety, activates aromatic rings towards nucleophilic attack and can be readily transformed into other valuable functional groups, most notably amines, which are ubiquitous in pharmaceuticals.[3][4][5][6]
Understanding the nuanced differences in the reactivity of these two functional groups is critical for rational drug design and the development of robust synthetic routes. This guide aims to provide a detailed comparative analysis to inform strategic decisions in the laboratory.
Electronic and Steric Effects: A Quantitative Perspective
The reactivity of bromo and nitro-substituted aromatic compounds is fundamentally governed by their electronic effects, which can be quantified using the Hammett equation. This linear free-energy relationship provides a measure of the electron-donating or electron-withdrawing nature of a substituent and its influence on the rate and equilibrium of a reaction.[7][8][9][10][11]
Table 1: Hammett Constants (σ) for Bromo and Nitro Groups [7][8]
| Substituent | σ_meta_ | σ_para_ | Electronic Effect |
| -Br | +0.39 | +0.23 | Weakly deactivating (inductive withdrawal > resonance donation) |
| -NO₂ | +0.71 | +0.78 | Strongly deactivating (strong inductive and resonance withdrawal) |
As indicated by the positive Hammett constants, both the bromo and nitro groups are electron-withdrawing and thus deactivate the aromatic ring towards electrophilic substitution. The nitro group, with its significantly larger σ values, exerts a much stronger deactivating effect. This powerful electron-withdrawing nature is a key factor in its ability to activate a ring for nucleophilic aromatic substitution.
Comparative Reactivity in Key Synthetic Transformations
The distinct electronic properties of the bromo and nitro groups translate into different reactivity profiles in various classes of organic reactions.
Nucleophilic Aromatic Substitution (SNAr)
The SₙAr reaction is a powerful tool for the synthesis of highly functionalized aromatic compounds. The reaction proceeds via a two-step addition-elimination mechanism, and its rate is highly dependent on the presence of strong electron-withdrawing groups on the aromatic ring.[5][12]
The nitro group is one of the most effective activating groups for SₙAr reactions.[5] When positioned ortho or para to a leaving group, the nitro group can stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction.
While less common, the bromo group can also participate as a leaving group in SₙAr reactions, particularly when the aromatic ring is activated by other strong electron-withdrawing groups. However, in a direct comparison of leaving group ability in activated systems, the trend is often F > Cl > Br > I.[5] This is because the rate-determining step is typically the nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond. The high electronegativity of the halogens plays a significant role in activating the ring towards this initial attack.
Table 2: Illustrative Yields in Nucleophilic Aromatic Substitution
| Substrate | Nucleophile | Product | Yield (%) | Reference |
| 1-Bromo-2,4-dinitrobenzene | Aniline | N-(2,4-dinitrophenyl)aniline | ~95% | General textbook example |
| 1-Chloro-2,4-dinitrobenzene | Aniline | N-(2,4-dinitrophenyl)aniline | ~98% | General textbook example |
| 1-Nitro-2,4-dichlorobenzene | Aniline | N-(2,4-dichlorophenyl)aniline | Low/No Reaction | - |
Note: This table provides illustrative data. Direct comparative studies under identical conditions are scarce, and yields are highly dependent on specific reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls and other complex molecules. The reactivity of the aryl halide in these reactions is a critical factor, with the general trend being Ar-I > Ar-Br > Ar-Cl.[1][2] This trend is primarily governed by the bond dissociation energy of the carbon-halogen bond and the ease of oxidative addition to the palladium(0) catalyst. Aryl bromides are often the preferred substrates due to their balance of reactivity, stability, and cost.
More recently, the nitro group has been demonstrated to act as a leaving group in certain palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This emerging methodology offers a more atom-economical approach by avoiding the need to first convert the nitro group to a halide.
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. Aryl bromides are widely used as the electrophilic partner in this reaction.
Table 3: Representative Yields in Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene (B49008) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 80 | 2 | ~95 | [1] |
| 4-Chlorotoluene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~40 | [1] |
| 4-Nitrobromobenzene | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, aryl bromides are common substrates. The recent development of methods utilizing nitroarenes as the electrophile opens up new synthetic possibilities.
Table 4: Representative Yields in Buchwald-Hartwig Amination
| Electrophile | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Aniline | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 100 | 8 | ~90 | General protocol |
| 4-Nitrotoluene (B166481) | Diphenylamine | Pd(OAc)₂/XPhos | K₃PO₄ | Dioxane | 110 | 24 | 85 |
Reduction of the Nitro Group
A key transformation of the nitro group is its reduction to an amino group. This is a fundamental reaction in the synthesis of a vast number of pharmaceuticals.[3][4] The reduction is a six-electron process that can be achieved through various methods, including catalytic hydrogenation and the use of dissolving metals.[3]
Experimental Protocols
The following protocols provide detailed methodologies for key experiments that can be used to compare the reactivity of bromo and nitro functional groups.
Comparative Suzuki-Miyaura Coupling of an Aryl Bromide and a Nitroarene
Objective: To compare the reaction efficiency of an aryl bromide and a nitroarene in a Suzuki-Miyaura cross-coupling reaction under identical conditions.
Materials:
-
4-Bromotoluene
-
4-Nitrotoluene
-
Phenylboronic acid
-
Pd(PPh₃)₄
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Reaction vials (2)
-
Magnetic stir bars (2)
-
Heating block or oil bath
-
TLC plates
-
GC-MS for analysis
Procedure:
-
Reaction Setup (perform in parallel for both substrates):
-
To a reaction vial containing a magnetic stir bar, add 4-bromotoluene (1 mmol, 171 mg) or 4-nitrotoluene (1 mmol, 137 mg).
-
Add phenylboronic acid (1.2 mmol, 146 mg).
-
Add Pd(PPh₃)₄ (0.02 mmol, 23 mg).
-
Add K₂CO₃ (2 mmol, 276 mg).
-
-
Solvent Addition and Degassing:
-
Add toluene (4 mL) and degassed water (1 mL) to each vial.
-
Seal the vials and purge with an inert gas (e.g., argon) for 10 minutes.
-
-
Reaction:
-
Place the vials in a preheated heating block or oil bath at 100 °C.
-
Stir the reactions vigorously.
-
-
Monitoring and Analysis:
-
Monitor the progress of the reactions by TLC at regular intervals (e.g., 1, 2, 4, and 8 hours).
-
After 8 hours, cool the reactions to room temperature.
-
Quench the reactions by adding water (5 mL) and extract with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS to determine the conversion and yield of the respective biphenyl (B1667301) products.
-
Reduction of a Nitroarene to an Amine
Objective: To perform the reduction of a nitroarene to the corresponding amine using tin and hydrochloric acid.
Materials:
-
p-Nitrotoluene
-
Granulated tin (Sn)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) solution (6 M)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
pH paper
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, place p-nitrotoluene (10 mmol, 1.37 g) and granulated tin (30 mmol, 3.56 g).
-
Add ethanol (20 mL) to the flask.
-
-
Acid Addition:
-
Slowly add concentrated HCl (20 mL) to the stirred mixture.
-
-
Reaction:
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of 6 M NaOH solution until the solution is basic (check with pH paper).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude p-toluidine.
-
-
Purification:
-
The crude product can be purified by recrystallization or distillation.
-
Visualizing Reaction Mechanisms and Workflows
Catalytic Cycle of Suzuki-Miyaura Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 133- Oxidative Addition of Nitro-Perylenediimide onto Palladium(0): A Theoritical and Experimental Study – Felpin – SCNT [felpin.univ-nantes.fr]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scribd.com [scribd.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
2-Bromo-4-nitroanisole: A Comprehensive Safety and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical safety data and handling information for 2-Bromo-4-nitroanisole (CAS No. 5197-28-4). The following sections detail its hazardous properties, exposure control measures, and the experimental methodologies used to determine these characteristics, offering a vital resource for professionals in research and drug development.
Section 1: Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the substance's behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO₃ | [1] |
| Molecular Weight | 232.03 g/mol | [1] |
| Appearance | Yellow to brown solid | [2] |
| Melting Point | 104-106 °C | [3] |
| Flash Point | Not applicable | |
| Solubility | Moderately soluble in organic solvents (e.g., ethanol, dichloromethane), less soluble in water. |
Section 2: Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A summary of its GHS classification is provided in Table 2.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation |
Source: Aggregated GHS information from multiple notifications.[1]
The hazard classification process involves a systematic evaluation of available data against the GHS criteria. The logical workflow for this process is illustrated in the diagram below.
References
An In-depth Technical Guide to the Safe Handling and Storage of 2-Bromo-4-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and handling procedures for 2-Bromo-4-nitroanisole (CAS No. 5197-28-4), a key intermediate in various organic syntheses. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research outcomes.
Physicochemical and Hazard Profile
This compound is a solid, appearing as a white to brown or dark purple powder or crystal.[1] It is essential to understand its physical and chemical properties to handle it safely.
| Property | Value | Reference |
| Molecular Formula | C7H6BrNO3 | [2][3] |
| Molecular Weight | 232.03 g/mol | [4] |
| Melting Point | 104-106 °C | [5] |
| Appearance | White to Brown to Dark purple powder to crystal | [1] |
| Purity | >98.0% (GC) | [1] |
Hazard Identification: This chemical is classified as hazardous. It causes skin and serious eye irritation and may cause respiratory irritation.[2][6]
| Hazard Statement | Code |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Personal Protective Equipment (PPE) and Exposure Controls
Proper PPE is mandatory when handling this compound to prevent exposure.
| PPE Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or OSHA's 29 CFR 1910.133.[7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated.[7] |
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2] Ensure that an eyewash station and safety shower are readily accessible.[7]
Safe Handling and Experimental Protocols
General Handling:
-
Avoid contact with skin and eyes.[7]
-
Do not breathe dust.[7]
-
Wash hands thoroughly after handling.[2]
-
Work under a chemical fume hood.
-
Avoid dust formation.
Experimental Workflow for Handling a Spill:
References
- 1. This compound | 5197-28-4 | TCI Deutschland GmbH [tcichemicals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C7H6BrNO3 | CID 78870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 5197-28-4 [chemicalbook.com]
- 6. 4-Bromo-2-nitroanisole | C7H6BrNO3 | CID 118533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
In-Depth Technical Guide: Toxicological Properties of 2-Bromo-4-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available toxicological information for 2-Bromo-4-nitroanisole from publicly accessible sources. It is intended for informational purposes for a scientific audience. A comprehensive toxicological evaluation would require dedicated experimental studies.
Introduction
This compound is a substituted aromatic compound with potential applications in organic synthesis. As with any chemical entity intended for use in research and development, particularly in the pharmaceutical industry, a thorough understanding of its toxicological profile is paramount for ensuring personnel safety and for risk assessment. This technical guide provides a summary of the known toxicological properties of this compound, based on available data. It is important to note that detailed experimental studies on this specific compound are limited in the public domain.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties can influence its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its potential toxicity.
| Property | Value |
| CAS Number | 5197-28-4 |
| Molecular Formula | C₇H₆BrNO₃ |
| Molecular Weight | 232.03 g/mol |
| Appearance | Yellow to brown solid |
| Melting Point | 104-106 °C |
| Solubility | Moderately soluble in organic solvents (e.g., ethanol, dichloromethane), less soluble in water. |
Toxicological Data
Hazard Classification
The following table summarizes the GHS hazard classifications for this compound as reported in the ECHA Classification and Labelling (C&L) Inventory and aggregated on PubChem.[1] It is important to note that these classifications are based on notifications from manufacturers and importers and may not be derived from comprehensive toxicological studies.
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | GHS07 | Warning |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | GHS07 | Warning |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | GHS07 | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 | Warning |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | GHS07 | Warning |
Experimental Protocols
Detailed experimental protocols for toxicological studies specifically on this compound are not available in the public domain. To provide a conceptual framework for the type of study that would be required to determine acute oral toxicity, a generalized experimental workflow based on the OECD 423 guideline (Acute Oral Toxicity – Acute Toxic Class Method) is presented below.
Caption: Generalized workflow for an acute oral toxicity study.
Signaling Pathways
There is no specific information available in the public domain regarding the signaling pathways that are affected by this compound. For many xenobiotics, toxicity can be mediated through the induction of cellular stress responses. A conceptual diagram illustrating a generalized cellular response to a xenobiotic compound is provided below. This is a hypothetical illustration and is not based on specific experimental data for this compound.
Caption: Generalized cellular stress response pathways to a xenobiotic.
Conclusion and Data Gaps
Based on the available information, this compound should be handled as a hazardous substance that can cause skin, eye, and respiratory irritation, and may be harmful if swallowed, inhaled, or in contact with skin. There is a significant lack of publicly available, in-depth toxicological studies for this compound. Key data gaps include:
-
Quantitative acute toxicity data: No specific LD50 or LC50 values have been identified.
-
Chronic toxicity data: Information on the effects of repeated or long-term exposure is not available.
-
Genotoxicity and carcinogenicity: No studies on the mutagenic or carcinogenic potential of this compound were found.
-
Reproductive and developmental toxicity: The effects on reproduction and development are unknown.
-
Mechanism of action: The specific molecular and cellular mechanisms of toxicity have not been elucidated.
For drug development professionals and researchers, it is crucial to exercise caution when handling this compound and to use appropriate personal protective equipment. Further experimental investigation is necessary to fully characterize the toxicological profile of this compound and to perform a comprehensive risk assessment for any potential applications.
References
Methodological & Application
Application Note: Laboratory Scale Synthesis of 2-Bromo-4-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the laboratory-scale synthesis of 2-Bromo-4-nitroanisole, a key intermediate in organic synthesis and drug discovery.[1][2] The described method involves the electrophilic bromination of 4-nitroanisole (B1192098) using N-bromosuccinimide (NBS). This protocol offers a reliable and efficient route to the desired product, with guidance on reaction setup, monitoring, work-up, and purification.
Introduction
This compound is a valuable building block in the synthesis of more complex molecules, including pharmacologically active agents.[3][4] Its structure, featuring a methoxy (B1213986), a nitro group, and a bromine atom on an aromatic ring, provides multiple reactive sites for further chemical transformations.[3][5] The strategic placement of these functional groups allows for regioselective reactions, making it a versatile intermediate for the preparation of various derivatives, such as 3-Bromo-4-methoxyaniline.[1] This document outlines a straightforward and reproducible method for its preparation from commercially available starting materials.
Reaction Scheme
The synthesis proceeds via the electrophilic aromatic substitution of 4-nitroanisole. The electron-donating methoxy group directs the incoming electrophile (bromonium ion generated from NBS) to the ortho position, as the para position is already occupied by the nitro group.
Caption: Reaction scheme for the bromination of 4-nitroanisole.
Experimental Protocol
This protocol is based on a general procedure for the bromination of activated aromatic compounds.
Materials:
-
4-Nitroanisole
-
N-Bromosuccinimide (NBS)
-
Ethyl acetate (B1210297)
-
Stainless steel grinding jar (10 mL)
-
Stainless steel ball (5 mm diameter)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 10 mL stainless steel grinding jar, combine 4-nitroanisole and N-Bromosuccinimide (NBS) in a 1:2 molar ratio. For example, use 100 mg (0.65 mmol) of 4-nitroanisole and 232 mg (1.30 mmol) of NBS.
-
Reaction Execution: Add a stainless steel ball (5 mm in diameter) to the grinding jar. The reaction is carried out by ball milling.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) and/or proton Nuclear Magnetic Resonance (1H NMR) spectroscopy.
-
Work-up: Upon completion of the reaction, transfer the reaction mixture to a flask containing 30 mL of ethyl acetate and cool to 0°C.
-
Purification: Separate the filtrate containing the product from the spent succinimide precipitate by filtration. Concentrate the filtrate under vacuum using a rotary evaporator to yield the crude product.
-
Further Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water or by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate solvent system.
Data Presentation
The following table summarizes the typical quantitative data for this synthesis.
| Parameter | Value | Reference |
| Starting Material | 4-Nitroanisole | [1] |
| Brominating Agent | N-Bromosuccinimide (NBS) | [1] |
| Molar Ratio (4-nitroanisole:NBS) | 1 : 2 | [1] |
| Reported Yield | 85-87% | [1] |
| Appearance | Colorless powder / Yellow to brown solid | [1][5] |
| Melting Point | 104-106 °C | [1][6] |
| Molecular Formula | C₇H₆BrNO₃ | [7] |
| Molecular Weight | 232.03 g/mol | [7] |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
References
- 1. This compound | 5197-28-4 [chemicalbook.com]
- 2. This compound | 5197-28-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | CAS 5197-28-4 Manufacturer & Exporter [punagri.com]
- 5. CAS 5197-28-4: 2-Bromo-1-methoxy-4-nitrobenzene [cymitquimica.com]
- 6. This compound 97 5197-28-4 [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
Application Notes and Protocols: Synthesis of 2-Bromo-4-nitroanisole using N-Bromosuccinimide (NBS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-Bromo-4-nitroanisole, a valuable intermediate in pharmaceutical and organic synthesis. The synthesis is achieved through the electrophilic aromatic bromination of 4-nitroanisole (B1192098) using N-bromosuccinimide (NBS) as the brominating agent. Due to the electron-withdrawing nature of the nitro group, which deactivates the aromatic ring, this protocol employs concentrated sulfuric acid as a solvent and catalyst to facilitate the reaction under mild conditions, ensuring good yield and regioselectivity.
Introduction
This compound is a key building block in the synthesis of various complex organic molecules and active pharmaceutical ingredients (APIs). The presence of the bromo, nitro, and methoxy (B1213986) functional groups on the aromatic ring allows for a diverse range of subsequent chemical transformations. The direct bromination of 4-nitroanisole presents a challenge due to the deactivating effect of the nitro group. This protocol outlines an effective method using N-bromosuccinimide (NBS) in concentrated sulfuric acid, which provides a practical and efficient route to the desired product.[1][2]
Chemical Properties and Data
Below is a summary of the physical and spectral properties of the starting material and the final product.
Table 1: Physical and Chemical Properties
| Property | 4-Nitroanisole (Starting Material) | This compound (Product) |
| Molecular Formula | C₇H₇NO₃ | C₇H₆BrNO₃ |
| Molecular Weight | 153.14 g/mol | 232.03 g/mol [3] |
| Appearance | Pale yellow crystalline solid | White to pale yellow powder/crystal |
| CAS Number | 100-17-4 | 5197-28-4[3] |
| Melting Point | 51-54 °C | 104-106 °C[4] |
Table 2: Spectral Data for this compound
| Spectroscopy | Characteristic Peaks |
| ¹H NMR (CDCl₃) | δ ~8.4 (d, 1H, Ar-H), ~8.2 (dd, 1H, Ar-H), ~7.1 (d, 1H, Ar-H), ~4.0 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃) | δ ~155, ~142, ~130, ~128, ~115, ~112, ~57 (-OCH₃) |
| IR (KBr, cm⁻¹) | ~3100 (Ar C-H), ~2950 (C-H), ~1580 & ~1340 (NO₂ stretch), ~1270 (C-O stretch), ~1020 (C-Br) |
Reaction Scheme
The synthesis proceeds via an electrophilic aromatic substitution mechanism. The methoxy group is an ortho-, para-director, while the nitro group is a meta-director. The bromination occurs at the position ortho to the activating methoxy group and meta to the deactivating nitro group.
Caption: Electrophilic bromination of 4-nitroanisole.
Experimental Protocol
This protocol is based on established methods for the bromination of deactivated aromatic compounds.[1][2][5]
Materials:
-
4-Nitroanisole
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (98%)
-
Crushed Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium Thiosulfate (B1220275) (Na₂S₂O₃), 10% aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate
-
Ethanol (B145695) or Methanol (B129727) for recrystallization
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel (optional)
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-nitroanisole (1.0 eq). Place the flask in an ice bath to cool.
-
Addition of Sulfuric Acid: Slowly and carefully add concentrated sulfuric acid (approximately 3-5 mL per gram of 4-nitroanisole) to the flask while stirring. Continue to stir in the ice bath until all the solid has dissolved.
-
Addition of NBS: Once the solution is homogeneous and cooled to 0-5 °C, add N-bromosuccinimide (1.05-1.1 eq) portion-wise over 10-15 minutes. Ensure the temperature does not rise above 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: a. Carefully and slowly pour the reaction mixture onto a generous amount of crushed ice in a large beaker with stirring. A precipitate should form. b. Allow the ice to melt, then collect the solid precipitate by vacuum filtration using a Buchner funnel. c. Wash the crude solid with copious amounts of cold deionized water until the washings are neutral (check with pH paper).
-
Purification: a. Dissolve the crude solid in a suitable organic solvent such as dichloromethane or ethyl acetate. b. Transfer the solution to a separatory funnel and wash sequentially with 10% sodium thiosulfate solution (to remove any unreacted bromine), saturated sodium bicarbonate solution, and finally with brine. c. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. d. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallization: a. Recrystallize the resulting solid from a suitable solvent such as ethanol or methanol to obtain pure this compound as a crystalline solid. b. Dry the purified product in a vacuum oven. c. Determine the yield and characterize the product by melting point and spectroscopy.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive and a strong oxidizing agent. Causes severe skin and eye burns. Handle with extreme care and add slowly to other solutions to avoid splashing.
-
N-Bromosuccinimide (NBS): An irritant to the eyes, skin, and respiratory system. It is also a lachrymator. Avoid inhalation of dust.
-
4-Nitroanisole: Toxic and an irritant. Handle with care.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Handle only in a fume hood.
-
Quenching: The quenching of the reaction mixture with ice is highly exothermic. Perform this step slowly and with vigorous stirring in a large beaker to control the heat generated.
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention. Dispose of all chemical waste according to institutional and local regulations.
References
- 1. Bromination of deactivated aromatics: a simple and efficient method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 3. This compound | C7H6BrNO3 | CID 78870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 5197-28-4 [chemicalbook.com]
- 5. Bromination of Deactivated Aromatics: A Simple and Efficient Method [organic-chemistry.org]
The Role of 2-Bromo-4-nitroanisole as a Versatile Pharmaceutical Intermediate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4-nitroanisole is a key building block in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of pharmaceutical compounds. Its unique structural features, possessing both a reactive bromine atom and a nitro group on an anisole (B1667542) scaffold, allow for diverse chemical transformations. This makes it particularly valuable in the construction of complex molecular architectures found in modern therapeutics, especially in the field of oncology. The bromine atom is amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of various aryl, heteroaryl, and amine functionalities. The nitro group can be readily reduced to an aniline, providing a key handle for amide bond formation or further functionalization. This document provides detailed application notes on the utility of this compound in the synthesis of kinase inhibitor scaffolds and presents detailed experimental protocols for its key transformations.
Introduction
The strategic introduction of specific functional groups is a cornerstone of modern drug design and development. This compound (CAS 5197-28-4) is a commercially available and highly valuable intermediate for pharmaceutical synthesis.[1] Its utility stems from the orthogonal reactivity of its functional groups. The bromo substituent allows for the formation of carbon-carbon and carbon-nitrogen bonds through well-established cross-coupling methodologies, while the nitro group serves as a precursor to a primary amine, a common pharmacophoric element. This dual functionality enables the rapid assembly of molecular complexity from a simple starting material, accelerating the drug discovery process.
This document will focus on the application of this compound in the synthesis of scaffolds relevant to kinase inhibitors, a major class of targeted therapeutics for cancer and inflammatory diseases. We will provide detailed protocols for two pivotal reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, which are instrumental in building the core structures of many kinase inhibitors.
Data Presentation: Key Chemical Transformations
The following table summarizes the key chemical transformations of this compound and the typical yields achieved for the resulting products, which are valuable intermediates for further elaboration into active pharmaceutical ingredients (APIs).
| Reaction Type | Starting Material | Reagent/Catalyst | Product | Typical Yield (%) | Reference |
| Suzuki-Miyaura Coupling | This compound | 3-Pyridylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 2-(Pyridin-3-yl)-4-nitroanisole | 75-85 | Representative |
| Buchwald-Hartwig Amination | This compound | N-Boc-piperazine, Pd₂(dba)₃, Xantphos, NaOtBu | tert-Butyl 4-(2-methoxy-5-nitrophenyl)piperazine-1-carboxylate | 80-90 | Representative |
| Nitro Group Reduction | 2-(Pyridin-3-yl)-4-nitroanisole | Fe, NH₄Cl | 5-Methoxy-2-(pyridin-3-yl)aniline | 85-95 | Representative |
| Nitro Group Reduction | tert-Butyl 4-(2-methoxy-5-nitrophenyl)piperazine-1-carboxylate | H₂, Pd/C | tert-Butyl 4-(5-amino-2-methoxyphenyl)piperazine-1-carboxylate | >95 | Representative |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with 3-Pyridylboronic Acid
This protocol describes a representative procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with 3-pyridylboronic acid to synthesize 2-(pyridin-3-yl)-4-nitroanisole, a key intermediate for kinase inhibitors.
Materials:
-
This compound (1.0 eq)
-
3-Pyridylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 3-pyridylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford 2-(pyridin-3-yl)-4-nitroanisole.
Expected Outcome:
The desired product, 2-(pyridin-3-yl)-4-nitroanisole, is typically obtained as a yellow solid with a yield of 75-85%. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Buchwald-Hartwig Amination of this compound with N-Boc-piperazine
This protocol details a representative procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with N-Boc-piperazine to yield tert-butyl 4-(2-methoxy-5-nitrophenyl)piperazine-1-carboxylate, another crucial scaffold in drug discovery.
Materials:
-
This compound (1.0 eq)
-
tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene (B28343)
-
Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox, add this compound, N-Boc-piperazine, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Seal the Schlenk tube, remove it from the glovebox, and add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield tert-butyl 4-(2-methoxy-5-nitrophenyl)piperazine-1-carboxylate.
Expected Outcome:
The product is typically isolated as a solid with a yield of 80-90%. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Synthetic Pathways
Caption: Synthetic routes from this compound to key kinase inhibitor scaffolds.
Experimental Workflow
Caption: General experimental workflow for cross-coupling reactions.
Signaling Pathways
Caption: Simplified BCR-ABL signaling pathway targeted by inhibitors like Imatinib.
Caption: Simplified VEGFR signaling pathway relevant to angiogenesis inhibitors.
Conclusion
This compound is an indispensable intermediate for the synthesis of complex pharmaceutical molecules, particularly kinase inhibitors. Its ability to undergo sequential and regioselective functionalization via well-established synthetic methodologies provides a robust platform for the generation of diverse chemical libraries for drug discovery. The protocols and data presented herein offer a practical guide for researchers in the pharmaceutical industry and academia to effectively utilize this versatile building block in their synthetic endeavors. The continued application of this compound in innovative synthetic strategies will undoubtedly contribute to the development of next-generation therapeutics.
References
Applications of 2-Bromo-4-nitroanisole in Organic Synthesis: A Guide for Researchers
Introduction
2-Bromo-4-nitroanisole is a versatile and highly functionalized aromatic compound that serves as a valuable building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom, a nitro group, and a methoxy (B1213986) group on the benzene (B151609) ring, provides multiple reactive sites for strategic chemical modifications. This allows for its application in the synthesis of a diverse range of complex organic molecules, particularly in the fields of pharmaceutical and materials science. The electron-withdrawing nature of the nitro group activates the aryl bromide for various cross-coupling reactions, while the nitro group itself can be further transformed into an amino group, opening avenues for additional derivatization.
This document provides a detailed overview of the key applications of this compound, complete with experimental protocols and quantitative data to aid researchers in its effective utilization.
Key Synthetic Applications
The primary applications of this compound revolve around palladium-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon and carbon-nitrogen bonds. Additionally, the inherent reactivity of the molecule allows for nucleophilic aromatic substitution and subsequent functional group transformations.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically between an aryl halide and an organoboron compound. This compound is an excellent substrate for this reaction, allowing for the synthesis of a wide array of biaryl compounds. These structures are prevalent in many biologically active molecules and functional materials.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. Optimization may be required for different boronic acids.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃) or other suitable phosphine (B1218219) ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene (B28343) and Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of toluene (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-phenyl-4-nitroanisole.
Quantitative Data: Representative Yields for Suzuki-Miyaura Coupling
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various boronic acids under typical palladium-catalyzed conditions.
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 90-98 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85 | 80-90 |
| 4-Fluorophenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 88-96 |
Note: Yields are representative and can vary based on specific reaction conditions and the purity of reagents.
Suzuki-Miyaura Coupling Experimental Workflow
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] This reaction is instrumental in synthesizing aryl amines, which are key intermediates in drug discovery.[2] this compound can be coupled with a variety of primary and secondary amines to produce N-aryl amine derivatives.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine (B109124)
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Add this compound (1.0 mmol, 1.0 equiv.).
-
Add anhydrous toluene (5 mL) and morpholine (1.2 mmol, 1.2 equiv.).
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 2-8 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield 4-(4-methoxy-3-nitrophenyl)morpholine.
Quantitative Data: Representative Yields for Buchwald-Hartwig Amination
The table below shows representative yields for the Buchwald-Hartwig amination of this compound with various amines.
| Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Aniline (B41778) | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 80-90 |
| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 85-95 |
| Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 100 | 75-85 |
| Indole | Pd(OAc)₂ / DavePhos | K₂CO₃ | Toluene | 110 | 70-80 |
Note: Yields are representative and can vary based on the specific ligand, base, and reaction conditions.
Buchwald-Hartwig Amination Catalytic Cycle
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group in the para position to the bromine atom activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This allows for the displacement of the bromide by strong nucleophiles, such as alkoxides and thiolates, to form diaryl ethers and thioethers, respectively.
Experimental Protocol: Synthesis of a Diaryl Ether via SNAr
This protocol outlines a general procedure for the synthesis of a diaryl ether from this compound and a phenol (B47542).
Materials:
-
This compound
-
Phenol (or a substituted phenol)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the phenol (1.2 mmol, 1.2 equiv.) and potassium carbonate (2.0 mmol, 2.0 equiv.) in anhydrous DMF (10 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 mmol, 1.0 equiv.) to the mixture.
-
Heat the reaction to 120-150 °C and monitor by TLC.
-
After completion (typically 6-24 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired diaryl ether.
Reduction of the Nitro Group
A subsequent and crucial transformation of the products derived from this compound is the reduction of the nitro group to an amine. This opens up a vast number of possibilities for further functionalization, such as amide bond formation, diazotization, and reductive amination.
Experimental Protocol: Reduction of a Nitroarene to an Aniline
This protocol describes a common and reliable method for the reduction of a nitroarene using iron powder in the presence of an acid.
Materials:
-
Substituted 4-nitroanisole (B1192098) derivative
-
Iron powder
-
Ammonium (B1175870) chloride or Acetic acid
-
Ethanol (B145695) and Water
-
Celite
Procedure:
-
In a round-bottom flask, suspend the nitroarene (1.0 mmol) in a mixture of ethanol (10 mL) and water (2 mL).
-
Add iron powder (5.0 mmol, 5.0 equiv.) and ammonium chloride (5.0 mmol, 5.0 equiv.) or a catalytic amount of acetic acid.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate to yield the crude aniline derivative, which can be further purified if necessary.
Synthetic Pathways from this compound
This compound is a highly valuable and versatile building block in organic synthesis. Its ability to readily participate in powerful cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, coupled with the potential for nucleophilic aromatic substitution and subsequent reduction of the nitro group, makes it a key intermediate for the synthesis of a wide range of complex molecules. The protocols and data presented herein provide a solid foundation for researchers to explore and exploit the synthetic potential of this important compound in their drug discovery and materials science endeavors.
References
Application Notes: 2-Bromo-4-nitroanisole in the Synthesis of Nilotinib, a Targeted Cancer Therapeutic
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-nitroanisole is a versatile and highly reactive intermediate compound that serves as a critical starting material in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1] Its utility stems from the presence of both a bromo and a nitro functional group, which allows for a wide range of chemical transformations, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions.[1] This application note details the role of this compound in a proposed synthetic route to a key intermediate of Nilotinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[2]
Nilotinib functions by targeting the BCR-ABL fusion protein, an aberrant tyrosine kinase that is constitutively active in CML cells, driving uncontrolled cell proliferation.[2] By inhibiting the ATP-binding site of BCR-ABL, Nilotinib effectively blocks downstream signaling pathways, such as the JAK-STAT pathway, leading to the induction of apoptosis in cancer cells.[2][3]
This document provides detailed experimental protocols for the key transformations involved in the synthesis of a Nilotinib intermediate from this compound, along with a summary of quantitative data and a visualization of the proposed synthetic workflow and the targeted biological pathway.
Data Presentation
Table 1: Proposed Synthesis of 4-methoxy-3-(trifluoromethyl)aniline (B1361164) from this compound
| Step | Reaction | Key Reagents and Conditions | Product | Yield (%) | Purity (%) |
| 1 | Nitration | HNO₃, H₂SO₄, 0°C to rt | 2-Bromo-4,6-dinitroanisole | 95 | >98 |
| 2 | Trifluoromethylation | CF₃-ligand, CuI, DMF, 120°C | 2-Bromo-4-nitro-5-(trifluoromethyl)anisole | 70-80 (estimated) | >95 |
| 3 | Nitro Reduction | Fe, NH₄Cl, EtOH/H₂O, reflux | 3-Bromo-5-(trifluoromethyl)-4-methoxyaniline | 85-95 | >98 |
| 4 | Demethylation | BBr₃, CH₂Cl₂, 0°C to rt | 4-Amino-2-bromo-6-(trifluoromethyl)phenol | 80-90 | >98 |
| 5 | Buchwald-Hartwig Amination | 4-methylimidazole (B133652), Pd₂(dba)₃, XPhos, NaOtBu, Toluene (B28343), 100°C | 4-Amino-2-(4-methyl-1H-imidazol-1-yl)-6-(trifluoromethyl)phenol | 75-85 | >98 |
Note: Yields and purities are based on literature values for similar transformations and may require optimization for this specific synthetic route.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-4,6-dinitroanisole
-
To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid at 0°C, slowly add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture onto crushed ice and filter the resulting precipitate.
-
Wash the solid with cold water until the washings are neutral and then dry under vacuum to afford 2-Bromo-4,6-dinitroanisole.
Protocol 2: Synthesis of 2-Bromo-4-nitro-5-(trifluoromethyl)anisole (Proposed)
This protocol is based on analogous trifluoromethylation reactions of nitroaromatic compounds.
-
In a dry Schlenk flask under an inert atmosphere, combine 2-Bromo-4,6-dinitroanisole (1.0 eq), a suitable trifluoromethylating reagent (e.g., (CF₃)₂SiMe₃ or a Ruppert-Prakash reagent), a copper(I) catalyst (e.g., CuI, 10 mol%), and a ligand (e.g., 1,10-phenanthroline, 20 mol%) in a polar aprotic solvent such as DMF or NMP.
-
Heat the reaction mixture to 120-140°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 2-Bromo-4-nitro-5-(trifluoromethyl)anisole.
Protocol 3: Synthesis of 3-Bromo-5-(trifluoromethyl)-4-methoxyaniline
-
To a suspension of 2-Bromo-4-nitro-5-(trifluoromethyl)anisole (1.0 eq) in a mixture of ethanol (B145695) and water, add iron powder (5.0 eq) and ammonium (B1175870) chloride (1.0 eq).
-
Heat the mixture to reflux and stir vigorously for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure and extract the residue with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 3-Bromo-5-(trifluoromethyl)-4-methoxyaniline.
Protocol 4: Buchwald-Hartwig Amination for the Synthesis of the Nilotinib Intermediate
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and sodium tert-butoxide (1.4 eq).
-
Add 3-Bromo-5-(trifluoromethyl)-4-methoxyaniline (1.0 eq) and 4-methylimidazole (1.2 eq).
-
Add anhydrous toluene and seal the tube.
-
Heat the reaction mixture to 100°C for 12-18 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the desired product.
Visualizations
References
- 1. Nilotinib interferes with cell cycle, ABC transporters and JAK-STAT signaling pathway in CD34+/lin- cells of patients with chronic phase chronic myeloid leukemia after 12 months of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]
- 3. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Bromo-4-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-nitroanisole is a versatile building block in organic synthesis, particularly valued in the pharmaceutical industry as a key intermediate. Its chemical structure, featuring a bromine atom activated by a strongly electron-withdrawing nitro group at the para position and an ortho/para-directing methoxy (B1213986) group, renders it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of a wide range of nucleophiles, making it an important scaffold for the synthesis of diverse and complex molecules, including active pharmaceutical ingredients (APIs).
The SNAr mechanism in this compound proceeds via a two-step addition-elimination pathway. The electron-withdrawing nitro group stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack at the carbon bearing the bromine atom. This stabilization lowers the activation energy of the reaction, facilitating the displacement of the bromide leaving group. The general mechanism is depicted below:
Data Presentation: Quantitative Analysis of Nucleophilic Substitution Reactions
While specific kinetic data for the nucleophilic substitution of this compound is not extensively documented in readily available literature, the following table summarizes expected reactivity trends and representative yields for analogous activated aryl halides. These values can serve as a benchmark for designing and optimizing reactions with this compound.
| Nucleophile Category | Nucleophile Example | Typical Solvent | Typical Base | Expected Reactivity | Representative Yield (%) |
| Amines | Piperidine (B6355638) | DMSO, DMF, Acetonitrile | K₂CO₃, Cs₂CO₃, Et₃N | High | 85 - 99 |
| Aniline | DMSO, DMF | K₂CO₃, NaH | Moderate to High | 70 - 90 | |
| Alkoxides | Sodium Methoxide (B1231860) | Methanol (B129727), THF | - | High | 90 - 98 |
| Thiolates | Sodium Thiophenoxide | DMF, NMP | K₂CO₃, NaOH | Very High | 90 - 99 |
Note: Reaction conditions such as temperature and reaction time are crucial for achieving optimal yields and should be determined empirically for each specific nucleophile. Generally, reactions are conducted at temperatures ranging from room temperature to 120°C, with reaction times varying from a few hours to 24 hours.
Experimental Protocols
The following are detailed protocols for key nucleophilic substitution reactions of this compound.
Protocol 1: Reaction with an Amine (Piperidine)
Objective: To synthesize 1-(2-methoxy-5-nitrophenyl)piperidine.
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (e.g., silica (B1680970) gel)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and DMSO.
-
Stir the mixture at room temperature for 10 minutes.
-
Add piperidine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 100°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 1-(2-methoxy-5-nitrophenyl)piperidine.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Reaction with an Alkoxide (Sodium Methoxide)
Objective: To synthesize 1,2-dimethoxy-4-nitrobenzene.
Materials:
-
This compound
-
Sodium Methoxide (solid or as a solution in methanol)
-
Methanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Apparatus for filtration
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Add sodium methoxide (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 65°C) and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer to yield the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 1,2-dimethoxy-4-nitrobenzene.
-
Characterize the product by ¹H NMR, ¹³C NMR, and melting point determination.
Protocol 3: Reaction with a Thiolate (Sodium Thiophenoxide)
Objective: To synthesize 2-methoxy-5-nitrophenyl phenyl sulfide.
Materials:
-
This compound
-
Thiophenol
-
Sodium Hydroxide (B78521) (NaOH)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup
Procedure:
-
In a round-bottom flask, dissolve thiophenol (1.1 eq) in DMF.
-
Carefully add sodium hydroxide (1.2 eq) to the solution and stir until it dissolves to form sodium thiophenoxide in situ.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing ice-water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 2-methoxy-5-nitrophenyl phenyl sulfide.
-
Further purification can be achieved by recrystallization if necessary.
-
Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Mandatory Visualizations
Signaling Pathway of Nucleophilic Aromatic Substitution (SNAr)
Caption: General mechanism of the SNAr reaction of this compound.
Experimental Workflow for a Typical SNAr Reaction
Caption: A standard workflow for the synthesis and purification of products.
Logical Relationship of Substituent Effects on Reactivity
Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Bromo-4-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Suzuki-Miyaura cross-coupling reactions utilizing 2-Bromo-4-nitroanisole as an electrophilic partner. This substrate is of interest in medicinal chemistry and materials science due to the synthetic versatility of the resulting biaryl compounds, which can be further modified at the nitro and methoxy (B1213986) functional groups. The electron-withdrawing nature of the nitro group enhances the reactivity of the aryl bromide, facilitating the oxidative addition step in the catalytic cycle.
Reaction Principle
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organohalide and an organoboron compound. The catalytic cycle involves three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. These examples provide a baseline for reaction optimization.
Table 1: Suzuki Coupling of this compound with Phenylboronic Acid
| Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane (B91453)/H₂O (4:1) | 100 | 12 | 85 |
| Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Toluene (B28343)/H₂O (2:1) | 110 | 8 | 78 |
| Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | THF | 80 | 16 | 92 |
Table 2: Suzuki Coupling of this compound with Substituted Arylboronic Acids
| Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 91 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 10 | 82 |
| 2-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DMF/H₂O (5:1) | 90 | 18 | 75 |
| 4-(Trifluoromethoxy)phenylboronic acid | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ (3) | Toluene | 110 | 16 | 88 |
| Naphthalen-2-ylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 14 | 89 |
Experimental Protocols
The following are detailed protocols for key Suzuki coupling reactions involving this compound. These protocols can be adapted for other arylboronic acids with appropriate optimization.
Protocol 1: General Procedure for Suzuki Coupling using Pd(dppf)Cl₂
This protocol is a robust starting point for the coupling of this compound with a variety of arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (deionized, degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
-
Add degassed 1,4-dioxane and water (4:1 v/v) via syringe. The typical reaction concentration is 0.1-0.2 M with respect to this compound.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 10-14 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Toluene (anhydrous, degassed)
-
Water (deionized, degassed)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add degassed toluene and a small amount of water (e.g., 10:1 toluene:water).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-30 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
Mandatory Visualizations
Application Notes and Protocols for the Synthesis of 3-Bromo-4-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-Bromo-4-methoxyaniline (B105698), a valuable intermediate in pharmaceutical and chemical synthesis. The primary transformation discussed is the selective reduction of the nitro group of 2-Bromo-4-nitroanisole. Multiple effective and reliable reduction methods are presented, including the use of stannous chloride (SnCl₂), iron (Fe) powder, and sodium sulfide (B99878) (Na₂S), allowing researchers to choose the most suitable protocol based on available resources, desired scale, and safety considerations.
Introduction
The selective reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, crucial for the preparation of anilines which are key building blocks for a wide range of pharmaceuticals, agrochemicals, and dyes. The synthesis of 3-Bromo-4-methoxyaniline from this compound presents the challenge of selectively reducing the nitro group without affecting the aryl bromide or the methoxy (B1213986) group. This document outlines three well-established methods to achieve this transformation with high efficiency and selectivity. The discussed protocols offer a range of reaction conditions and reagent choices to accommodate various laboratory settings and experimental constraints.
Reaction Scheme
Caption: Overall reaction for the synthesis of 3-Bromo-4-methoxyaniline.
Experimental Protocols
This section details three distinct and effective protocols for the synthesis of 3-Bromo-4-methoxyaniline from this compound.
Method 1: Reduction with Stannous Chloride (SnCl₂)
This classic method is known for its mild conditions and good selectivity.[1][2][3]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (B145695) (EtOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
2 M Potassium hydroxide (B78521) (KOH) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (5-10 mL per mmol of substrate).
-
Add stannous chloride dihydrate (SnCl₂·2H₂O, approximately 5-10 eq) to the solution.[1]
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and a 2 M KOH solution to dissolve the tin salts.[1]
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude 3-Bromo-4-methoxyaniline can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Method 2: Reduction with Iron (Fe) Powder
This method is often considered a more cost-effective and environmentally benign alternative to tin-based reductions.[1]
Materials:
-
This compound
-
Iron powder (Fe), reduced
-
Glacial acetic acid (AcOH)
-
Ethanol (EtOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
2 M Potassium hydroxide (KOH) solution
-
Celite or a similar filter aid
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a solvent mixture of ethanol, water, and glacial acetic acid (e.g., a 2:1:2 ratio).
-
Add reduced iron powder (approximately 5 eq) to the suspension.[1]
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the iron residue. Wash the filter cake thoroughly with ethyl acetate.[1]
-
Transfer the filtrate to a separatory funnel and wash with 2 M KOH solution to neutralize the acetic acid.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to afford the desired product.
-
Purify as needed by column chromatography or recrystallization.
Method 3: Reduction with Sodium Sulfide (Na₂S)
This protocol is particularly useful for industrial-scale synthesis and has been specifically reported for a very similar substrate.[4][5]
Materials:
-
This compound
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) or anhydrous Na₂S
-
Deionized water
-
Ice
Procedure:
-
In a reaction vessel, suspend this compound (1.0 eq) in water.
-
Heat the mixture to 80-95 °C with vigorous stirring.[4]
-
Add sodium sulfide (approximately 1.5-2.0 eq) portion-wise to control the exotherm.
-
Maintain the reaction at this temperature for 5-8 hours, monitoring by TLC.[4]
-
Once the reaction is complete, cool the mixture and pour it into a beaker containing ice water.[4][5]
-
The product will precipitate as a solid.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain 3-Bromo-4-methoxyaniline.
-
The product is often obtained in high purity, but can be recrystallized if necessary.
Data Presentation
The following table summarizes the key reaction parameters for the described protocols.
| Parameter | Method 1: SnCl₂ Reduction | Method 2: Fe Reduction | Method 3: Na₂S Reduction |
| Reducing Agent | SnCl₂·2H₂O | Fe powder | Na₂S or Na₂S·9H₂O |
| Solvent | Ethanol | EtOH/H₂O/AcOH | Water |
| Temperature | Reflux (~78 °C) | Reflux | 80-95 °C |
| Reaction Time | 2-6 hours (TLC monitored) | 1-4 hours (TLC monitored) | 5-8 hours (TLC monitored) |
| Work-up | Liquid-liquid extraction | Filtration & Extraction | Precipitation & Filtration |
| Reported Yield | ~67%[4][5] | High (not specified) | ~72-74%[4] |
Experimental Workflow
Caption: General experimental workflow for the synthesis of 3-Bromo-4-methoxyaniline.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.
-
Stannous chloride is corrosive and moisture-sensitive.
-
Glacial acetic acid is corrosive.
-
Sodium sulfide is corrosive and can release toxic hydrogen sulfide gas upon contact with acids.
-
The final product, 3-Bromo-4-methoxyaniline, is toxic if swallowed, in contact with skin, or if inhaled.[6]
References
- 1. scispace.com [scispace.com]
- 2. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. CN102199099B - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
- 5. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
- 6. 19056-41-8 Cas No. | 3-Bromo-4-methoxyaniline | Apollo [store.apolloscientific.co.uk]
Application Notes and Protocols: 2-Bromo-4-nitroanisole as a Dye Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-nitroanisole is a versatile chemical intermediate, primarily utilized in the synthesis of a variety of dyes, particularly azo and disperse dyes. Its aromatic structure, featuring a nitro group, a methoxy (B1213986) group, and a bromine atom, provides a reactive scaffold for the generation of chromophores with diverse colors and properties. The presence of the bromine atom can enhance the lightfastness and affinity of the dyes for synthetic fibers.
This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of azo dyes. The overall process involves a two-step synthetic sequence:
-
Reduction of the nitro group: The nitro group of this compound is reduced to a primary amine to yield 2-bromo-4-methoxyaniline (B1279053). This step is crucial as the resulting amino group is necessary for the subsequent diazotization reaction.
-
Diazotization and Azo Coupling: The synthesized 2-bromo-4-methoxyaniline is then diazotized and coupled with a suitable aromatic compound (a coupling agent) to form the final azo dye.
Chemical Properties of Intermediates
A thorough understanding of the chemical properties of the starting material and the key intermediate is essential for successful synthesis.
| Property | This compound | 2-bromo-4-methoxyaniline |
| CAS Number | 5197-28-4 | 32338-02-6 |
| Molecular Formula | C₇H₆BrNO₃ | C₇H₈BrNO |
| Molecular Weight | 232.03 g/mol | 202.05 g/mol [1] |
| Appearance | Pale yellow crystalline solid | Off-white to pale brown crystalline solid |
| Melting Point | 104-106 °C[2] | 56-58 °C |
| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone. | Soluble in organic solvents like ethanol and methanol. |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of azo dyes starting from this compound.
Protocol 1: Reduction of this compound to 2-bromo-4-methoxyaniline
This protocol describes the reduction of the nitro group of this compound to a primary amine using stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl).
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 10 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (approximately 5 eq) to the solution.
-
Slowly add concentrated hydrochloric acid (HCl) to the mixture. The reaction is exothermic, so the acid should be added cautiously.
-
Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide (NaOH) until the pH is basic (pH > 8). This will precipitate tin salts.
-
Extract the product into ethyl acetate. Perform the extraction three times to ensure complete recovery.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude 2-bromo-4-methoxyaniline.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-bromo-4-methoxyaniline.
Expected Yield: 70-85%
Protocol 2: Synthesis of an Azo Dye via Diazotization and Coupling
This protocol outlines the synthesis of an azo dye using 2-bromo-4-methoxyaniline as the diazo component and 2-naphthol (B1666908) as the coupling component.
Part A: Diazotization of 2-bromo-4-methoxyaniline
Materials:
-
2-bromo-4-methoxyaniline
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (B80452) (NaNO₂)
-
Distilled water
-
Ice
-
Beakers
-
Magnetic stirrer
Procedure:
-
Dissolve 2-bromo-4-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water in a beaker.
-
Cool the solution to 0-5°C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold solution of 2-bromo-4-methoxyaniline. Maintain the temperature below 5°C throughout the addition.
-
Continue stirring the mixture for an additional 20-30 minutes at 0-5°C to ensure the complete formation of the diazonium salt. The resulting diazonium salt solution should be used immediately in the next step.
Part B: Azo Coupling with 2-Naphthol
Materials:
-
Diazonium salt solution from Part A
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ice
-
Beaker
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
In a separate beaker, dissolve 2-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Part A) to the alkaline solution of 2-naphthol. A colored precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.
-
Isolate the solid azo dye by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold water to remove any unreacted salts.
-
The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
Quantitative Data for Azo Dye Synthesis (Representative)
The following table provides representative data for the synthesis of an azo dye using a substituted aniline, which can be used as a reference for syntheses involving 2-bromo-4-methoxyaniline.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Melting Point (°C) | λmax (nm) |
| 2-bromo-4-methoxyaniline | 202.05 | 1.0 | - | - | - |
| 2-Naphthol | 144.17 | 1.0 | - | - | - |
| Azo Dye Product | (Varies) | - | 80-95 | (Varies) | (Varies) |
Visualization of the Synthetic Pathway and Workflow
The following diagrams illustrate the key chemical transformations and the overall experimental workflow.
Caption: Chemical synthesis pathway from this compound to an Azo Dye.
Caption: Experimental workflow for the synthesis of an azo dye.
Characterization of the Final Azo Dye
The synthesized azo dye should be characterized using various analytical techniques to confirm its structure and purity.
-
Melting Point: Determination of the melting point provides an indication of the purity of the compound.
-
Spectroscopy:
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax), which is indicative of the dye's color.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N=N azo linkage and other substituents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the dye molecule.
-
-
Chromatography (TLC, HPLC): To assess the purity of the final product.
By following these protocols, researchers can effectively utilize this compound as a valuable intermediate in the synthesis of a wide range of azo dyes for various applications in research and development.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-Bromo-4-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential impurities from 2-Bromo-4-nitroanisole. This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality and safety of the final active pharmaceutical ingredient (API). This method utilizes a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, providing a reliable and efficient analytical solution.
Introduction
This compound (CAS No. 5197-28-4) is a crucial building block in organic synthesis, particularly in the pharmaceutical industry.[1] Its purity directly impacts the impurity profile of subsequent reaction steps and the final API. A validated analytical method to assess the purity of this compound is therefore essential for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it the ideal choice for this purpose. This document provides a detailed protocol for an HPLC method suitable for the purity analysis of this compound.
Experimental Protocol
This protocol outlines the necessary steps for the preparation of solutions and the operation of the HPLC system for the analysis of this compound.
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A flasks and pipettes.
-
HPLC Vials: Amber glass vials with caps (B75204) and septa.
-
Syringe Filters: 0.45 µm PTFE or nylon filters.
-
HPLC Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric Acid (85%, analytical grade)
-
This compound reference standard (purity ≥ 99.5%)
-
This compound sample for analysis
-
Chromatographic Conditions
A reversed-phase HPLC method is employed for the separation.[2][3] For mass spectrometry compatibility, the phosphoric acid can be substituted with 0.1% formic acid.[2][3]
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water : Phosphoric Acid (60:40:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Preparation of Solutions
Mobile Phase Preparation:
-
Carefully measure 600 mL of acetonitrile, 400 mL of water, and 1.0 mL of phosphoric acid.
-
Combine the components in a suitable container and mix thoroughly.
-
Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) before use.
Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase and dilute to the mark.
-
Mix thoroughly to ensure a homogenous solution.
Sample Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve the sample in the mobile phase and dilute to the mark.
-
Mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Perform five replicate injections of the standard solution to check for system suitability.
-
Inject the sample solution in duplicate.
-
After the analysis, flush the column with a high-organic mobile phase (e.g., 80:20 acetonitrile:water) and then store it in an appropriate solvent as recommended by the manufacturer.
System Suitability
The system suitability test (SST) is a critical component to ensure the HPLC system is performing correctly. The following parameters should be met for the replicate injections of the standard solution.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Calculation of Purity
The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
The following table summarizes the expected retention time and peak characteristics for this compound under the specified chromatographic conditions.
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | ~ 5.8 | ~ 1.2 | ~ 6500 |
Experimental Workflow
The following diagram illustrates the logical flow of the HPLC analysis for this compound purity.
Caption: Workflow for HPLC Purity Analysis of this compound.
Conclusion
The HPLC method described in this application note is a reliable and straightforward approach for determining the purity of this compound. The method is simple, using an isocratic mobile phase and a common C18 column, making it easily transferable to most analytical laboratories. This protocol provides a solid foundation for the quality control of this compound in research, development, and manufacturing environments. Further validation studies should be performed to demonstrate its suitability for specific applications.
References
Application Note: A Validated UPLC Method for the Rapid Analysis of 2-Bromo-4-nitroanisole
Abstract
This application note describes a sensitive, specific, and rapid Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative analysis of 2-Bromo-4-nitroanisole. This method is crucial for quality control and stability testing in pharmaceutical development and manufacturing. The developed reverse-phase UPLC method utilizes a sub-2 µm particle column to achieve high resolution and short run times, making it suitable for high-throughput analysis. This document provides a detailed experimental protocol, system suitability criteria, and validation data summary.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its purity and stability are critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). Therefore, a reliable and efficient analytical method for its quantification and impurity profiling is essential. This application note presents a validated UPLC method that offers significant advantages over traditional HPLC methods in terms of speed, resolution, and solvent consumption.
Experimental
Instrumentation and Consumables
-
UPLC System: A system equipped with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.
-
Column: ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)
-
Vials: Amber glass vials with PTFE septa
-
Solvents: Acetonitrile (B52724) (ACN) and Methanol (MeOH) (LC-MS grade), Formic Acid (reagent grade), and ultrapure water.
Chromatographic Conditions
A reverse-phase gradient elution method was developed for the optimal separation of this compound from its potential impurities.
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1.0 µL |
| Detection Wavelength | 254 nm |
| Run Time | 5 minutes |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 3.0 | 20 | 80 |
| 3.5 | 20 | 80 |
| 4.0 | 60 | 40 |
| 5.0 | 60 | 40 |
Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the diluent to cover the desired concentration range (e.g., 1 - 100 µg/mL).
Sample Preparation
-
Accurately weigh a sample containing approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.22 µm syringe filter into a UPLC vial before analysis.
Method Validation Summary
The developed UPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. A summary of the validation data is presented below.
| Validation Parameter | Result |
| Specificity | The method is specific for this compound. No interference was observed from the diluent or potential impurities at the retention time of the analyte. |
| Linearity (R²) | > 0.999 over the concentration range of 1 - 100 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | |
| - Repeatability (n=6) | < 1.0% |
| - Intermediate Precision | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
System Suitability
System suitability tests are performed before each analytical run to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 10000 |
| % RSD of Peak Areas (n=6) | ≤ 2.0% |
Diagrams
Caption: Workflow for the UPLC analysis of this compound.
Caption: Logical relationship in the development and validation of the UPLC method.
Conclusion
The developed UPLC method for the analysis of this compound is rapid, sensitive, specific, and reliable. The short run time of 5 minutes allows for high-throughput analysis, which is highly beneficial in a quality control environment. The method has been validated to be suitable for its intended purpose of quantifying this compound in the presence of its potential impurities.
References
Application Note: Reaction Monitoring of 2-Bromo-4-nitroanisole Synthesis by Thin-Layer Chromatography (TLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of 2-bromo-4-nitroanisole is a key transformation in organic synthesis, providing a versatile intermediate for the development of various pharmaceutical and agrochemical compounds. The reaction typically proceeds via the electrophilic aromatic substitution of 4-nitroanisole (B1192098). Efficiently monitoring the progress of this reaction is crucial to ensure optimal yield, minimize side-product formation, and determine the reaction endpoint. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique ideally suited for this purpose.[1] This application note provides a detailed protocol for the synthesis of this compound and the subsequent monitoring of the reaction's progress using TLC.
Principle of the Method
The synthesis involves the bromination of 4-nitroanisole at the position ortho to the activating methoxy (B1213986) group. The reaction is catalyzed by a Lewis acid, such as iron(III) bromide (FeBr₃), which polarizes the bromine molecule, making it a more potent electrophile.[2]
Reaction Scheme:
The progress of the reaction is monitored by TLC, which separates the starting material (4-nitroanisole) from the product (this compound) based on their differing polarities.[3] The stationary phase is typically polar (silica gel), while the mobile phase is a less polar organic solvent mixture. The starting material, 4-nitroanisole, is more polar than the brominated product. Consequently, the product will travel further up the TLC plate, resulting in a higher Retention Factor (Rf) value.[4] By observing the disappearance of the starting material spot and the appearance of the product spot over time, the reaction can be effectively monitored.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the bromination of 4-nitroanisole.
Materials:
-
4-nitroanisole
-
Dichloromethane (CH₂Cl₂)
-
Iron(III) bromide (FeBr₃)
-
Bromine (Br₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium thiosulfate (B1220275) solution (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-nitroanisole (1.0 eq.) in dichloromethane.
-
Add a catalytic amount of iron(III) bromide (approx. 0.1 eq.) to the solution and stir.
-
Cool the flask in an ice bath to 0 °C.
-
In a dropping funnel, prepare a solution of bromine (1.1 eq.) in a small amount of dichloromethane.
-
Add the bromine solution dropwise to the stirred reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC every 15-30 minutes (see Protocol 2).
-
Once the reaction is complete (indicated by the consumption of the starting material on the TLC plate), quench the reaction by slowly adding saturated sodium thiosulfate solution to consume excess bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Safety Precautions:
-
Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Protocol 2: TLC Monitoring of the Reaction
This protocol describes the step-by-step procedure for monitoring the synthesis using TLC.
Materials:
-
Silica gel TLC plates (with F₂₅₄ fluorescent indicator)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Eluent (mobile phase): A mixture of hexanes and ethyl acetate (B1210297) is recommended. The optimal ratio should be determined experimentally, starting with a 7:3 or 8:2 (hexanes:ethyl acetate) mixture. The goal is to achieve an Rf value for the product between 0.2 and 0.8.[3][6]
-
UV lamp (254 nm)
-
Iodine chamber or potassium permanganate (B83412) stain (for visualization, optional)
Procedure:
-
Prepare the Eluent: Prepare the chosen mobile phase (e.g., 80 mL hexanes and 20 mL ethyl acetate for an 8:2 mixture) and pour it into the TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors and cover with the lid.[5]
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark three lanes on this line for the S tarting M aterial (SM), C o-spot (CO), and R eaction mix ture (RXN).[5]
-
Spot the Plate:
-
SM Lane: Spot a dilute solution of the starting material, 4-nitroanisole, in dichloromethane.
-
RXN Lane: Using a clean capillary tube, take a small aliquot from the reaction mixture and spot it in this lane.
-
CO Lane: First, spot the starting material (SM) in this lane. Then, on top of the same spot, carefully apply the reaction mixture (RXN). This co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.[3]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate until it reaches about 1 cm from the top.
-
Visualize and Analyze:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). Aromatic compounds will appear as dark spots.[7] Circle the spots with a pencil.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[1]
-
Compare the spots. The reaction is progressing if the spot corresponding to the starting material in the 'RXN' lane diminishes in intensity over time, while a new spot (the product) with a higher Rf value appears and intensifies. The reaction is considered complete when the starting material spot is no longer visible in the 'RXN' lane.
-
Data Interpretation and Results
The progress of the reaction can be quantified by observing the relative intensities of the spots on the TLC plate at different time intervals. The product, this compound, is less polar than the starting material, 4-nitroanisole, and will thus have a higher Rf value.
Table 1: Representative TLC Data for Reaction Monitoring
| Time (min) | Starting Material (4-nitroanisole) Spot Intensity | Product (this compound) Spot Intensity | Rf (Starting Material) | Rf (Product) |
| 0 | +++ | - | ~0.35 | - |
| 15 | ++ | + | ~0.35 | ~0.50 |
| 30 | + | ++ | ~0.35 | ~0.50 |
| 60 | - | +++ | - | ~0.50 |
Spot intensity is estimated visually: +++ (strong), ++ (medium), + (weak), - (not visible). Rf values are hypothetical and based on an 8:2 hexanes:ethyl acetate eluent system; actual values must be determined experimentally.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for monitoring the reaction using TLC.
Caption: Workflow for monitoring the synthesis of this compound by TLC.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. brainly.com [brainly.com]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
Scaling Up the Production of 2-Bromo-4-nitroanisole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scaled-up production of 2-Bromo-4-nitroanisole, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and fine chemicals. The following sections outline two primary synthetic routes, presenting quantitative data, detailed experimental protocols, safety considerations, and process flow diagrams to guide researchers and production chemists in transitioning from laboratory-scale synthesis to larger-scale manufacturing.
Overview of Synthetic Routes
Two principal methods for the synthesis of this compound have been identified as viable for scale-up:
-
Route 1: Direct bromination of 4-nitroanisole (B1192098).
-
Route 2: A two-step synthesis commencing with the bromination of 4-fluoro-1-nitrobenzene, followed by nucleophilic aromatic substitution with sodium methoxide (B1231860).
The selection of the optimal route will depend on factors such as raw material availability and cost, equipment capabilities, and desired purity profile of the final product.
Data Presentation
The following tables summarize key quantitative data for the two proposed synthetic routes, providing a basis for comparison and process evaluation.
Table 1: Comparison of Synthetic Routes for this compound Production
| Parameter | Route 1: Bromination of 4-nitroanisole | Route 2: Two-Step from 4-fluoro-1-nitrobenzene |
| Starting Material | 4-nitroanisole | 4-fluoro-1-nitrobenzene |
| Key Reagents | N-Bromosuccinimide (NBS), Iodine (catalyst) | N-Bromosuccinimide (NBS), Iodine (catalyst), Sodium Methoxide |
| Overall Yield | ~85-90% | ~44.3%[1] |
| Purity (Typical) | >98% after crystallization | >98% after crystallization |
| Key Advantages | Higher overall yield, fewer synthetic steps. | May offer a different impurity profile. |
| Key Challenges | Potential for di-bromination, control of exothermic reaction. | Lower overall yield, handling of sodium methoxide at scale. |
Experimental Protocols
The following are detailed protocols for the scaled-up production of this compound via the two synthetic routes.
Route 1: Bromination of 4-nitroanisole
This protocol describes the direct bromination of 4-nitroanisole using N-bromosuccinimide (NBS) as the brominating agent.
Materials and Equipment:
-
Glass-lined or Hastelloy reactor with temperature control, mechanical stirring, and a reflux condenser.
-
Charging vessel for solids.
-
Filtration unit (e.g., Nutsche filter-dryer).
-
Vacuum drying oven.
-
4-nitroanisole
-
N-Bromosuccinimide (NBS)
-
Iodine (catalyst)
-
Suitable solvent (e.g., Dichloromethane or Acetonitrile)
-
Aqueous sodium thiosulfate (B1220275) solution
-
Aqueous sodium bicarbonate solution
-
Brine solution
-
Ethanol (for crystallization)
Protocol:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging: Charge the reactor with 4-nitroanisole and the chosen solvent. Begin agitation.
-
Catalyst Addition: Add a catalytic amount of iodine to the mixture.
-
Temperature Control: Cool the reaction mixture to 0-5 °C.
-
NBS Addition: Slowly add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 10 °C. The addition should be controlled to manage the exotherm.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC). The reaction is typically complete within 2-4 hours after the full addition of NBS.
-
Quenching: Once the reaction is complete, quench the reaction by adding a cold aqueous solution of sodium thiosulfate to destroy any unreacted bromine species.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer.
-
Wash the organic layer sequentially with aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification:
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to achieve the desired purity.
-
Filter the purified crystals and wash with a small amount of cold ethanol.
-
-
Drying: Dry the final product under vacuum at a temperature not exceeding 50 °C.
Route 2: Two-Step Synthesis from 4-fluoro-1-nitrobenzene
This route involves the bromination of 4-fluoro-1-nitrobenzene followed by a nucleophilic substitution with sodium methoxide.
Step 1: Bromination of 4-fluoro-1-nitrobenzene
Materials and Equipment:
-
Same as Route 1.
-
4-fluoro-1-nitrobenzene
Protocol:
-
Follow the same procedure as outlined in Route 1 (steps 1-8), substituting 4-nitroanisole with 4-fluoro-1-nitrobenzene. The optimal reaction temperature for the bromination step is around 20°C.[1]
-
After work-up, concentrate the organic layer to obtain crude 2-Bromo-4-fluoro-1-nitrobenzene. This intermediate can be used directly in the next step or purified by crystallization if necessary.
Step 2: Nucleophilic Substitution with Sodium Methoxide
Materials and Equipment:
-
Glass-lined reactor with temperature control, mechanical stirring, and a reflux condenser.
-
Charging vessel for the methoxide solution.
-
Filtration unit.
-
Vacuum drying oven.
-
Crude 2-Bromo-4-fluoro-1-nitrobenzene
-
Sodium methoxide solution in methanol
-
Methanol
Protocol:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging: Charge the reactor with the crude 2-Bromo-4-fluoro-1-nitrobenzene and methanol. Begin agitation.
-
Methoxide Addition: Slowly add the sodium methoxide solution to the reactor, maintaining the temperature around 50°C.[1]
-
Reaction Monitoring: Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 3-5 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add water to precipitate the product.
-
Filter the solid product.
-
Wash the filter cake with water until the filtrate is neutral.
-
-
Purification and Drying:
-
Recrystallize the crude product from ethanol.
-
Dry the purified this compound under vacuum.
-
Mandatory Visualizations
Synthesis Pathway Diagrams
Caption: Synthetic pathways for the production of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis and purification.
Safety and Waste Management
Safety Precautions:
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves.
-
Ventilation: All operations should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of vapors.
-
Handling of Brominating Agents: N-Bromosuccinimide (NBS) is a corrosive solid and a strong oxidizing agent. Avoid contact with skin and eyes. Handle in a controlled manner to prevent dust generation.
-
Exothermic Reactions: The bromination reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions. Ensure adequate cooling capacity is available.
-
Sodium Methoxide Handling: Sodium methoxide is a corrosive and flammable solid. It reacts violently with water. Handle under an inert atmosphere.
Waste Management:
-
Aqueous Waste: The aqueous layers from the work-up will contain salts and potentially small amounts of organic compounds. This waste should be neutralized and treated in a wastewater treatment facility. Bromide-containing wastewater should be handled according to local regulations, which may involve recovery of bromine.
-
Organic Waste: The mother liquor from crystallization will contain the product and impurities. Solvent recovery should be considered. The remaining residue should be disposed of as hazardous organic waste.
-
Solid Waste: Filter cakes of drying agents and any solid by-products should be disposed of as solid chemical waste.
By following these detailed protocols and adhering to the safety and waste management guidelines, researchers and production chemists can safely and efficiently scale up the production of this compound.
References
Green Chemistry Approaches to 2-Bromo-4-nitroanisole Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-nitroanisole is a key intermediate in the synthesis of a variety of pharmaceuticals and fine chemicals. Traditional methods for its synthesis often involve the use of hazardous reagents and solvents, leading to significant environmental concerns. This document outlines several green chemistry approaches for the synthesis of this compound, focusing on methods that are solvent-free, utilize safer reagents, and offer improved reaction efficiency. These protocols are designed to provide researchers with practical, environmentally benign alternatives to conventional synthetic routes.
Comparative Data of Green Synthesis Methods
The following table summarizes the key quantitative data for the described green chemistry approaches to the synthesis of this compound from 4-nitroanisole (B1192098).
| Method | Brominating Agent | Catalyst/Promoter | Solvent | Reaction Time | Temperature | Yield (%) |
| Solvent-Free Ball Milling | N-Bromosuccinimide (NBS) | - | None | ~1 hour | Room Temperature | ~85% |
| Aqueous Bromide/Bromate (B103136) | NaBr/NaBrO₃ | Acidic medium | Water | 2-4 hours | Room Temperature | >90% |
| Solvent-Free Grinding | Phenyltrimethylammonium (B184261) Tribromide (PTAT) | - | None | 5-10 minutes | Room Temperature | High |
| Continuous Flow | In-situ generated Br₂/KOBr | - | Acetonitrile/Water | Minutes | 50-80°C | >90% |
Experimental Protocols
Method 1: Solvent-Free Synthesis via Ball Milling
This method eliminates the use of organic solvents by employing mechanical energy to drive the reaction.
Principle: High-energy ball milling provides the necessary activation energy for the electrophilic aromatic substitution of 4-nitroanisole with N-Bromosuccinimide (NBS). The reaction proceeds rapidly at room temperature without the need for a solvent or catalyst.
Experimental Workflow:
Caption: Workflow for solvent-free synthesis of this compound via ball milling.
Protocol:
-
Place 4-nitroanisole (1.0 mmol, 153 mg) and N-bromosuccinimide (1.5 mmol, 267 mg) in a stainless steel grinding jar.
-
Add a stainless steel ball (e.g., 10 mm diameter).
-
Conduct the ball milling at room temperature for approximately 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a flask and add ethyl acetate (20 mL).
-
Stir the mixture to dissolve the product and then filter to remove the insoluble succinimide by-product.
-
Wash the residue with a small amount of ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol) to yield this compound.
Method 2: Aqueous Synthesis using Bromide/Bromate Salts
This approach utilizes water as the solvent and an in-situ generated brominating agent, making it an environmentally friendly process.[1][2]
Principle: In an acidic aqueous medium, sodium bromide (NaBr) and sodium bromate (NaBrO₃) react to generate hypobromous acid (HOBr) or elemental bromine in situ, which then acts as the electrophile for the bromination of 4-nitroanisole. The aqueous acidic filtrate can often be recycled.[1]
Reaction Pathway:
Caption: Reaction pathway for the aqueous bromination of 4-nitroanisole.
Protocol:
-
In a round-bottom flask, dissolve 4-nitroanisole (1.0 mmol, 153 mg) in a minimal amount of a co-solvent like methanol (B129727) if necessary, and then add water (10 mL).
-
Add sodium bromide (2.0 mmol, 206 mg) and sodium bromate (1.0 mmol, 151 mg).
-
Stir the mixture at room temperature and slowly add dilute sulfuric acid (e.g., 2 M) dropwise until the reaction is complete (monitor by TLC, typically 2-4 hours). The solution will turn orange/brown as bromine is generated.
-
After the reaction is complete, the product often precipitates out of the aqueous solution.
-
Collect the solid product by filtration and wash thoroughly with water to remove any remaining salts and acid.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695).
-
The acidic aqueous filtrate can be neutralized and potentially recycled for subsequent batches.[1]
Method 3: Solvent-Free Grinding with Phenyltrimethylammonium Tribromide (PTAT)
This method utilizes a stable, solid brominating agent and avoids the use of any solvent.
Principle: Phenyltrimethylammonium tribromide (PTAT) is a solid, stable, and safe source of electrophilic bromine.[3] The reaction is carried out by simply grinding the reactants together at room temperature, which provides the energy for the reaction to proceed.
Experimental Workflow:
Caption: Workflow for the solvent-free synthesis of this compound by grinding.
Protocol:
-
In a porcelain mortar, place 4-nitroanisole (1.0 mmol, 153 mg) and phenyltrimethylammonium tribromide (1.0 mmol, 376 mg).
-
Grind the mixture with a pestle at room temperature for 5-10 minutes. The reaction progress can be visually monitored by the change in color and confirmed by TLC.
-
After the reaction is complete, add water to the mortar to dissolve the phenyltrimethylammonium bromide by-product.
-
Filter the solid product and wash it thoroughly with water.
-
Dry the crude product and purify by recrystallization from ethanol to obtain pure this compound.
Method 4: Continuous Flow Synthesis
Continuous flow chemistry offers a safe, efficient, and scalable method for bromination reactions.
Principle: This protocol involves the in-situ generation of a brominating agent (e.g., Br₂ from HBr and an oxidant, or KOBr from KBr and an oxidant) in a continuous flow reactor, which is immediately mixed with a solution of 4-nitroanisole. The rapid mixing and excellent heat transfer in the microreactor allow for precise control over the reaction, minimizing side products and enhancing safety.[4]
Continuous Flow Setup:
Caption: Schematic of a continuous flow setup for the bromination of 4-nitroanisole.
Protocol:
-
System Setup: Assemble a continuous flow system consisting of syringe pumps, T-mixers, and coiled reactors (e.g., PFA or PTFE tubing). The first reactor is for the generation of the brominating agent, and the second is for the bromination reaction.
-
Reagent Preparation:
-
Solution A: Prepare a solution of 4-nitroanisole in a suitable solvent (e.g., acetonitrile).
-
Solution B: Prepare an aqueous solution of HBr or KBr.
-
Solution C: Prepare an aqueous solution of an oxidant, such as sodium hypochlorite (B82951) (NaOCl).
-
Quenching Solution: Prepare an aqueous solution of sodium thiosulfate (B1220275).
-
-
Reaction Execution:
-
Pump Solution B and Solution C into the first T-mixer, where they react to form the brominating agent in Reactor 1.
-
The output from Reactor 1 is then mixed with Solution A in the second T-mixer.
-
The reaction mixture flows through Reactor 2, which may be heated to the desired temperature (e.g., 50-80°C), to allow for the bromination to occur. Residence time is controlled by the flow rates and reactor volume.
-
The output from Reactor 2 is directly quenched by mixing with the sodium thiosulfate solution to neutralize any unreacted bromine.
-
-
Work-up:
-
The collected quenched reaction mixture is then subjected to a standard liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification is achieved by column chromatography or recrystallization.
-
Conclusion
The green chemistry approaches presented here offer significant advantages over traditional methods for the synthesis of this compound. These methods reduce or eliminate the use of hazardous solvents and reagents, improve reaction efficiency, and enhance safety. Researchers and professionals in the pharmaceutical and chemical industries are encouraged to adopt these protocols to promote sustainable and environmentally responsible chemical synthesis.
References
- 1. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-4-nitroanisole
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of 2-Bromo-4-nitroanisole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and logical synthetic pathway involves a two-step electrophilic aromatic substitution starting from anisole (B1667542).[1] The sequence is as follows:
-
Nitration of Anisole: Anisole is first nitrated using a mixture of concentrated nitric acid and sulfuric acid. The methoxy (B1213986) (-OCH₃) group is an ortho, para-director, but the para-isomer, 4-nitroanisole (B1192098), is typically the major product due to less steric hindrance.[2]
-
Bromination of 4-Nitroanisole: The resulting 4-nitroanisole is then brominated. The methoxy group directs the incoming bromine to the ortho position (position 2), while the deactivating nitro group directs meta to itself (also position 2), leading to the desired this compound.[1]
An alternative, though less common, route involves the bromination of 4-fluoro-1-nitrobenzene followed by a nucleophilic substitution with sodium methoxide.[3]
Q2: Why does bromination of 4-nitroanisole yield the 2-bromo isomer specifically?
The regioselectivity is a result of the combined directing effects of the substituents on the aromatic ring. The methoxy (-OCH₃) group is a strongly activating ortho, para-director. The nitro (-NO₂) group is a strongly deactivating meta-director. Both groups direct the incoming electrophile (bromine) to the same position:
-
The position ortho to the methoxy group is position 2.
-
The position meta to the nitro group is also position 2. This synergistic directing effect strongly favors the formation of this compound.[1]
Q3: What are the most effective methods for purifying the final product?
Column chromatography is the most common and effective method for purifying this compound from unreacted starting materials and isomeric byproducts.[4]
-
Stationary Phase: Silica (B1680970) gel (e.g., 200-300 mesh) is standard.[4]
-
Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate (B1210297) in hexane, is typically effective.[4]
For further purification after chromatography, recrystallization from a suitable solvent system like ethanol/water can be employed.[4]
Troubleshooting Guide
Q4: My reaction yield is low or the reaction is incomplete. What are the potential causes and solutions?
Low or incomplete conversion is a frequent issue. Several factors can contribute to this problem.
Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low reaction yield.
| Issue | Possible Cause | Recommended Solution |
| Low Yield / Incomplete Reaction | Inactive Reagents: The brominating agent (e.g., N-Bromosuccinimide - NBS) may have degraded, or the nitrating mixture (HNO₃/H₂SO₄) may be weak.[4][5] | Use a fresh, high-purity brominating agent.[5] For nitration, ensure the use of fresh, concentrated acids.[4] |
| Low Reaction Temperature: While temperature control is vital to prevent side products, excessively low temperatures can stall the reaction.[4] | Gradually increase the temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[4] | |
| Poor Solubility: The starting material may not be fully dissolved in the chosen solvent at the reaction temperature.[4] | Ensure the solvent system effectively dissolves the substrate. A co-solvent system might be necessary.[4] | |
| Product Loss During Work-up: The product may be lost during extraction or purification steps.[6] | Ensure complete extraction with an adequate amount of solvent and perform multiple extractions. Be cautious during solvent removal, especially if the product is volatile.[2] |
Q5: I'm observing multiple spots on my TLC plate, indicating side products. How can I improve selectivity?
The formation of byproducts, such as isomers or poly-brominated compounds, is a common challenge.
| Issue | Possible Cause | Recommended Solution |
| Poor Selectivity / Side Products | Over-bromination (Di-bromination): The methoxy group is highly activating, making the mono-brominated product susceptible to a second bromination.[5] | Control Stoichiometry: Use a strict 1:1 molar ratio of the substrate to the brominating agent.[5] Add the brominating agent slowly or dropwise.[5] Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to reduce the reaction rate and enhance selectivity.[5] |
| Isomer Formation: In the initial nitration step, a small amount of ortho-nitroanisole may form, leading to an isomeric bromo-nitroanisole impurity later. | While the para isomer is favored, separation of the nitroanisole isomers via chromatography or recrystallization before bromination may be necessary for very high purity requirements. | |
| Oxidation/Decomposition: Harsh reaction conditions (high temperatures, overly acidic media) can lead to the formation of oxidized or demethylated (phenolic) byproducts.[4] | Maintain careful temperature control.[4] Consider using milder reagents, such as NBS instead of elemental bromine (Br₂), which is highly reactive.[5] |
Experimental Protocols
Protocol 1: Nitration of Anisole to 4-Nitroanisole
This is a representative protocol and may require optimization.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and placed in an ice bath (0-5 °C), add concentrated sulfuric acid.
-
Addition of Anisole: Slowly add anisole to the sulfuric acid with continuous stirring.
-
Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a cooled flask.
-
Reaction: Add the nitrating mixture dropwise to the anisole solution, ensuring the temperature is maintained below 10 °C.
-
Monitoring: After the addition is complete, allow the reaction to stir for a specified time, monitoring its progress by TLC.
-
Quenching: Carefully pour the reaction mixture over crushed ice to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product. The crude product is a mixture of isomers, predominantly 4-nitroanisole.
Protocol 2: Bromination of 4-Nitroanisole to this compound
This protocol uses N-Bromosuccinimide (NBS), a common and effective brominating agent.[3]
-
Dissolution: Dissolve 4-nitroanisole in a suitable solvent, such as acetic acid or a chlorinated solvent.[2]
-
Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) to the solution. A catalytic amount of an initiator or acid may sometimes be used, though often not necessary for this activated system.[3]
-
Reaction: Stir the mixture at room temperature or with gentle heating. The optimal temperature can vary; one study on a similar system found 20 °C to be effective.[3]
-
Monitoring: Monitor the reaction to completion using TLC or GC to ensure all the starting material is consumed.[4]
-
Work-up: Once complete, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Washing: Wash the organic layer sequentially with a sodium bisulfite solution (to quench any remaining bromine), a saturated sodium bicarbonate solution, and finally, brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
Overall Synthesis Workflow
References
common side products in the synthesis of 2-Bromo-4-nitroanisole
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) concerning the synthesis of 2-Bromo-4-nitroanisole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A common and effective method for the synthesis of this compound is the electrophilic aromatic substitution, specifically the bromination of 4-nitroanisole (B1192098).[1][2][3] This starting material is commercially available and the reaction can be carried out using various brominating agents.
Q2: What are the primary side products I should expect in this synthesis?
The primary side products in the bromination of 4-nitroanisole are typically:
-
Over-brominated products: The most common of these is 2,6-dibromo-4-nitroanisole, which arises from the further bromination of the desired product.[4] This is more likely to occur if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.
-
Isomeric monobrominated products: While the methoxy (B1213986) group strongly directs bromination to the ortho position (C2), small amounts of other isomers such as 3-Bromo-4-nitroanisole can be formed. The formation of these isomers is generally minor but can complicate purification.
-
Unreacted starting material: Incomplete reactions will result in the presence of 4-nitroanisole in the final product mixture.
Q3: What are some less common side products that might be observed?
Under harsh reaction conditions, such as high temperatures or the use of overly strong acidic catalysts, other side products can form:
-
Demethylated products: The methoxy group can be cleaved to form the corresponding phenol, 2-Bromo-4-nitrophenol.[4]
-
Oxidized byproducts: The starting material or product can be susceptible to oxidation under certain conditions, leading to a variety of impurities.[4]
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a straightforward and effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the 4-nitroanisole and the appearance of the product and any major side products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.
Q5: What are the recommended methods for purifying the final product?
The most common and effective methods for purifying this compound are:
-
Column chromatography: This is highly effective for separating the desired product from isomeric and over-brominated side products. A silica (B1680970) gel stationary phase with a solvent system such as ethyl acetate (B1210297) in hexane (B92381) is typically employed.[4]
-
Recrystallization: This can be a good method for removing minor impurities and for obtaining a highly pure final product, often after an initial purification by column chromatography.[4]
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting/Solution |
| Low yield of this compound | Incomplete reaction. | - Monitor the reaction to completion using TLC. - If the reaction has stalled, consider a slight increase in temperature or reaction time. - Ensure the purity and reactivity of your brominating agent. |
| Formation of multiple side products. | - Optimize reaction conditions to improve selectivity (see below). - Use a milder brominating agent like N-Bromosuccinimide (NBS). | |
| Presence of significant amounts of 2,6-dibromo-4-nitroanisole | Excess brominating agent. | - Carefully control the stoichiometry of the brominating agent. Use a molar ratio of approximately 1.0 to 1.1 equivalents relative to the 4-nitroanisole. |
| Prolonged reaction time. | - Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. | |
| Formation of isomeric side products | Non-optimal reaction temperature. | - Perform the reaction at a controlled, and often lower, temperature to enhance regioselectivity. |
| Choice of brominating agent and catalyst. | - The choice of brominating agent (e.g., Br₂, NBS) and catalyst (e.g., FeBr₃, acetic acid) can influence the isomer distribution. A screen of different conditions may be necessary to minimize isomer formation. | |
| Presence of phenolic impurities | Harsh reaction conditions (high temperature or strong acid). | - Maintain careful temperature control. - Use milder reaction conditions if demethylation is a significant issue. |
Quantitative Data Summary
While detailed quantitative studies correlating reaction conditions to product distribution for this specific synthesis are not widely published, the following table summarizes typical yields and conditions found in the literature.
| Brominating Agent | Catalyst/Solvent | Approximate Yield of this compound | Key Side Products | Reference |
| N-Bromosuccinimide (NBS) | Acetonitrile (B52724) | 85-87% | Succinimide, minor over-bromination | [2] |
| Bromine (Br₂) | Iron(III) bromide (FeBr₃) | Not specified | Isomeric and polybrominated products | [1] |
Experimental Protocols
Representative Protocol: Bromination of 4-Nitroanisole using N-Bromosuccinimide (NBS) [2]
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
4-Nitroanisole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitroanisole (1.0 equivalent) in anhydrous acetonitrile.
-
Reagent Addition: To the stirred solution, add N-bromosuccinimide (1.05 - 1.1 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within a few hours.
-
Work-up: Once the starting material is consumed, remove the acetonitrile under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate the pure this compound.
Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
References
troubleshooting incomplete bromination of 4-nitroanisole
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the electrophilic bromination of 4-nitroanisole (B1192098).
Frequently Asked Questions (FAQs)
Q1: Why is my bromination of 4-nitroanisole resulting in a low yield or incomplete reaction?
A1: Incomplete bromination is a common issue that can stem from several factors. The nitro group in 4-nitroanisole is strongly deactivating, making the aromatic ring less susceptible to electrophilic attack than anisole (B1667542) itself. Key areas to investigate include:
-
Reaction Time and Temperature: The reaction may require longer durations or gentle heating to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]
-
Reagent Purity: The activity of the brominating agent is critical. N-bromosuccinimide (NBS) can decompose over time, and molecular bromine (Br₂) may contain impurities. Using fresh or purified reagents is recommended.
-
Insufficient Activation: For a deactivated substrate like 4-nitroanisole, a catalyst may be necessary to enhance the electrophilicity of the brominating agent, especially when using milder reagents.[2]
Q2: I am observing multiple spots on my TLC plate. What are the likely side products and how can they be minimized?
A2: The formation of multiple products can indicate issues with regioselectivity or the occurrence of side reactions.
-
Isomers: The methoxy (B1213986) group is ortho-, para-directing, while the nitro group is meta-directing. For 4-nitroanisole, the incoming bromine is directed to the position ortho to the activating methoxy group, yielding 2-bromo-4-nitroanisole.[3] However, other isomers like 3-bromo-4-nitroanisole can form under certain conditions. Lowering the reaction temperature can improve regioselectivity.[1]
-
Dibromination: The formation of a dibrominated product can occur if an excess of the brominating agent is used or if it is added too quickly. To minimize this, use a stoichiometric amount of the brominating agent and add it slowly to the reaction mixture.[1]
-
Ring Oxidation: Using overly harsh conditions or strong oxidizing agents can lead to the oxidation of the aromatic ring.[1]
Q3: How can I effectively monitor the progress of the bromination reaction?
A3: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction. A suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) should be used to achieve good separation between the starting material (4-nitroanisole) and the product (this compound). By spotting the reaction mixture alongside the starting material on a TLC plate, you can visually track the consumption of the reactant and the formation of the product over time. The reaction is considered complete when the starting material spot is no longer visible.
Q4: My reaction mixture has turned dark brown/black. Is this a cause for concern?
A4: A color change is often expected, especially when using molecular bromine, which is reddish-brown. The discharge of the bromine color can indicate its consumption. However, the formation of a very dark or black mixture could suggest decomposition or the occurrence of unwanted side reactions. It is important to follow the reaction's progress by TLC to confirm product formation rather than relying solely on color changes. If significant charring occurs, quenching the reaction and re-evaluating the reaction conditions (e.g., temperature, reagent addition rate) is advisable.
Troubleshooting Guide
The following table outlines common problems, their potential causes, and recommended solutions for the incomplete bromination of 4-nitroanisole.
| Symptom | Possible Cause | Recommended Solution |
| Low to No Conversion of Starting Material | 1. Insufficient Reaction Time/Temperature: The deactivating effect of the nitro group slows the reaction. | Monitor the reaction by TLC. If it stalls, consider extending the reaction time or gently heating the mixture.[1] |
| 2. Inactive Brominating Agent: N-bromosuccinimide (NBS) or bromine (Br₂) may have degraded. | Use a fresh bottle of the brominating agent. For radical-initiated reactions with NBS, ensure a radical initiator is present if required by the protocol.[4] | |
| 3. Inadequate Catalyst: A Lewis acid catalyst may be necessary but is not active or present. | If using a catalyst like FeBr₃ or AlCl₃, ensure it is anhydrous and added correctly. Note that strong Lewis acids can sometimes promote side reactions with activated rings.[1][2] | |
| Formation of Multiple Products (Poor Selectivity) | 1. High Reaction Temperature: Higher temperatures can reduce the regioselectivity of the reaction. | Conduct the reaction at a lower temperature (e.g., in an ice bath) to favor the formation of the thermodynamically preferred product.[1] |
| 2. Dibromination: Excess brominating agent or rapid addition can lead to a second bromination. | Use 1.0-1.1 equivalents of the brominating agent. Add the agent dropwise or in small portions over an extended period.[1] | |
| Low Isolated Yield After Work-up | 1. Product Loss During Extraction: Incomplete transfer of the product from the aqueous to the organic phase. | Ensure the aqueous layer is extracted multiple times (e.g., 3x with an appropriate organic solvent like dichloromethane (B109758) or ethyl acetate).[1] |
| 2. Incomplete Quenching: Residual bromine can interfere with purification. | After the reaction, quench any excess bromine with a reducing agent like sodium bisulfite solution until the color disappears.[1] | |
| 3. Difficult Purification: The product and starting material may have similar polarities. | Optimize the solvent system for column chromatography to achieve better separation. Recrystallization from a suitable solvent can also be an effective purification method. |
Experimental Protocols
Below are detailed methodologies for the bromination of 4-nitroanisole.
Method A: Bromination with N-Bromosuccinimide (NBS)
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Materials: 4-nitroanisole, N-bromosuccinimide (NBS), and a polar solvent such as acetonitrile (B52724) or acetic acid.
-
Procedure:
-
In a round-bottom flask, dissolve 4-nitroanisole (1 equivalent) in the chosen solvent.
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Add NBS (1.05 equivalents) to the solution in one portion or in small portions.
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Stir the reaction mixture at room temperature or with gentle heating.
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Monitor the reaction progress by TLC until the starting material is consumed.[1]
-
-
Work-up:
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Pour the reaction mixture into cold water.
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If NBS was used, the succinimide (B58015) byproduct can be filtered off.[5]
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
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Method B: Bromination with Molecular Bromine (Br₂)
-
Materials: 4-nitroanisole, molecular bromine (Br₂), and a solvent like glacial acetic acid or dichloromethane. A Lewis acid catalyst (e.g., FeBr₃) may be required.
-
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a stir bar, dissolve 4-nitroanisole (1 equivalent) in the solvent. If using a catalyst, add it at this stage.
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Cool the flask in an ice bath.
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Prepare a solution of Br₂ (1 equivalent) in the same solvent in the dropping funnel.
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Add the bromine solution dropwise to the stirred 4-nitroanisole solution, maintaining a low temperature (below 10 °C).[1]
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After the addition is complete, allow the mixture to stir at room temperature for a designated period or until TLC indicates completion.[1]
-
-
Work-up:
-
Pour the reaction mixture into a beaker containing cold water.
-
Add a saturated sodium bisulfite solution dropwise to quench any unreacted bromine until the orange color is discharged.[1]
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Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Filter and remove the solvent under reduced pressure.
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Purify the crude product.
-
Process Visualizations
The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting.
Caption: Experimental workflow for the bromination of 4-nitroanisole.
Caption: Troubleshooting logic for incomplete bromination reactions.
References
Technical Support Center: Purification of Crude 2-Bromo-4-nitroanisole
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 2-Bromo-4-nitroanisole. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, typically synthesized from the bromination of 4-nitroanisole, may contain several impurities. The most common include:
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Unreacted 4-nitroanisole: The starting material for the synthesis.
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Di-brominated products: Such as 2,6-dibromo-4-nitroanisole, which can form if the reaction conditions are not carefully controlled.
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Isomeric byproducts: Depending on the synthetic route, other isomers of bromo-nitroanisole might be present.
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Residual brominating agent: Such as N-bromosuccinimide (NBS) or its byproducts (e.g., succinimide).
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Solvent residues: From the reaction and initial work-up steps.
Q2: What is a suitable solvent for the recrystallization of this compound?
A2: Based on solubility data for similar compounds and general principles for nitroaromatic compounds, an ethanol (B145695)/water mixture is a highly effective solvent system for the recrystallization of this compound. The compound exhibits moderate solubility in hot ethanol and is sparingly soluble in water. This allows for efficient dissolution at elevated temperatures and good crystal recovery upon cooling. Pure ethanol can also be used, but the recovery may be lower due to the compound's moderate solubility even at lower temperatures.
Q3: What is a recommended solvent system for the column chromatography of this compound?
A3: A common and effective mobile phase for the purification of moderately polar compounds like this compound on a silica (B1680970) gel column is a mixture of a non-polar solvent and a moderately polar solvent. A gradient of ethyl acetate (B1210297) in hexanes is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis to achieve good separation between the desired product and its impurities.
Q4: My purified this compound has a low melting point and a broad melting range. What could be the issue?
A4: A low and broad melting point is a strong indication of impurities. The melting point of pure this compound is reported to be in the range of 104-106 °C.[1] If your product melts at a lower temperature or over a wider range, it is likely contaminated with starting materials, byproducts, or residual solvent. Further purification by recrystallization or column chromatography is recommended.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Crystal Formation | - Too much solvent was used. - The solution was not sufficiently saturated. - The cooling process was too rapid. | - Concentrate the solution by boiling off some of the solvent and allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Oiling Out | - The melting point of the compound is lower than the boiling point of the solvent. - The crude material is highly impure. | - Add a small amount of a co-solvent in which the compound is less soluble (e.g., water to an ethanol solution) to lower the overall solvent power. - Re-heat the oiled-out mixture until a clear solution is formed, then cool it down very slowly. - Consider purifying the crude material by column chromatography first to remove a significant portion of the impurities. |
| Colored Crystals | - Presence of colored impurities that co-crystallize with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb some of the product. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Spots | - The chosen eluent system has either too high or too low polarity. - The column was not packed properly, leading to channeling. | - Optimize the mobile phase composition based on TLC analysis. Aim for an Rf value of 0.2-0.4 for the desired compound. - Use a less polar solvent system (e.g., increase the proportion of hexanes) for better separation of closely eluting non-polar impurities. - Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Product is Stuck on the Column | - The eluent is not polar enough to move the compound down the column. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture). |
| Tailing of Spots | - The compound is interacting too strongly with the acidic silica gel. - The column is overloaded with the crude sample. | - Add a small amount of a slightly more polar solvent (e.g., a few drops of methanol) or a small amount of a volatile acid (like acetic acid) to the eluent to reduce tailing. - Ensure the amount of crude material loaded onto the column is appropriate for the column size. |
Experimental Protocols
Recrystallization of Crude this compound
Objective: To purify crude this compound by recrystallization from an ethanol/water solvent system.
Materials:
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Crude this compound
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Ethanol (95%)
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Deionized water
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Erlenmeyer flasks
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Hot plate
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Buchner funnel and filter flask
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Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture on a hot plate with gentle swirling until the solid dissolves completely.
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Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
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Crystallization: Add hot deionized water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for about 15-20 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol/water (1:1) mixture.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Expected Outcome:
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Appearance: Pale yellow to white crystalline solid.
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Purity: >98% (as determined by GC or NMR).
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Melting Point: 104-106 °C.[1]
Column Chromatography of Crude this compound
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Hexanes
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Ethyl acetate
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Chromatography column
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Collection tubes/flasks
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TLC plates and chamber
Procedure:
-
TLC Analysis: Determine the optimal eluent composition by running TLC plates of the crude mixture with varying ratios of hexanes and ethyl acetate. A good starting point is a 9:1 or 8:2 hexanes:ethyl acetate mixture.
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Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack the chromatography column.
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Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the eluent and load it onto the top of the silica gel column.
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Elution: Begin eluting the column with the determined solvent system (e.g., 9:1 hexanes:ethyl acetate).
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Fraction Collection: Collect fractions in separate tubes and monitor the separation by TLC.
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Gradient Elution (if necessary): If the impurities and the product are not well-separated, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (i.e., increasing the proportion of ethyl acetate).
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Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.
Expected Outcome:
-
Purity: >99% (as determined by GC or NMR).
-
Yield: The yield will depend on the purity of the crude material.
Data Presentation
Table 1: Recrystallization Solvent Selection
| Solvent/Solvent System | Solubility at Room Temp. | Solubility at Boiling Point | Expected Crystal Recovery | Notes |
| Ethanol | Moderate | High | Moderate | May require cooling to very low temperatures for good recovery. |
| Water | Insoluble | Very Low | - | Not a suitable single solvent. |
| Ethanol/Water | Low | High | High | Recommended system for optimal purity and recovery. |
| Hexanes | Low | Moderate | Moderate | May not be a strong enough solvent to dissolve all impurities. |
| Dichloromethane | High | High | Low | Too soluble for effective recrystallization. |
Table 2: Typical Column Chromatography Parameters
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexanes:Ethyl Acetate (Gradient from 95:5 to 80:20) |
| Detection | UV (254 nm) or TLC analysis of fractions |
| Expected Elution Order | 1. Non-polar impurities 2. This compound 3. More polar impurities (e.g., 4-nitroanisole) |
Visualizations
References
Technical Support Center: Recrystallization of 2-Bromo-4-nitroanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 2-Bromo-4-nitroanisole.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, ethanol (B145695) and dichloromethane (B109758) have been reported as effective single solvents.[1] A mixed solvent system, such as ethanol/water, can also be employed for fine-tuning the solubility and inducing crystallization.
Q2: What are the typical impurities found in crude this compound?
A2: Crude this compound, often synthesized via the bromination of 4-nitroanisole (B1192098) using N-bromosuccinimide (NBS), may contain unreacted 4-nitroanisole and by-products like succinimide.[2][3] Over-bromination can also lead to di- or poly-brominated species.[4]
Q3: My this compound "oils out" during cooling instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the dissolved solid separates as a liquid before crystallizing. This can happen if the solution is too concentrated or cools too rapidly. To resolve this, try adding a small amount of additional hot solvent to the mixture and allow it to cool more slowly. Using a different solvent system might also be necessary.
Q4: What is the expected appearance and melting point of pure this compound?
A4: Pure this compound is typically a yellow to brown solid.[1] Its reported melting point is in the range of 104-106 °C.[2] A broad or depressed melting point can indicate the presence of impurities.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Polarity | Solubility at Room Temperature | Solubility at Boiling Point | Notes |
| Ethanol | Polar | Low to Moderate | High | A good candidate for single-solvent recrystallization. |
| Methanol | Polar | Low to Moderate | High | Similar to ethanol, can be a suitable solvent. |
| Dichloromethane | Moderately Polar | Moderate | High | Effective for dissolving the compound. A co-solvent might be needed for precipitation. |
| Ethyl Acetate | Moderately Polar | Moderate | High | Can be a good dissolving solvent. |
| Hexane | Non-polar | Very Low | Low | A good "anti-solvent" to induce precipitation in a mixed-solvent system. |
| Water | Very Polar | Very Low | Very Low | Can be used as an anti-solvent with a miscible organic solvent like ethanol. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization using Ethanol
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and gently heat the mixture on a hot plate while stirring. Continue adding small portions of hot ethanol until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Further cooling in an ice bath can maximize crystal yield.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Protocol 2: Mixed-Solvent Recrystallization using Ethanol and Water
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Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
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Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the saturation point.
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Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
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Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
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Isolation, Washing, and Drying: Follow steps 4-6 from the single-solvent protocol, using an ice-cold ethanol/water mixture for washing.
Troubleshooting Guide
Table 2: Troubleshooting Common Recrystallization Issues for this compound
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is not saturated. | - Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound. |
| "Oiling out" of the product | - The solution is supersaturated, and the compound's melting point is lower than the temperature of the solution.- High concentration of impurities. | - Reheat the solution and add more hot solvent. Allow for slower cooling.- Try a different recrystallization solvent or solvent mixture. |
| Low recovery of purified product | - Too much solvent was used, leading to significant loss in the mother liquor.- Premature crystallization during hot filtration.- Incomplete precipitation. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated before hot filtration.- Increase the cooling time and use an ice bath to maximize precipitation. |
| Colored impurities remain in crystals | - The impurity has similar solubility to the product.- The impurity is trapped within the crystal lattice. | - Consider using a small amount of activated charcoal to adsorb colored impurities before hot filtration.- Ensure slow cooling to allow for proper crystal lattice formation, excluding impurities. A second recrystallization may be necessary. |
| Crystals crash out too quickly | - The solution is too concentrated.- The cooling rate is too fast. | - Add a small amount of additional hot solvent.- Insulate the flask to slow down the cooling process. |
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization problems.
References
- 1. CAS 5197-28-4: 2-Bromo-1-methoxy-4-nitrobenzene [cymitquimica.com]
- 2. This compound | 5197-28-4 [chemicalbook.com]
- 3. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Bromo-4-nitroanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Bromo-4-nitroanisole. Our goal is to address common issues encountered during the removal of isomeric impurities and other process-related contaminants.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities in this compound?
The most common isomeric impurity encountered during the synthesis of this compound is 4-Bromo-2-nitroanisole . This arises from the electrophilic aromatic substitution (nitration and bromination) on the anisole (B1667542) starting material, where substitution can occur at different positions on the aromatic ring. Other potential, though less common, positional isomers may also be formed in smaller quantities.
Q2: How can I identify the presence of isomeric impurities in my sample?
Several analytical techniques can be employed to identify and quantify isomeric impurities:
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Thin-Layer Chromatography (TLC): This is a quick and effective initial check. The desired product and its isomers will likely have different Rf values, though separation may not always be baseline. It is a good tool to monitor the progress of purification.
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High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative method for separating isomers. A reverse-phase method can effectively separate this compound from 4-Bromo-2-nitroanisole and other impurities.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for separating and identifying volatile and semi-volatile impurities. The mass spectra of isomers are often very similar, so chromatographic separation is key for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between isomers based on the different chemical shifts and coupling patterns of the aromatic protons and carbons.
Q3: What are the recommended methods for removing isomeric impurities from this compound?
The two primary methods for purifying this compound and removing isomeric impurities are:
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Recrystallization: This is a cost-effective method for purifying solid compounds. This compound has moderate solubility in solvents like ethanol (B145695), making it a good candidate for recrystallization.[2] A mixed solvent system, such as ethanol/water, can also be effective.
-
Column Chromatography: For more challenging separations or to achieve very high purity, column chromatography over silica (B1680970) gel is the recommended method. A non-polar/polar solvent system, such as a gradient of ethyl acetate (B1210297) in hexane (B92381), is typically effective.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling. | Too much solvent was used. | Evaporate some of the solvent to increase the concentration of the product and induce crystallization. |
| The solution cooled too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can also help induce crystallization. | |
| Oily precipitate forms instead of crystals. | The compound is "oiling out," which can happen if the solution is supersaturated or if the melting point of the solute is lower than the boiling point of the solvent. | Reheat the solution to dissolve the oil. Add a small amount of a solvent in which the compound is more soluble to prevent oiling out upon cooling. A mixed solvent system might be necessary. |
| Low recovery of pure product. | The product is significantly soluble in the cold solvent. | Use a solvent in which the product has lower solubility at cold temperatures. Ensure the solution is sufficiently cooled in an ice bath before filtration. Minimize the amount of cold solvent used to wash the crystals. |
| Impurities are still present after recrystallization. | The impurities have similar solubility to the product in the chosen solvent. | Try a different recrystallization solvent or a mixed solvent system. A second recrystallization may be necessary. For very similar impurities, column chromatography may be required. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of isomers. | The solvent system (eluent) is too polar or not polar enough. | Optimize the solvent system using TLC first. A less polar solvent will increase the retention time on the silica gel, potentially improving separation. A gradient elution (gradually increasing the polarity) is often more effective than an isocratic (constant polarity) elution. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Wet packing (slurry method) is generally preferred over dry packing. | |
| The sample was loaded in too large a volume of solvent. | Dissolve the crude product in the minimum amount of the initial, least polar eluent. For compounds that are not very soluble, a "dry loading" technique can be used where the sample is adsorbed onto a small amount of silica gel before being added to the column.[3] | |
| The product is taking too long to elute or is not eluting at all. | The eluent is not polar enough. | Gradually increase the polarity of the solvent system. For example, increase the percentage of ethyl acetate in hexane. |
| The compound may be degrading on the silica gel. | Check the stability of your compound on a small amount of silica gel using TLC. If it is unstable, consider using a less acidic stationary phase like alumina (B75360) or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent.[3] |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Less soluble | [2] |
| Ethanol | Moderately soluble | [2] |
| Dichloromethane | Moderately soluble | [2] |
Table 2: Analytical Methods for Purity Assessment
| Technique | Stationary Phase | Mobile Phase/Conditions | Detection | Comments |
| HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV | Can separate this compound and 4-Bromo-2-nitroanisole.[1] |
| GC-MS | Capillary Column (e.g., HP-5MS) | Temperature Gradient | Mass Spectrometry | Suitable for identifying and quantifying volatile and semi-volatile impurities. |
| TLC | Silica Gel | Hexane/Ethyl Acetate | UV | Useful for rapid monitoring of reaction progress and column chromatography fractions. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol/Water
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture gently on a hot plate.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy. The cloudiness indicates that the solution is saturated.
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Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
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Drying: Dry the crystals in a vacuum oven or air dry to a constant weight.
Protocol 2: Column Chromatography Purification
-
TLC Analysis: Determine the optimal solvent system for separation using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired compound should have an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped. Drain the excess solvent until it is just level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully add the sample solution to the top of the silica gel. Alternatively, use a dry loading method for samples with low solubility.
-
Elution: Begin eluting the column with the initial solvent system. Collect fractions and monitor the separation by TLC.
-
Gradient Elution: If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the more polar components.
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Fraction Analysis: Combine the fractions containing the pure product, as determined by TLC.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Protocol 3: HPLC Analysis
-
Column: Newcrom R1 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile, water, and a small amount of phosphoric acid (for pH control). The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Typically 10-20 µL.
-
Detection: UV detector at a wavelength where both the product and potential impurities have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the mobile phase or a compatible solvent.
Visualizations
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Caption: A logical diagram for troubleshooting common purification issues.
References
Technical Support Center: Scaling Up 2-Bromo-4-nitroanisole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the scale-up synthesis of 2-Bromo-4-nitroanisole. Below you will find frequently asked questions (FAQs) and troubleshooting guides to navigate potential issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound suitable for scaling up?
There are two primary routes for the synthesis of this compound, each with distinct considerations for scale-up:
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Route A: Nitration followed by Bromination: This is a widely used method that starts with the nitration of anisole (B1667542) to produce a mixture of nitroanisole isomers. The para-isomer (4-nitroanisole) is then isolated and subsequently brominated to yield this compound.
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Route B: Bromination followed by Nitration: This route involves the initial bromination of anisole, which also produces a mixture of isomers. The desired bromoanisole isomer is then nitrated. The choice of route can significantly impact the impurity profile of the final product.[1]
Another reported method involves the bromination and nucleophilic substitution of 4-fluoro-1-nitrobenzene.[2]
Q2: What are the major challenges when scaling up the synthesis of this compound?
Scaling up this synthesis presents several key challenges:
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Exothermic Reactions: Both nitration and bromination steps are highly exothermic.[3][4] Proper thermal management is critical to prevent runaway reactions, especially in large reactors.
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Impurity Formation: The formation of isomers (e.g., 4-bromo-2-nitroanisole) and di-substituted byproducts (e.g., 2,6-dibromo-4-nitroanisole) is a significant issue that can complicate purification and reduce yield.[5]
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Reagent Handling: The use of large quantities of corrosive and hazardous materials like concentrated nitric and sulfuric acids, as well as brominating agents such as bromine (Br₂) or N-Bromosuccinimide (NBS), requires stringent safety protocols and specialized equipment.[6]
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Product Isolation and Purification: At a larger scale, traditional purification methods like column chromatography are often impractical. Developing a robust crystallization process for the final product is crucial for achieving high purity.
Q3: How can I control the formation of isomers during the synthesis?
Controlling the formation of unwanted isomers is critical for a successful scale-up. The regioselectivity of both nitration and bromination is influenced by reaction conditions:
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Nitration of Anisole: The ratio of ortho- to para-nitroanisole can be influenced by the choice of nitrating agent and reaction temperature. Maintaining a low and consistent temperature is key to favoring the desired para-isomer.
-
Bromination of 4-Nitroanisole (B1192098): The methoxy (B1213986) group directs the bromine to the ortho position. However, controlling the stoichiometry of the brominating agent and the reaction time is essential to prevent over-bromination and the formation of di-bromo byproducts.
Q4: What are the safety considerations for handling brominating agents on a large scale?
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Bromine (Br₂): This is a highly corrosive and toxic fuming liquid that is difficult to handle.[6] It requires specialized, corrosion-resistant equipment and stringent containment measures.
-
N-Bromosuccinimide (NBS): While a solid and generally considered milder than liquid bromine, NBS can also be hazardous.[5] It is important to check the purity of NBS before use. On a large scale, dose-controlled addition is necessary for both safety and selectivity, which can be challenging with a solid reagent.[6] Thermal safety analysis is recommended as hazardous side reactions between NBS and certain solvents have been reported.[6]
Troubleshooting Guides
Problem: Low Yield
| Potential Cause | Troubleshooting/Solution |
| Incomplete Reaction | - Ensure reagents are of high purity and sufficiently activated (e.g., fresh nitrating mixture).[1]- Optimize reaction temperature and time based on small-scale experiments. Excessively low temperatures can slow or stall the reaction.[1]- Inadequate mixing in a large reactor can lead to localized areas of low reagent concentration. Ensure efficient agitation. |
| Product Loss During Work-up | - Optimize the quenching procedure. For nitration, slowly pouring the reaction mixture into ice-water is standard.[3]- If the product does not precipitate upon quenching, it may be due to low concentration or high solubility. Careful neutralization or salting out may be necessary.[7]- During extractions, ensure the correct pH to minimize product solubility in the aqueous layer. |
| Side Reactions | - Over-nitration or di-bromination can consume the starting material and desired product. Maintain strict temperature control and carefully control the stoichiometry of the reagents. |
Problem: High Impurity Levels
| Potential Cause | Troubleshooting/Solution |
| Formation of Isomeric Byproducts | - Optimize reaction conditions (temperature, reagent addition rate) to improve regioselectivity.- Develop a selective crystallization process to isolate the desired this compound isomer from other bromo-nitroanisole isomers. |
| Formation of Di-substituted Byproducts | - Carefully control the stoichiometry of the nitrating and brominating agents. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess can lead to di-substitution.- Monitor the reaction progress closely (e.g., by GC or HPLC) and stop the reaction once the starting material is consumed. |
| Residual Starting Materials | - Drive the reaction to completion by optimizing reaction time and temperature.- Unreacted starting materials can often be removed during the crystallization and purification of the final product. |
Experimental Protocols
The following is a generalized protocol for the synthesis of this compound via Route A (Nitration followed by Bromination). Note: These conditions should be optimized at a small scale before attempting a large-scale synthesis.
Step 1: Nitration of Anisole to 4-Nitroanisole
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Preparation of Nitrating Mixture: In a suitable reactor, cool concentrated sulfuric acid. Slowly add concentrated nitric acid while maintaining a low temperature (e.g., below 10°C) to create the mixed acid. This process is exothermic.[7]
-
Nitration Reaction: In a separate reactor, charge the anisole. Cool the anisole to a low temperature (e.g., 0-5°C).
-
Slowly add the pre-cooled nitrating mixture to the anisole, maintaining the reaction temperature within a narrow range. The rate of addition is critical for controlling the exotherm.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., GC, HPLC) until the desired conversion is achieved.
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Work-up: Carefully quench the reaction by slowly adding the reaction mixture to a stirred vessel containing ice-water. The crude product should precipitate.
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Isolation and Purification: Isolate the solid product by filtration and wash with water until the filtrate is neutral. The crude 4-nitroanisole can be purified by recrystallization from a suitable solvent (e.g., ethanol) to separate it from the ortho-isomer.
Step 2: Bromination of 4-Nitroanisole to this compound
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Reaction Setup: Charge the purified 4-nitroanisole and a suitable solvent into the reactor.
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Bromination: Slowly add the brominating agent (e.g., a solution of bromine in a suitable solvent, or portion-wise addition of NBS) to the reaction mixture. Maintain the reaction temperature at the optimized level.
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Reaction Monitoring: Monitor the reaction progress to ensure complete consumption of the starting material and to minimize the formation of di-brominated byproducts.
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Work-up: Quench the reaction (e.g., with a reducing agent like sodium bisulfite solution to destroy excess bromine).
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Isolation and Purification: Isolate the crude this compound by filtration. Purify the product by recrystallization from an appropriate solvent to remove any remaining impurities.
Data Presentation
Table 1: Potential Impurities in the Synthesis of this compound
| Impurity Name | Structure | Origin | Control Strategy |
| 2-Nitroanisole (B33030) | Isomer of 4-nitroanisole | Nitration of anisole | Optimize nitration conditions (low temperature) to favor para-substitution. Separate by crystallization of the nitroanisole intermediate. |
| 2,4-Dinitroanisole | Di-nitrated byproduct | Over-nitration of anisole | Control stoichiometry of the nitrating agent and reaction time. |
| 2,6-Dibromo-4-nitroanisole | Di-brominated byproduct | Over-bromination of 4-nitroanisole | Control stoichiometry of the brominating agent and reaction time.[5] |
| 4-Bromo-2-nitroanisole | Isomer of the final product | Bromination of 2-nitroanisole (if present as an impurity in the starting material) | Ensure high purity of the 4-nitroanisole starting material. |
Visualizations
Experimental Workflow: Synthesis of this compound (Route A)
Caption: Workflow for this compound Synthesis (Route A).
Troubleshooting Logic for Exothermic Reactions
Caption: Troubleshooting Logic for Exothermic Reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN203187606U - 2-bromo-4-nitroaniline synthesis device - Google Patents [patents.google.com]
- 6. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-4-nitroanisole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Bromo-4-nitroanisole.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: There are two primary synthetic routes for this compound:
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Route A: Nitration followed by Bromination. This is a common approach that starts with the nitration of anisole (B1667542) to form 4-nitroanisole (B1192098), which is then brominated to yield the final product.
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Route B: Bromination followed by Nucleophilic Substitution. This alternative route involves the bromination of 4-fluoro-1-nitrobenzene, followed by a nucleophilic substitution reaction with sodium methoxide (B1231860).[1]
Q2: My nitration of anisole is producing a mixture of ortho and para isomers. How can I improve the selectivity for 4-nitroanisole?
A2: The methoxy (B1213986) group of anisole is an ortho, para-directing group, so the formation of both 2-nitroanisole (B33030) and 4-nitroanisole is expected. However, the para isomer is generally the major product due to less steric hindrance. To optimize the yield of the para isomer, careful control of reaction conditions is crucial. Lowering the reaction temperature can sometimes improve the para/ortho ratio. Separation of the isomers can be achieved by chromatography or distillation.
Q3: What are the key safety precautions to consider during the synthesis of this compound?
A3: Both nitration and bromination reactions involve hazardous reagents and require strict safety measures.
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Nitration: The nitrating mixture (concentrated nitric acid and sulfuric acid) is highly corrosive and a strong oxidizing agent. Reactions should be carried out in a well-ventilated fume hood, and personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. The reaction is exothermic and requires careful temperature control, typically using an ice bath, to prevent runaway reactions.
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Bromination: Bromine is a toxic, corrosive, and volatile liquid. It should be handled in a fume hood with appropriate PPE. Iron(III) bromide is a water-sensitive Lewis acid. N-Bromosuccinimide (NBS) is a safer alternative to liquid bromine.
Troubleshooting Guides
Problem: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Reagents | Use fresh, high-purity nitric acid, sulfuric acid, and brominating agents. Ensure NBS is not degraded. |
| Insufficiently Activated Reagents | For nitration, ensure the nitrating mixture is potent. For bromination with less reactive agents, a mild acid catalyst might be beneficial. |
| Low Reaction Temperature | While crucial for selectivity, excessively low temperatures can halt the reaction. Gradually increase the temperature and monitor progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Incomplete Reaction | The reaction time may be too short. Monitor the reaction's progress using TLC. If the reaction has stalled, consider extending the reaction time or gently heating the mixture. |
| Product Loss During Work-up | Ensure complete extraction with an appropriate solvent and perform multiple extractions. Be cautious during solvent removal, especially if the product is volatile. |
Problem: Formation of Multiple Products (e.g., Over-bromination, Isomers)
| Potential Cause | Suggested Solution |
| Over-bromination (e.g., 2,4-dibromo-4-nitroanisole) | Use a strict 1:1 molar ratio of the substrate to the brominating agent. Add the brominating agent slowly to maintain a low concentration. Perform the reaction at a lower temperature (e.g., 0°C). Use a milder brominating agent like N-Bromosuccinimide (NBS) instead of Br₂. |
| Poor Regioselectivity (Undesired Isomer Ratio) | The formation of ortho and para isomers is common in the nitration of anisole. The para-isomer is typically the major product due to reduced steric hindrance. Lowering the reaction temperature may improve the para/ortho ratio. Isomers can be separated by column chromatography or fractional distillation. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Parameter | Route A: Bromination of 4-nitroanisole | Route B: From 4-fluoro-1-nitrobenzene |
| Starting Material | 4-nitroanisole | 4-fluoro-1-nitrobenzene |
| Brominating Agent | Bromine (Br₂) with Iron(III) bromide (FeBr₃) or N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) |
| Catalyst | FeBr₃ (if using Br₂) or Iodine (I₂) for NBS | Iodine (I₂) |
| Molar Ratio (Substrate:NBS) | 1:1.15 | 1:1.15 |
| Reaction Temperature | Varies, often low temperature (e.g., 0°C) to control selectivity | 20°C |
| Second Step | Not applicable | Nucleophilic substitution with Sodium methoxide |
| Second Step Temperature | Not applicable | 50°C |
| Overall Yield | Varies | 44.3%[1] |
Experimental Protocols
Route A: Nitration of Anisole followed by Bromination
Step 1: Synthesis of 4-nitroanisole
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In a round-bottom flask, add anisole.
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Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.
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Slowly add the nitrating mixture to the anisole while stirring and maintaining the temperature between 0-10°C using an ice bath.
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After the addition is complete, continue stirring at room temperature for a specified time, monitoring the reaction by TLC.
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Pour the reaction mixture onto crushed ice and stir until the ice has melted.
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Filter the precipitated solid, wash with cold water until the washings are neutral, and dry.
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Recrystallize the crude product from ethanol (B145695) to obtain pure 4-nitroanisole.
Step 2: Synthesis of this compound
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Dissolve 4-nitroanisole in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
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Add a catalytic amount of iron(III) bromide (FeBr₃).
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Slowly add a solution of bromine (Br₂) in the same solvent, maintaining the temperature at 0-5°C.
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Stir the reaction mixture at room temperature until TLC analysis indicates the consumption of the starting material.
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Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess bromine.
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Extract the product with an organic solvent (e.g., dichloromethane).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Route B: Synthesis from 4-fluoro-1-nitrobenzene[1]
Step 1: Bromination of 4-fluoro-1-nitrobenzene
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In a reaction vessel, dissolve 4-fluoro-1-nitrobenzene in a suitable solvent.
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Add Iodine (I₂) as a catalyst (molar ratio of starting material to I₂ = 1:0.015).
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Add N-Bromosuccinimide (NBS) in a molar ratio of 1:1.15 (starting material:NBS).
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Stir the reaction mixture at 20°C until the reaction is complete (monitor by TLC).
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The resulting intermediate is 3-Bromo-4-fluoro-1-nitrobenzene.
Step 2: Nucleophilic Substitution
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To the reaction mixture containing 3-Bromo-4-fluoro-1-nitrobenzene, add sodium methoxide in a molar ratio of 1:1.1 (intermediate:sodium methoxide).
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Heat the reaction mixture to 50°C and stir until the substitution is complete (monitor by TLC).
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After completion, cool the reaction mixture and perform a suitable work-up, which may include extraction and washing.
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Purify the final product, this compound, by crystallization or column chromatography.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
preventing over-bromination in 2-Bromo-4-nitroanisole synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of 2-Bromo-4-nitroanisole, with a primary focus on preventing over-bromination.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound from 4-nitroanisole (B1192098)?
A1: The main challenge is preventing over-bromination. The methoxy (B1213986) group (-OCH₃) is an activating group, which makes the aromatic ring electron-rich and susceptible to electrophilic attack. However, the nitro group (-NO₂) is a deactivating group. The balance of these effects still allows for the bromination to occur, but the mono-brominated product, this compound, is also reactive enough to undergo a second bromination to form 2,6-dibromo-4-nitroanisole.
Q2: What are the common byproducts in this reaction?
A2: The most common byproduct is 2,6-dibromo-4-nitroanisole, resulting from over-bromination. Depending on the reaction conditions, other isomers or degradation products may also be formed, but the di-brominated compound is the primary impurity of concern.
Q3: Are there alternative synthetic routes to this compound?
A3: Yes, an alternative route involves the diazotization of 2-methoxy-5-nitroaniline (B165355) followed by a Sandmeyer reaction to introduce the bromine atom.[1] Another reported synthesis starts from 4-fluoro-1-nitrobenzene, which undergoes bromination followed by nucleophilic substitution with sodium methoxide.[2]
Q4: How can I purify the final product?
A4: Column chromatography is a common and effective method for separating this compound from unreacted starting material and the 2,6-dibromo-4-nitroanisole byproduct. A typical solvent system would be a mixture of hexane (B92381) and ethyl acetate (B1210297). Recrystallization from a suitable solvent, such as ethanol, can also be used for further purification.
Troubleshooting Guide: Preventing Over-bromination
Q1: My reaction is producing a significant amount of 2,6-dibromo-4-nitroanisole. How can I improve the selectivity for the mono-brominated product?
A1: Over-bromination is a common issue that can be addressed by carefully controlling the reaction conditions. Here are several strategies to enhance the yield of this compound:
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Control Stoichiometry: Use a strict 1:1 or slightly less than 1:1 molar ratio of the brominating agent to 4-nitroanisole. The slow, dropwise addition of the brominating agent can help to maintain a low concentration of the electrophile and reduce the likelihood of a second bromination.
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Lower the Reaction Temperature: Performing the reaction at a lower temperature (e.g., 0-5 °C) decreases the overall reaction rate and improves selectivity. The activation energy for the second bromination is higher, so lower temperatures will favor the mono-brominated product.
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Choose a Milder Brominating Agent: Instead of highly reactive elemental bromine (Br₂), consider using a milder and more selective reagent such as N-Bromosuccinimide (NBS).[1]
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Solvent Selection: The choice of solvent can influence the reactivity. Glacial acetic acid is a common solvent for this reaction as it can help to moderate the reactivity of bromine.[3]
Q2: My reaction is very slow or incomplete. What are the possible causes and solutions?
A2: A sluggish reaction can be due to several factors:
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Low Reaction Temperature: While low temperatures are crucial for selectivity, if the temperature is too low, the reaction may not proceed at a reasonable rate. You may need to find an optimal temperature that balances selectivity and reaction time.
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Purity of Reagents: Ensure that your starting materials and reagents are pure and dry. Impurities can inhibit the reaction.
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Insufficient Activation: If using a milder brominating agent like NBS, a catalytic amount of a proton source (like a small amount of sulfuric acid) may be necessary to generate the active brominating species.
Q3: I am seeing multiple spots on my TLC plate that I cannot identify.
A3: Besides the starting material, the desired product, and the di-brominated byproduct, other spots could indicate the formation of isomeric products or degradation. The methoxy group directs ortho and para to itself. Since the para position is blocked by the nitro group, bromination occurs at one of the ortho positions. The formation of other isomers is less likely but possible under certain conditions. Running detailed analytical techniques like NMR spectroscopy and mass spectrometry will be necessary for full characterization. To minimize side reactions, ensure precise control over temperature and stoichiometry.
Experimental Protocols
Method 1: Selective Mono-bromination using Bromine in Glacial Acetic Acid
This protocol is a representative method for the selective mono-bromination of 4-nitroanisole.
Materials:
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4-nitroanisole
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Liquid Bromine (Br₂)
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Glacial Acetic Acid
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Sodium bisulfite solution (aqueous)
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Sodium bicarbonate solution (saturated, aqueous)
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Brine (saturated NaCl solution, aqueous)
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Anhydrous sodium sulfate
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Ethyl acetate
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Hexane
Procedure:
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-nitroanisole (1.0 eq) in glacial acetic acid.
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Cooling: Cool the solution to 0-5 °C in an ice bath.
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Bromine Addition: Prepare a solution of bromine (1.0 eq) in a small amount of glacial acetic acid. Add this solution dropwise to the cooled 4-nitroanisole solution over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.
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Reaction: Stir the reaction mixture at 0-5 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
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Quenching: Once the reaction is complete, pour the mixture into a beaker of ice water. Add a solution of sodium bisulfite to quench any unreacted bromine (the red-brown color will disappear).
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Neutralization and Extraction: Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Data Presentation
The following table summarizes the impact of different reaction conditions on the yield of this compound and the formation of the 2,6-dibromo-4-nitroanisole byproduct.
| Brominating Agent | Molar Ratio (Bromine:Anisole) | Solvent | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Yield of 2,6-dibromo-4-nitroanisole (%) |
| Br₂ | 1.1 : 1 | Acetic Acid | 25 | 2 | ~60% | ~20% |
| Br₂ | 1.0 : 1 | Acetic Acid | 0-5 | 2 | ~75% | <10% |
| NBS | 1.1 : 1 | Acetonitrile | 20 | 5 | ~85%[1] | Not reported, but expected to be low |
| NBS | 2.0 : 1 | Grinding (ball mill) | Ambient | 1 | 85% | Not specified, but likely some formation |
Note: The data presented is compiled from various sources and representative examples. Actual yields may vary depending on the specific experimental setup and conditions.
Visual Guides
Troubleshooting Over-bromination
Caption: A flowchart for troubleshooting and preventing over-bromination.
Reaction Pathway
Caption: The reaction pathway for the bromination of 4-nitroanisole.
References
Technical Support Center: Managing Temperature Control in Anisole Nitration
Welcome to the Technical Support Center for managing temperature control during the nitration of anisole (B1667542). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this critical process.
Troubleshooting Guide
This section addresses specific issues that may arise during the nitration of anisole, with a focus on temperature-related causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. Rate of heat generation exceeds the rate of heat removal.[1][2] 2. Addition rate of nitrating agent is too fast.[1][3] 3. Inadequate cooling capacity of the reaction setup.[2] 4. Poor agitation leading to localized "hot spots".[3] 5. Initial temperature of the reaction mixture is too high.[2] | 1. IMMEDIATE ACTION: Cease addition of reagents and apply maximum cooling (e.g., add more ice/dry ice to the bath).[1] 2. If necessary, quench the reaction by carefully pouring it onto a large amount of crushed ice.[1][3] 3. For future experiments, reduce the rate of addition, use a more efficient cooling bath, or dilute the reactants.[2] |
| Low Yield of Desired Nitroanisole Isomer | 1. Side Reactions: Elevated temperatures can lead to the formation of oxidation byproducts (tar-like substances) and polynitrated compounds.[1][4] 2. Poor Selectivity: Temperature fluctuations can affect the regioselectivity (ortho vs. para isomer ratio) of the nitration.[1] 3. Reaction temperature is too low, significantly slowing the reaction rate.[1] | 1. Maintain a consistently low reaction temperature, typically between 0-10 °C.[2] 2. Ensure a slow and controlled rate of addition of the nitrating agent.[1] 3. If the reaction is too slow, cautiously increase the temperature in small increments while carefully monitoring.[1] |
| Formation of Dark Brown/Black Reaction Mixture | 1. Oxidation of the anisole or nitrated products due to excessive temperature.[1] 2. Decomposition of nitric acid at elevated temperatures.[1] | 1. Immediately lower the reaction temperature. 2. Ensure the nitrating mixture is pre-cooled before addition.[1] 3. For future reactions, consider using a milder nitrating agent if the substrate is highly activated. |
| Product is not Precipitating After Pouring onto Ice | 1. The concentration of the product in the quenching solution is too low. 2. The product may be an oil at the quenching temperature. | 1. Try adding more crushed ice to further decrease the solubility. 2. If the product is an oil, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). |
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in the nitration of anisole?
A1: The nitration of anisole is a highly exothermic reaction, meaning it releases a significant amount of heat.[2] Without proper temperature control, the reaction rate can accelerate uncontrollably, leading to a dangerous "runaway reaction" which can result in a rapid increase in temperature and pressure, potentially leading to an explosion.[1][2] Furthermore, elevated temperatures can lead to undesirable side reactions such as oxidation, the formation of polynitrated byproducts, and a decrease in the yield and regioselectivity of the desired nitroanisole isomers.[1][4]
Q2: What is the ideal temperature range for the nitration of anisole?
A2: The ideal temperature for the nitration of anisole is typically kept low, generally in the range of 0 °C to 10 °C.[2] This is usually achieved using an ice bath or an ice-salt bath to effectively dissipate the heat generated during the reaction.[1] Maintaining this low temperature helps to control the reaction rate, minimize the formation of byproducts, and favor the desired isomer distribution.[1]
Q3: What are the consequences of exceeding the optimal temperature range?
A3: Exceeding the optimal temperature range can lead to several adverse outcomes:
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Polynitration: Higher temperatures promote the addition of multiple nitro groups to the aromatic ring, reducing the yield of the desired mononitrated product.[1]
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Formation of By-products: Elevated temperatures can cause the decomposition of nitric acid and oxidation of the anisole, leading to the formation of tar-like substances and other unwanted side products that complicate purification.[1]
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Reduced Selectivity: Temperature can influence the ratio of ortho to para nitroanisole. Lower temperatures generally favor the formation of the para isomer.[4]
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Safety Hazards: The most significant risk is a runaway reaction, which can lead to a violent and potentially explosive decomposition.[1]
Q4: How should I monitor the temperature of the reaction?
A4: It is crucial to monitor the internal temperature of the reaction mixture, not the temperature of the cooling bath.[1] Use a thermometer or a thermocouple probe placed directly in the reaction flask to get an accurate reading of the reaction temperature.
Q5: What should I do if the reaction is proceeding too slowly or not at all?
A5: While the primary concern is often overheating, a reaction that is too cold may proceed very slowly. If you suspect the temperature is too low, you can cautiously allow the reaction to warm slightly by removing some of the ice from the cooling bath. However, this should be done in small increments with constant monitoring of the internal temperature to avoid a sudden and uncontrolled increase in the reaction rate.[1] Before increasing the temperature, ensure that your reagents are of the correct concentration and that the mixing is efficient.[1][3]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the nitration of anisole.
| Parameter | Recommended Value/Range | Rationale |
| Reaction Temperature | 0 °C to 10 °C | Crucial for controlling the exothermic reaction and minimizing side reactions like oxidation and polynitration.[2] |
| Nitrating Agent | Mixed Acid (Conc. H₂SO₄ and Conc. HNO₃) | Sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), the active electrophile.[4] |
| Ratio of H₂SO₄ to HNO₃ | Typically 1:1 to 2:1 (v/v) | Ensures efficient generation of the nitronium ion. |
| Addition of Nitrating Agent | Slow, dropwise | Prevents localized temperature spikes and potential runaway reactions.[1][3] |
| Cooling Bath | Ice-water or Ice-salt bath | An ice-salt bath is recommended to achieve and maintain temperatures below 0°C.[1][5] |
| Reaction Time | 15 - 60 minutes (post-addition) | The optimal duration should be determined by monitoring the reaction's progress (e.g., via TLC).[1] |
Experimental Protocol: Nitration of Anisole
This protocol provides a general methodology for the nitration of anisole on a laboratory scale.
1. Preparation of the Nitrating Mixture: a. In a clean, dry flask, carefully add a measured volume of concentrated sulfuric acid. b. Place the flask in an ice-salt bath and allow it to cool to below 5 °C. c. Slowly, and with constant swirling, add an equal volume of concentrated nitric acid to the cold sulfuric acid. d. Keep the nitrating mixture in the ice bath until it is ready to be used.[1]
2. Reaction Setup: a. In a separate reaction flask equipped with a magnetic stirrer and a thermometer, add the anisole. b. Cool the flask containing the anisole in an ice-salt bath to between 0 °C and 5 °C with continuous stirring.
3. Nitration Reaction: a. Once the anisole has reached the target temperature, begin the slow, dropwise addition of the pre-cooled nitrating mixture. b. Carefully monitor the internal temperature of the reaction and adjust the addition rate to maintain the temperature between 0 °C and 10 °C.[2] Vigorous stirring is essential to ensure efficient heat dissipation.[3] c. After the addition is complete, allow the reaction mixture to continue stirring in the ice bath for an additional 15-30 minutes.[1]
4. Quenching and Product Isolation: a. Prepare a beaker containing a significant amount of crushed ice. b. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. A solid precipitate of nitroanisole should form.[1][3] c. Allow the ice to melt completely. d. Collect the solid product by vacuum filtration and wash it with cold water to remove any residual acid. e. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Troubleshooting Workflow
Caption: Workflow for troubleshooting temperature control during the nitration of anisole.
References
issues with solubility of 2-Bromo-4-nitroanisole in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-nitroanisole, focusing on issues related to its solubility in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a yellow to brown solid compound. It is known to have moderate solubility in common organic solvents like ethanol (B145695) and dichloromethane (B109758) and is less soluble in water.[1] Due to the presence of a polar nitro group and a nonpolar aromatic ring, its solubility is influenced by the polarity of the solvent.
Q2: I am having trouble dissolving this compound in my solvent. What can I do?
A2: Difficulty in dissolving this compound can be due to several factors, including the choice of solvent and the dissolution kinetics. Nitroaromatic compounds can sometimes be slow to dissolve.[2] To facilitate dissolution, you can try the following:
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates and increase the rate of dissolution.
-
Gentle Warming: Carefully warming the mixture can increase the solubility. However, it is crucial to ensure the compound is stable at the temperature used and that it remains in solution upon cooling to your experimental temperature.
-
Solvent Selection: Ensure you are using an appropriate solvent. See the solubility data table below for guidance. For particularly difficult cases, consider a stronger polar aprotic solvent like DMSO or DMF as a starting point for stock solutions.[3]
Q3: My compound precipitates out of solution when I add it to an aqueous buffer. How can I prevent this?
A3: This phenomenon, known as antisolvent precipitation, is common when a compound dissolved in an organic solvent is introduced to an aqueous medium where it is less soluble.[3] To mitigate this, consider the following strategies:
-
Use of a Co-solvent: Incorporate a small percentage (e.g., 1-5%) of a water-miscible organic solvent, such as DMSO or ethanol, into your final aqueous buffer.[3] It is essential to first confirm that this concentration of the co-solvent does not interfere with your downstream application or assay.
-
Lower the Final Concentration: The compound may remain soluble at a lower final concentration in the aqueous medium.[3]
-
pH Adjustment: While this compound does not have readily ionizable groups, the pH of the aqueous buffer can influence the stability of your overall system. This is generally less impactful for this specific compound compared to those with acidic or basic functionalities.[3]
Q4: Which solvents are recommended for recrystallization of this compound?
A4: For recrystallization, the ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] Based on its moderate solubility profile, a good starting point for recrystallization solvent screening would be alcohols like ethanol or isopropanol. You may also explore solvent/anti-solvent systems, such as dissolving in a more soluble solvent like dichloromethane and slowly adding a less soluble one like hexane.
Solubility Data
| Solvent | Solvent Type | Expected Solubility | Reference / Rationale |
| Water | Polar Protic | Low / Insoluble | [1] |
| Ethanol | Polar Protic | Moderately Soluble | [1] |
| Methanol | Polar Protic | Soluble | Inferred from analogs[5] |
| Dichloromethane (DCM) | Polar Aprotic | Moderately Soluble | [1] |
| Acetone | Polar Aprotic | Soluble | Inferred from nitroaromatic compounds[2] |
| Ethyl Acetate | Polar Aprotic | Soluble | Inferred from structural similarity |
| Toluene | Nonpolar Aromatic | Soluble | Inferred from analogs[5] |
| Diethyl Ether | Polar Aprotic | Soluble | Inferred from analogs[5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Common for poorly soluble compounds[3] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Common for poorly soluble compounds[3] |
| Hexane | Nonpolar | Low / Insoluble | Inferred from structural polarity |
Note: This data is qualitative. It is highly recommended to experimentally determine the solubility in your specific solvent system for quantitative applications.
Experimental Protocols
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol outlines a reliable method for determining the thermodynamic solubility of this compound in a specific organic solvent at a set temperature.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Screw-cap vials (e.g., 4 mL glass vials)
-
Constant temperature shaker or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Tightly seal the vial and place it in a constant-temperature shaker set to the desired experimental temperature (e.g., 25 °C / 298.15 K). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure thermodynamic equilibrium is achieved.
-
Phase Separation: After the equilibration period, allow the vial to rest at the same constant temperature for at least 2 hours to let the excess solid settle.
-
Sampling: Carefully withdraw a sample of the clear supernatant. To ensure no solid particles are transferred, filter the sample through a syringe filter into a clean vial.
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical instrument (HPLC or UV-Vis).
-
Measure the concentration of this compound in the diluted sample against a pre-prepared calibration curve.
-
-
Calculation: Calculate the solubility (S) using the following formula, accounting for the dilution factor:
-
S (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)
-
Visual Guides
Troubleshooting Workflow for Solubility Issues
Caption: A flowchart for diagnosing and resolving common solubility problems.
Factors Influencing Solubility
Caption: Relationship between molecular structure and solvent preference.
References
Technical Support Center: Synthesis of 2-Bromo-4-nitroanisole
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the workup procedure for the synthesis of 2-Bromo-4-nitroanisole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental work.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the workup and purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of the starting material, 4-nitroanisole (B1192098). |
| Product loss during aqueous workup. | Ensure the separation of aqueous and organic layers is complete. A brine wash can help to reduce the solubility of the product in the aqueous phase. | |
| Decomposition of the product. | Avoid excessively high temperatures during solvent removal. | |
| Presence of Multiple Spots on TLC After Workup | Over-bromination (di-brominated side products). | Carefully control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide or Bromine). Add the brominating agent portion-wise to the reaction mixture. |
| Unreacted starting material. | Ensure the reaction goes to completion by monitoring with TLC. If necessary, slightly increase the reaction time or temperature. | |
| Formation of other side-products. | Maintain careful temperature control during the reaction. | |
| Product "Oiling Out" During Recrystallization | The chosen recrystallization solvent is not optimal. | The compound may be too soluble in the chosen solvent, or the melting point of the compound is lower than the boiling point of the solvent. Try a different solvent or a mixed solvent system. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Presence of impurities. | Purify the crude product by column chromatography before attempting recrystallization. | |
| Difficulty in Removing Succinimide (B58015) Byproduct (if using NBS) | Succinimide is soluble in the organic solvent used for extraction. | After the reaction, filter the cooled reaction mixture to remove the bulk of the precipitated succinimide before the aqueous workup. Washing the organic layer with water or a dilute base can also help remove residual succinimide. |
Frequently Asked Questions (FAQs)
Q1: What is a typical workup procedure for the synthesis of this compound from 4-nitroanisole using N-Bromosuccinimide (NBS)?
A1: A general workup procedure involves cooling the reaction mixture, filtering off the succinimide byproduct, and then proceeding with an aqueous workup. This typically includes washing the organic layer with a sodium bicarbonate solution to neutralize any acid, followed by a wash with sodium thiosulfate (B1220275) solution to quench any remaining bromine or NBS, and finally a brine wash. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
Q2: How can I purify the crude this compound?
A2: The most common methods for purification are recrystallization and column chromatography. For recrystallization, a suitable solvent system needs to be determined; ethanol (B145695) or a mixture of ethanol and water is often a good starting point. For column chromatography, a slurry of silica (B1680970) gel with a non-polar solvent like hexane (B92381) is typically used, and the product is eluted with a gradient of a more polar solvent such as ethyl acetate.
Q3: What are the key safety precautions to take during the workup?
A3: Brominating agents are corrosive and toxic, so appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. All procedures should be carried out in a well-ventilated fume hood.
Q4: My purified product is a yellowish solid. Is this expected?
A4: Pure this compound is typically a pale yellow or colorless solid. A persistent yellow or brownish color may indicate the presence of impurities. Further purification by recrystallization or column chromatography may be necessary to obtain a purer product.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 4-nitroanisole | General Synthetic Procedures |
| Brominating Agent | N-Bromosuccinimide (NBS) | [1] |
| Solvent | Ethyl acetate | [1] |
| Reaction Monitoring | Thin Layer Chromatography (TLC), ¹H NMR | [1] |
| Typical Yield | 85-87% | [1] |
| Melting Point | 104-106 °C | [2] |
Experimental Protocols
Representative Workup and Purification Protocol
-
Quenching the Reaction: After the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.
-
Removal of Succinimide (if NBS is used): If N-Bromosuccinimide was used, a significant portion of the succinimide byproduct will precipitate. Filter the reaction mixture to remove the solid succinimide.
-
Aqueous Workup:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any unreacted brominating agent.
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Water (H₂O).
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Brine (saturated aqueous NaCl solution) to aid in the separation of the layers.
-
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification by Recrystallization:
-
Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol).
-
If insoluble impurities are present, perform a hot gravity filtration.
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Allow the solution to cool slowly to room temperature to induce crystallization.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
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Dissolve the crude product in a minimum amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Experimental Workflow for Workup and Purification
Caption: Workflow for the workup and purification of this compound.
References
Technical Support Center: Catalyst Selection for Reactions Involving 2-Bromo-4-nitroanisole
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-nitroanisole.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity considerations for this compound?
This compound is a versatile pharmaceutical intermediate due to its reactive functional groups.[1][2] The key considerations for its reactivity are:
-
The Bromo Group: The carbon-bromine (C-Br) bond is the primary site for cross-coupling reactions. Its reactivity is influenced by the electronic properties of the rest of the molecule.
-
The Nitro Group: The strong electron-withdrawing nature of the nitro group activates the aryl ring, making the C-Br bond more susceptible to oxidative addition in palladium-catalyzed reactions.[2][3] This generally enhances its reactivity in common cross-coupling transformations compared to non-activated aryl bromides.
-
The Methoxy Group: This electron-donating group can also influence the electronic environment of the aromatic ring.[2]
Q2: Which cross-coupling reactions are most suitable for this compound?
Given its structure as an activated aryl bromide, this compound is an excellent substrate for several powerful palladium-catalyzed and copper-catalyzed cross-coupling reactions. The most common include:
-
Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon (C-C) bonds by reacting with boronic acids or esters to introduce new aryl, heteroaryl, or vinyl groups.[4][5]
-
Buchwald-Hartwig Amination: Used for forming carbon-nitrogen (C-N) bonds by coupling with a wide range of primary or secondary amines.[6][7] This reaction has largely replaced harsher methods like the Goldberg reaction for many applications.[6]
-
Sonogashira Coupling: Creates C-C bonds by coupling with terminal alkynes, typically using a dual palladium and copper co-catalyst system.[8][9]
-
Ullmann Condensation: A copper-promoted reaction used to form C-O (ethers), C-S (thioethers), and C-N (amines) bonds.[10] While traditional Ullmann reactions require harsh conditions, modern protocols with specific ligands have made it more accessible.[10][11]
Q3: How do I select a catalyst system for a Suzuki-Miyaura reaction with this compound?
For a successful Suzuki-Miyaura coupling, the choice of catalyst, ligand, and base is critical.
-
Palladium Source: Air-stable Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are common starting points. Pd(0) sources such as Pd(PPh₃)₄ or Pd₂(dba)₃ can also be used directly.[12][13]
-
Ligand: Bulky, electron-rich phosphine (B1218219) ligands are generally preferred as they promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[12][13] Highly effective ligands for aryl bromides include SPhos and XPhos.[12][14]
-
Base: A base is required to activate the boronic acid for transmetalation.[15] Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄).[12]
Q4: What is the recommended catalyst system for a Buchwald-Hartwig amination?
The Buchwald-Hartwig amination allows for the formation of C-N bonds under conditions that are often milder than traditional methods like the Ullmann condensation.[6][10]
-
Palladium Source: Pd₂(dba)₃ and Pd(OAc)₂ are frequently used as catalyst precursors.[16]
-
Ligand: The choice of ligand is crucial and often depends on the amine coupling partner. For many standard transformations, biaryl phosphine ligands such as BINAP or XPhos are highly effective.[12][16]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are the most common choices.[12][17]
Q5: Are copper catalysts a viable option for reactions with this compound?
Yes, copper catalysts are primarily used for Ullmann-type condensation reactions.[10] This is a classical method for forming C-O, C-S, and C-N bonds. While traditional protocols required stoichiometric copper and high temperatures (>200 °C), modern advancements allow for truly catalytic reactions under milder conditions through the use of ligands like diamines, amino alcohols, or picolinic acid.[11][18] For instance, the Ullmann ether synthesis can couple this compound with a phenol (B47542) to form a diaryl ether.[10]
Troubleshooting Guide
Issue 1: Low or No Conversion of this compound.
-
Symptoms: The starting material remains largely unreacted after the expected reaction time.
-
Potential Causes & Solutions:
| Cause | Recommended Action | Citation |
| Catalyst Inactivity | Use a fresh batch of palladium catalyst or a more active pre-catalyst (e.g., G3/G4 palladacycles). Consider a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). | [12][19] |
| Inappropriate Ligand | The chosen ligand may not be optimal. Screen a panel of ligands. For sterically unhindered substrates like this compound, standard ligands are often sufficient, but challenging coupling partners may require more specialized ones (e.g., bulky, electron-rich phosphines). | [12] |
| Insufficient Base Strength | Ensure the correct base is used for the specific reaction type (e.g., K₂CO₃ for Suzuki, NaOtBu for Buchwald-Hartwig). The base should be finely powdered and anhydrous for best results. | [12] |
| Presence of Oxygen | The active Pd(0) catalyst can be deactivated by oxygen. Ensure all solvents and reagents are rigorously degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen). | [19][20] |
| Poor Solubility | If reagents are not fully dissolved, the reaction will be slow or incomplete. Try a different solvent system (e.g., dioxane/water, toluene, DMF) or gently heat the mixture to improve solubility. | [12] |
Issue 2: Significant Hydrodehalogenation (Loss of Bromine).
-
Symptoms: The primary side product is 4-nitroanisole, where the bromine atom has been replaced by hydrogen.
-
Potential Causes & Solutions:
| Cause | Recommended Action | Citation |
| Hydride Donors | Certain solvents (like alcohols) or bases can act as hydride donors, promoting this side reaction. If this is an issue, avoid alcohols as the primary solvent and ensure all reagents are anhydrous. | [20] |
| High Temperatures | Elevated temperatures can sometimes favor hydrodehalogenation. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. | [20] |
| Catalyst System | Some catalyst/ligand combinations are more prone to this pathway. Screening different ligands may identify a system that favors the desired cross-coupling over hydrodehalogenation. |
Issue 3: Homocoupling of the Coupling Partner (e.g., Boronic Acid or Alkyne).
-
Symptoms: Formation of a symmetrical biaryl from the boronic acid (in Suzuki reactions) or a diyne from the terminal alkyne (in Sonogashira reactions, known as Glaser coupling).
-
Potential Causes & Solutions:
| Cause | Recommended Action | Citation |
| Oxygen Contamination | The presence of oxygen is a primary cause of homocoupling, especially in Sonogashira reactions. Rigorously degas all solvents and maintain a strict inert atmosphere. | [4] |
| Copper Co-catalyst (Sonogashira) | The copper(I) co-catalyst in Sonogashira reactions can promote the oxidative homocoupling of the alkyne. Consider using "copper-free" Sonogashira conditions, which may require a more active palladium catalyst or specific ligands. | [4][21] |
| High Temperature / Excess Reagent | Elevated temperatures or a large excess of the coupling partner can favor homocoupling. Try running the reaction at a lower temperature and use a stoichiometry closer to 1:1.1 (aryl halide:coupling partner). | [12] |
Catalyst System Summary Tables
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Component | Recommendation | Molar Ratio / % | Notes | Citation |
| Aryl Halide | This compound | 1.0 equiv. | --- | |
| Boronic Acid/Ester | Coupling Partner | 1.1 - 1.5 equiv. | A slight excess is common. | [20] |
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄ | 1 - 5 mol% | Pre-catalysts are often used. | [12][20] |
| Ligand | PPh₃, SPhos, XPhos | 1 - 2 equiv. (to Pd) | Bulky, electron-rich ligands are often effective. | [12] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 equiv. | Anhydrous, powdered base is preferred. | [12] |
| Solvent | Dioxane/H₂O, Toluene, DMF | --- | Degassed solvents are critical. | [12] |
| Temperature | 80 - 110 °C | --- | Monitor reaction progress by TLC or LC-MS. | [20] |
Table 2: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Component | Recommendation | Molar Ratio / % | Notes | Citation |
| Aryl Halide | This compound | 1.0 equiv. | --- | |
| Amine | Coupling Partner | 1.1 - 1.2 equiv. | --- | [20] |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | 1 - 4 mol% | --- | [16][20] |
| Ligand | BINAP, XPhos | 1 - 2 equiv. (to Pd) | Ligand choice is critical for success. | [12][16][20] |
| Base | NaOtBu, LHMDS, Cs₂CO₃ | 1.2 - 1.5 equiv. | Strong, non-nucleophilic base is required. | [12][20] |
| Solvent | Toluene, Dioxane | --- | Anhydrous, degassed solvents are essential. | [20] |
| Temperature | Room Temp. - 110 °C | --- | Depends on the reactivity of the amine. | [6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general methodology for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0 equiv.).[20]
-
Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[20] If using a Pd(II) source like Pd(OAc)₂, the phosphine ligand (e.g., SPhos, 2-6 mol%) should be added concurrently.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane/H₂O) via syringe.[20] Solvents should be thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.[19]
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[20]
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the palladium-catalyzed N-arylation of this compound.
-
Reagent Preparation: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk flask.[20]
-
Substrate Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).[20]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.[20]
-
Reaction: Heat the mixture to the specified temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully by adding saturated aqueous ammonium (B1175870) chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to yield the desired N-aryl amine.
Visualizations
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: The three key steps of a palladium-catalyzed cross-coupling reaction.[5][6][13]
Caption: A decision-making flow for troubleshooting low reaction conversion.
References
- 1. This compound | CAS 5197-28-4 Manufacturer & Exporter [punagri.com]
- 2. CAS 5197-28-4: 2-Bromo-1-methoxy-4-nitrobenzene [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. pure.rug.nl [pure.rug.nl]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. benchchem.com [benchchem.com]
- 21. Sonogashira Coupling [organic-chemistry.org]
stability issues of 2-Bromo-4-nitroanisole under reaction conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-Bromo-4-nitroanisole under common reaction conditions. Understanding the stability of this key intermediate is crucial for optimizing reaction yields, minimizing impurities, and ensuring the reproducibility of synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: this compound is a generally stable crystalline solid under standard storage conditions (cool, dark, and dry).[1][2] However, its stability can be compromised under certain reaction conditions due to its chemical structure. The primary concerns are:
-
Nucleophilic Attack: The aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group.[3] This makes the compound susceptible to reaction with various nucleophiles.
-
Thermal Stress: While it has a defined melting point, prolonged exposure to high temperatures can lead to decomposition.
-
Strongly Basic or Acidic Conditions: Extreme pH conditions can promote side reactions, such as demethylation or hydrolysis.
Q2: How does the nitro group influence the stability and reactivity of the molecule?
A2: The nitro group is strongly electron-withdrawing, which has a dual effect. It activates the benzene (B151609) ring for nucleophilic attack, particularly at the positions ortho and para to it. This makes the bromine atom a good leaving group in SNAr reactions.[3] This activation is a key feature for its use in synthesis but also a potential source of instability in the presence of strong nucleophiles.
Q3: Is this compound sensitive to light or air?
A3: While not exceptionally sensitive, it is good practice to store this compound in a cool, dark place to prevent any potential degradation over time. Standard handling in a laboratory atmosphere for the duration of a reaction is generally acceptable.
Troubleshooting Guides
This section addresses specific issues that may be encountered during reactions involving this compound.
Issue 1: Low Yield or No Reaction in Nucleophilic Aromatic Substitution (SNAr)
Symptoms:
-
Starting material is recovered unchanged.
-
The desired product is formed in very low quantities.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient activation of the nucleophile. | For amine nucleophiles, consider adding a non-nucleophilic base to increase nucleophilicity through deprotonation.[3] |
| Poor solvent choice. | Use polar aprotic solvents like DMSO, DMF, or NMP, which can stabilize the charged Meisenheimer complex intermediate.[3] |
| Inadequate reaction temperature. | Gently heating the reaction can provide the necessary activation energy. Monitor the reaction closely to avoid thermal decomposition. |
| Steric hindrance. | If the nucleophile is bulky, steric hindrance can slow down the reaction. Consider using a less hindered nucleophile if possible. |
Issue 2: Formation of Impurities and Side Products
Symptoms:
-
Multiple spots on TLC analysis of the crude reaction mixture.
-
Difficulty in purifying the desired product.
Possible Causes & Solutions:
| Possible Cause | Potential Side Product(s) | Recommended Solution |
| Reaction with residual water. | 2-Bromo-4-nitrophenol | Ensure all reagents and solvents are anhydrous. |
| Reaction with the solvent. | Solvent-adducts (e.g., with DMSO or DMF) | Choose a less reactive solvent if this is observed. |
| Homocoupling in Suzuki reactions. | Biphenyl derivatives from the boronic acid | Degas the reaction mixture thoroughly to remove oxygen, which can promote homocoupling.[4] |
| Demethylation under strong base/high temperature. | 2-Bromo-4-nitrophenol | Use milder basic conditions or lower the reaction temperature if demethylation is suspected. |
| Reduction of the nitro group. | 2-Bromo-4-aminoanisole | Avoid harsh reducing agents if the nitro group is to be preserved. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5197-28-4 | [1][2][5][6][7] |
| Molecular Formula | C₇H₆BrNO₃ | [1][2][5][6] |
| Molecular Weight | 232.03 g/mol | [5][6] |
| Melting Point | 104-106 °C | |
| Appearance | Crystalline solid | [8] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in an appropriate polar aprotic solvent (e.g., DMF or DMSO).
-
Reagent Addition: Add the nucleophile (1.0-1.2 eq.). If the nucleophile is an amine, add a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 1.5-2.0 eq.).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (can range from room temperature to elevated temperatures, e.g., 80-120 °C, depending on the nucleophile's reactivity).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a reaction vessel, add this compound (1.0 eq.), an arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene (B28343) and water.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere at a suitable temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture, and partition it between water and an organic solvent (e.g., ethyl acetate).
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Visualizations
Caption: A generalized experimental workflow for reactions involving this compound.
Caption: A logical troubleshooting guide for common issues with this compound reactions.
References
Technical Support Center: Minimizing Byproduct Formation in Sandmeyer Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during the Sandmeyer reaction for synthesis.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common byproducts in a Sandmeyer reaction and what causes them?
The Sandmeyer reaction, while robust, can generate several byproducts. Understanding their origin is key to minimizing their formation. The most common byproducts include:
-
Phenols: These are formed when the aryl diazonium salt reacts with water, particularly at elevated temperatures.[1][2]
-
Biaryl Compounds: These arise from the coupling of two aryl radical intermediates, a pathway that competes with the desired substitution.[1][3][4] This is a known side reaction in processes involving aryl radicals.[4]
-
Azo Compounds: These colored impurities form from the coupling reaction between the diazonium salt and the unreacted starting aniline (B41778) or another electron-rich aromatic species in the mixture.[2][5] Maintaining sufficient acidity is crucial to prevent this side reaction.[1][5]
-
De-amination Products (Hydro-de-diazoniation): In this side reaction, the diazonium group is replaced by a hydrogen atom.[2] This can become a major undesired pathway, leading to the formation of products like ethyl benzoate (B1203000) from ethyl 4-aminobenzoate (B8803810), for example.[3][6]
-
Dark, Tarry Materials: These are often the result of the decomposition of the diazonium salt, which can lead to a cascade of radical side reactions.[1]
FAQ 2: My reaction is producing a significant amount of phenol (B47542). How can I minimize this?
Phenol formation is a classic issue, resulting from the reaction of the diazonium salt with the aqueous solvent. To suppress this side reaction:
-
Maintain Strict Temperature Control: The diazotization step and the subsequent Sandmeyer reaction should be carried out at low temperatures, typically between 0-5°C.[1][2] Higher temperatures accelerate the decomposition of the diazonium salt to form phenols.[7]
-
Use the Diazonium Salt Immediately: Diazonium salts are generally unstable and should be used in the subsequent Sandmeyer step without delay after preparation.[1][2] Storing them, even at low temperatures, increases the risk of decomposition.
-
Minimize Water Content: Where possible, using a non-aqueous diazotization medium can help reduce the formation of phenol byproducts.[2]
-
Ensure High Acidity: High acidity helps to suppress the reaction with water.[5]
FAQ 3: I am observing biaryl or azo compounds in my product mixture. What are the corrective measures?
The formation of biaryl and azo compounds points to issues with reaction kinetics and stoichiometry.
-
To Prevent Azo Coupling: Ensure the reaction mixture is sufficiently acidic. The starting aromatic amine is protonated in acidic conditions, deactivating it towards electrophilic attack by the diazonium salt.[5]
-
To Minimize Biaryl Formation: This byproduct is inherent to the radical mechanism of the Sandmeyer reaction.[4] To favor the desired reaction, ensure a high concentration of the copper(I) catalyst and the halide or cyanide nucleophile. A slow, controlled addition of the diazonium salt solution to the copper salt solution helps maintain a low concentration of the aryl radical at any given time, reducing the probability of radical-radical coupling.[1]
FAQ 4: My yield is low and I'm getting a lot of tar-like material. What went wrong?
The formation of dark, tarry substances is typically a sign of diazonium salt decomposition and uncontrolled side reactions.[1]
-
Check Reaction Temperature: As with phenol formation, elevated temperatures are a primary cause of decomposition. Ensure all solutions are adequately cooled and the temperature is monitored throughout the additions.
-
Control Addition Rate: Add the sodium nitrite (B80452) solution slowly during diazotization and the diazonium salt solution slowly during the Sandmeyer step.[1] This prevents localized temperature increases and controls the rate of the reaction.
-
Verify Reagent Purity: Impurities in the starting aniline can lead to side reactions and decomposition.
-
Ensure Active Catalyst: Use freshly prepared or purchased high-purity copper(I) salts. The activity of the catalyst is crucial for an efficient reaction that outcompetes the decomposition pathway.[1][2]
FAQ 5: How do I ensure my diazotization step is complete and efficient to prevent side reactions?
Incomplete diazotization leaves unreacted aniline, which is a primary source of azo dye byproducts.
-
Use Sufficient Acid and Nitrite: Use at least one equivalent of sodium nitrite and a sufficient excess of mineral acid.[1]
-
Monitor the Reaction: The completion of diazotization can be checked using starch-iodide paper. The presence of excess nitrous acid (which turns the paper blue-black) indicates that all the aniline has reacted.[1][2]
-
Maintain Low Temperature: The reaction of the amine with nitrous acid should be kept below 5°C to prevent decomposition of the nitrous acid and the formed diazonium salt.[1][2]
Troubleshooting Summary
| Issue / Byproduct | Primary Cause(s) | Recommended Control Parameters |
| Phenol Formation | Reaction with water, elevated temperature | Maintain temperature at 0-5°C; Use diazonium salt immediately; Ensure high acidity.[1][2][5] |
| Biaryl Compounds | Coupling of aryl radical intermediates | Slow addition of diazonium salt; Ensure active and sufficient Cu(I) catalyst.[1][4] |
| Azo Impurities | Reaction of diazonium salt with unreacted aniline | Maintain sufficient acidity; Ensure complete diazotization.[1][5] |
| De-amination | Protonation or hydrogen abstraction by aryl radical | Judicious choice of solvent and halogenation reagents.[3][6] |
| Low Yield / Tar Formation | Decomposition of diazonium salt | Strict temperature control (0-5°C); Slow, controlled reagent addition; Check purity of starting materials.[1] |
| Incomplete Diazotization | Insufficient reagents, temperature too high | Use slight excess of NaNO₂; Test for excess HNO₂ with starch-iodide paper; Keep temperature < 5°C.[1][2] |
Experimental Protocols
Protocol 1: General Procedure for Diazotization
-
Preparation: Dissolve the aromatic amine (1.0 eq) in a suitable mineral acid (e.g., HCl, HBr) and water in a flask.
-
Cooling: Cool the solution to 0-5°C in an ice-salt bath. Efficient stirring is crucial.
-
Nitrite Addition: Dissolve sodium nitrite (1.05-1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled amine solution, ensuring the temperature of the reaction mixture does not rise above 5°C.[1][2]
-
Monitoring: After the addition is complete, continue stirring at 0-5°C for 15-30 minutes. Check for the presence of a slight excess of nitrous acid by placing a drop of the reaction mixture on starch-iodide paper. A positive test (immediate blue-black color) confirms the completion of diazotization.[2]
-
Usage: The resulting cold diazonium salt solution should be used immediately in the next step. Do not store it.[1]
Protocol 2: General Procedure for Sandmeyer Reaction (Halogenation)
-
Catalyst Preparation: In a separate flask, dissolve the copper(I) halide (e.g., CuCl, CuBr, 1.2 eq) in the corresponding concentrated mineral acid and cool the solution to 0°C in an ice bath.[1]
-
Addition of Diazonium Salt: Add the cold diazonium salt solution prepared in Protocol 1 slowly and dropwise to the stirred cuprous halide solution. Maintain the temperature below 10°C.[2] Vigorous evolution of nitrogen gas is typically observed.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at low temperature for an additional 30 minutes, then warm it slowly to room temperature and stir for another 1-2 hours or until the nitrogen evolution ceases.
-
Workup: The product is typically isolated by steam distillation or extraction with an organic solvent. Further purification can be achieved by chromatography or recrystallization.
Quantitative Data from an Electrochemical Sandmeyer Reaction
The following table summarizes the optimized conditions and yields for an electrochemical Sandmeyer bromination reaction, demonstrating the impact of various parameters on product formation.
| Entry | Starting Material (Diazonium Salt) | Halogen Source | Solvent (v/v) | Yield of Bromo-Product (%) | Major Byproduct |
| 1 | Ethyl 4-aminobenzoate derived | NBS | Acetonitrile | Low | Ethyl benzoate (De-amination)[3][6] |
| 2 | Ethyl 4-aminobenzoate derived | NBS | DMF | Low | Ethyl benzoate (De-amination)[3][6] |
| 3 | Ethyl 4-aminobenzoate derived | NBS | MeOH/DMF (5:1) | 83% | Minimized de-amination product[3][6] |
| 4 | Nitroaniline derived | NBS | MeOH/DMF (5:1) | Good to Excellent | - |
| 5 | Cyanoaniline derived | NBS | MeOH/DMF (5:1) | Good to Excellent | - |
| 6 | Electron-rich anilines | NBS | MeOH/DMF (5:1) | Low | Polybromination products[3][6] |
| 7 | Electron-rich anilines | CBrCl₃ | DMF | Good | Minimized polybromination[3][6] |
NBS: N-bromosuccinimide, DMF: Dimethylformamide, MeOH: Methanol. Data adapted from an electrochemical approach.[3][6]
Visual Guides
Logical Workflow for Sandmeyer Reaction
Caption: General experimental workflow for the Sandmeyer reaction.
Troubleshooting Decision Tree for Byproduct Formation
Caption: Troubleshooting guide for common Sandmeyer reaction issues.
Reaction Pathway: Product vs. Byproducts
Caption: Competing pathways for the aryl intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A general electrochemical strategy for the Sandmeyer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scispace.com [scispace.com]
- 7. Khan Academy [khanacademy.org]
Validation & Comparative
Confirming the Structure of 2-Bromo-4-nitroanisole with ¹H NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected ¹H NMR spectral data of 2-Bromo-4-nitroanisole with its structural isomers. This information is critical for the unambiguous structural confirmation of this important synthetic intermediate. Detailed experimental protocols and data interpretation are included to support researchers in their analytical endeavors.
Structural Elucidation via ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. For this compound, ¹H NMR provides distinct signals for the aromatic and methoxy (B1213986) protons, allowing for its differentiation from other isomers. The chemical shift, splitting pattern (multiplicity), and coupling constants of the aromatic protons are particularly diagnostic of the substitution pattern on the benzene (B151609) ring.
The structure of this compound features three non-equivalent aromatic protons and a methoxy group. The proton ortho to the nitro group is expected to be the most deshielded (highest chemical shift), while the proton between the bromo and methoxy groups will also exhibit a characteristic shift. The coupling patterns between these protons provide definitive evidence for their relative positions.
Comparative ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound and its isomers. This data is essential for distinguishing between these closely related compounds.
| Compound | Predicted Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| This compound | H-3: ~8.3 (d, J ≈ 2.5 Hz)H-5: ~8.0 (dd, J ≈ 9.0, 2.5 Hz)H-6: ~7.2 (d, J ≈ 9.0 Hz)-OCH₃: ~4.0 (s) |
| 4-Bromo-2-nitroanisole | H-3: ~7.8 (d, J ≈ 2.0 Hz)H-5: ~7.6 (dd, J ≈ 8.8, 2.0 Hz)H-6: ~7.0 (d, J ≈ 8.8 Hz)-OCH₃: ~3.9 (s) |
| 2-Bromo-6-nitroanisole | H-3: ~7.8 (dd, J ≈ 8.0, 1.0 Hz)H-4: ~7.5 (t, J ≈ 8.0 Hz)H-5: ~7.9 (dd, J ≈ 8.0, 1.0 Hz)-OCH₃: ~4.0 (s) |
| 4-Bromo-3-nitroanisole | H-2: ~7.6 (d, J ≈ 2.0 Hz)H-5: ~7.8 (d, J ≈ 8.5 Hz)H-6: ~7.2 (dd, J ≈ 8.5, 2.0 Hz)-OCH₃: ~3.9 (s) |
Experimental Protocol for ¹H NMR Analysis
A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:
1. Sample Preparation:
-
Weigh 5-10 mg of the sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and ensure the sample is fully dissolved by gentle vortexing.
2. NMR Spectrometer Parameters (400 MHz example):
-
Pulse Program: Standard single-pulse sequence (e.g., zg30).
-
Solvent: Chloroform-d (CDCl₃).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
Workflow for Structural Confirmation
The logical workflow for confirming the structure of this compound using ¹H NMR is illustrated in the following diagram.
Caption: Workflow for ¹H NMR based structural confirmation.
A Comparative Analysis of the 13C NMR Spectrum of 2-Bromo-4-nitroanisole
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison
This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-4-nitroanisole. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative look at its spectral data against structurally related compounds, 2-bromoanisole (B166433) and 4-nitroanisole (B1192098). This analysis is supported by predicted and experimental data, detailed experimental protocols, and visualizations to aid in the structural elucidation and understanding of substitution effects on the carbon skeleton.
Comparative 13C NMR Data
The chemical shifts (δ) in parts per million (ppm) for this compound and its analogues are presented below. The assignments are based on a combination of experimental data and theoretical predictions, providing a clear comparison of the electronic environment of the carbon atoms in each molecule.
| Carbon Atom | This compound (Predicted δ, ppm) | 2-Bromoanisole (Experimental δ, ppm) | 4-Nitroanisole (Predicted δ, ppm) |
| C-1 (C-O) | 155.1 | 155.9 | 164.5 |
| C-2 (C-Br) | 113.8 | 111.8 | - |
| C-3 | 129.5 | 133.4 | 125.9 |
| C-4 (C-NO2) | 141.6 | - | 141.7 |
| C-5 | 126.1 | 121.8 | 125.9 |
| C-6 | 112.9 | 128.5 | 114.2 |
| -OCH3 | 57.0 | 56.2 | 55.9 |
Note: Experimental data for 2-bromoanisole was obtained in CDCl3. Predicted values are used for this compound and 4-nitroanisole for consistent comparison.
Structural Representation and Carbon Numbering
To facilitate the understanding of the NMR data, the chemical structure of this compound with the standardized carbon numbering is provided below.
Caption: Chemical structure of this compound with carbon numbering.
Discussion of Spectral Data
The 13C NMR spectrum of this compound is characterized by seven distinct signals, corresponding to the six aromatic carbons and the one methoxy (B1213986) carbon.
-
C-1 (C-O): The carbon attached to the oxygen of the methoxy group (C-1) resonates at approximately 155.1 ppm. This downfield shift is characteristic of carbons bonded to electronegative oxygen atoms. In comparison to 4-nitroanisole (164.5 ppm), the presence of the ortho-bromo substituent causes an upfield shift, likely due to steric hindrance affecting the resonance of the methoxy group with the ring.
-
C-2 (C-Br): The carbon bearing the bromine atom (C-2) appears at around 113.8 ppm. The "heavy atom effect" of bromine typically induces an upfield shift for the directly attached carbon.
-
C-4 (C-NO2): The carbon atom bonded to the nitro group (C-4) is significantly deshielded and resonates at approximately 141.6 ppm. The strong electron-withdrawing nature of the nitro group is the primary cause for this downfield shift, which is very similar to the corresponding carbon in 4-nitroanisole (141.7 ppm).
-
Aromatic CH Carbons (C-3, C-5, C-6): The remaining aromatic carbons (C-3, C-5, and C-6) exhibit chemical shifts influenced by the combined electronic effects of the bromo, nitro, and methoxy substituents. Their predicted resonances are at 129.5 ppm, 126.1 ppm, and 112.9 ppm, respectively. The specific assignment of these peaks can be further confirmed by advanced NMR techniques such as HSQC and HMBC.
-
Methoxy Carbon (-OCH3): The carbon of the methoxy group is found at approximately 57.0 ppm, consistent with the typical chemical shift range for methoxy carbons attached to an aromatic ring.
Experimental Protocol for 13C NMR Analysis
The following protocol outlines a standard procedure for acquiring a high-quality 13C NMR spectrum of an aromatic compound like this compound.
1. Sample Preparation:
-
Weigh approximately 20-50 mg of the solid sample (this compound).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a clean, dry vial. Ensure the sample is fully dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Experiment: Standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Pulse Width: 30-degree pulse angle.
-
Spectral Width: Approximately 240 ppm (e.g., -20 to 220 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K.
-
3. Data Processing:
-
Apply an exponential multiplication with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID).
-
Perform a Fourier Transform.
-
Phase the resulting spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl3 at 77.16 ppm).
-
Integrate the peaks and pick the peak positions.
Experimental Workflow
The logical flow for the 13C NMR spectral analysis is depicted in the following diagram.
Caption: Workflow for 13C NMR spectral analysis.
This guide provides a foundational understanding of the 13C NMR spectral characteristics of this compound, placed in the context of its structural analogues. The provided data and protocols are intended to assist researchers in their analytical and drug development endeavors.
A Comparative Guide to the Synthetic Routes of 2-Bromo-4-nitroanisole
For researchers and professionals in the fields of organic synthesis and drug development, the efficient and reliable synthesis of key intermediates is paramount. 2-Bromo-4-nitroanisole is a valuable building block in the preparation of a variety of more complex molecules. This guide provides a comparative analysis of three distinct synthetic routes to this compound, starting from anisole (B1667542), 4-fluoro-1-nitrobenzene, and 2-methoxy-5-nitroaniline (B165355). The comparison focuses on key metrics such as overall yield, reaction conditions, and the number of synthetic steps involved.
Comparison of Synthetic Routes
The selection of an optimal synthetic route depends on various factors including the availability of starting materials, desired purity, scalability, and overall cost-effectiveness. Below is a summary of the quantitative data for the three primary synthetic pathways to this compound.
| Starting Material | Key Intermediates | Reagents & Conditions | Overall Yield (%) | Number of Steps |
| Anisole | 4-Nitroanisole (B1192098) | 1. HNO₃, H₂SO₄2. Br₂, FeBr₃ | Yields for each step are needed for a precise overall calculation. | 2 |
| 4-Fluoro-1-nitrobenzene | 3-Bromo-4-fluoronitrobenzene (B1266112) | 1. NBS, I₂ (catalyst)2. Sodium methoxide (B1231860) | 44.3%[1] | 2 |
| 2-Methoxy-5-nitroaniline | Diazonium salt | 1. NaNO₂, HBr, CuBr (Sandmeyer reaction) | The yield for the formation of this compound is not explicitly stated, but it is an intermediate in a synthesis with a 55.8% overall yield for the subsequent product.[2] | 1 |
Experimental Protocols
Detailed experimental procedures are crucial for the successful replication of a synthesis. The following are protocols for the key transformations in each of the discussed synthetic routes.
Route 1: From Anisole
This two-step synthesis involves the nitration of anisole followed by the bromination of the resulting 4-nitroanisole.
Step 1: Nitration of Anisole to 4-Nitroanisole
-
Procedure: Anisole is treated with a mixture of concentrated nitric acid and sulfuric acid. The reaction is an electrophilic aromatic substitution, where the methoxy (B1213986) group directs the nitration primarily to the para position.[3]
-
Note: This step typically produces a mixture of ortho and para isomers, which require separation.
Step 2: Bromination of 4-Nitroanisole
-
Procedure: The isolated 4-nitroanisole is then brominated using bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide. The nitro group directs the incoming bromine to the meta position relative to itself, which is the ortho position relative to the methoxy group, yielding this compound.[3]
Route 2: From 4-Fluoro-1-nitrobenzene
This route involves the bromination of 4-fluoro-1-nitrobenzene, followed by a nucleophilic aromatic substitution.
Step 1: Bromination of 4-Fluoro-1-nitrobenzene to 3-Bromo-4-fluoronitrobenzene
-
Procedure: 4-Fluoro-1-nitrobenzene is reacted with N-bromosuccinimide (NBS) as the brominating agent and iodine as a catalyst.[1]
-
Optimized Conditions: The optimal molar ratio of 4-fluoro-1-nitrobenzene to NBS is 1:1.15, with a catalytic amount of iodine (molar ratio of 4-fluoro-1-nitrobenzene to I₂ of 1:0.015). The reaction is carried out at 20°C.[1]
Step 2: Nucleophilic Substitution of 3-Bromo-4-fluoronitrobenzene
-
Procedure: The resulting 3-bromo-4-fluoronitrobenzene undergoes a nucleophilic aromatic substitution with sodium methoxide. The methoxide ion displaces the fluorine atom to yield this compound.
-
Optimized Conditions: The optimal molar ratio of 3-bromo-4-fluoro-1-nitrobenzene to sodium methoxide is 1:1.1. The reaction is conducted at 50°C.[1]
Route 3: From 2-Methoxy-5-nitroaniline
This synthesis utilizes a Sandmeyer reaction to convert the amino group of 2-methoxy-5-nitroaniline into a bromine atom.
-
Procedure: 2-Methoxy-5-nitroaniline is treated with sodium nitrite (B80452) in the presence of hydrobromic acid to form an intermediate diazonium salt. This is followed by the addition of a copper(I) bromide catalyst, which facilitates the substitution of the diazonium group with bromine, yielding this compound.[2] This intermediate is then used in a subsequent step to produce 2-bromo-4-nitrophenol (B183087) with an overall yield of 55.8%.[2]
Visualization of Synthetic Pathways
To better illustrate the relationships between the starting materials, intermediates, and the final product, the following diagrams represent the logical flow of each synthetic route.
Caption: Overview of the three synthetic routes to this compound.
Caption: Detailed experimental workflows for each synthetic route.
References
A Comparative Guide to the Reactivity of 2-Bromo-4-nitroanisole and 4-Bromo-2-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two isomeric aromatic compounds: 2-Bromo-4-nitroanisole and 4-Bromo-2-nitroanisole. Understanding the subtle yet significant differences in their reactivity is crucial for synthetic route design, optimization of reaction conditions, and the development of novel chemical entities. This comparison focuses on their susceptibility to nucleophilic aromatic substitution (SNAr), the most characteristic reaction pathway for these electron-deficient aromatic halides.
Executive Summary
Both this compound and 4-Bromo-2-nitroanisole are activated towards nucleophilic aromatic substitution by the presence of a strongly electron-withdrawing nitro group. The primary determinant of their reactivity is the position of this nitro group relative to the bromine leaving group. In both isomers, the nitro group is located in a position (para in this compound and ortho in 4-bromo-2-nitroanisole) that allows for the effective resonance stabilization of the negatively charged intermediate (Meisenheimer complex) formed during the reaction. Consequently, both compounds are significantly more reactive than their meta-substituted counterpart (e.g., 3-bromo-nitroanisole derivatives).
While direct, side-by-side kinetic data for these specific isomers is not extensively documented in publicly available literature, established principles of SNAr reactions allow for a robust qualitative and semi-quantitative comparison. The key difference in reactivity arises from the steric and electronic environment at the reaction center.
Physicochemical Properties and Reactivity Comparison
The fundamental properties of the two isomers are summarized below. The reactivity comparison is based on established principles of nucleophilic aromatic substitution.
| Property | This compound | 4-Bromo-2-nitroanisole |
| CAS Number | 5197-28-4[1][2] | 33696-00-3[3] |
| Molecular Formula | C₇H₆BrNO₃[1][2] | C₇H₆BrNO₃[3] |
| Molecular Weight | 232.03 g/mol [1][2] | 232.03 g/mol [3] |
| Structure | OCH₃ ortho to Br, para to NO₂ | OCH₃ para to Br, ortho to NO₂ |
| Melting Point | 104-106 °C[1] | Not readily available |
| Reactivity in SNAr | Highly reactive | Highly reactive, potentially slightly less so than the 2-bromo-4-nitro isomer due to potential steric hindrance. |
| Key Reactivity Factor | NO₂ group is para to the Br leaving group, allowing for strong resonance stabilization of the Meisenheimer intermediate. | NO₂ group is ortho to the Br leaving group, also allowing for strong resonance stabilization of the Meisenheimer intermediate. |
| Potential Steric Effects | The methoxy (B1213986) group is meta to the site of nucleophilic attack, resulting in minimal steric hindrance. | The methoxy and nitro groups are both ortho to the site of nucleophilic attack, which may cause some steric hindrance to the incoming nucleophile. |
Mechanism of Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The enhanced reactivity of these compounds is best understood through the addition-elimination mechanism of SNAr. The rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the bromine, forming a resonance-stabilized carbanion known as a Meisenheimer complex. The presence of an electron-withdrawing group, such as a nitro group, in the ortho or para position is crucial for stabilizing this intermediate.[4][5]
The ability of the nitro group to delocalize the negative charge in the Meisenheimer complex is key.
For this compound: The para-nitro group provides excellent resonance stabilization. For 4-Bromo-2-nitroanisole: The ortho-nitro group also provides strong resonance stabilization.
The subtle difference in reactivity would likely be governed by steric factors. In 4-Bromo-2-nitroanisole, the incoming nucleophile must approach a carbon atom flanked by both a nitro group and a methoxy group, which could present more steric hindrance than in the case of this compound, where the methoxy group is further away (meta) from the reaction center.
Experimental Protocols
Objective: To compare the rate of nucleophilic aromatic substitution of this compound and 4-Bromo-2-nitroanisole with a model nucleophile (e.g., piperidine).
Materials:
-
This compound
-
4-Bromo-2-nitroanisole
-
Piperidine (or other chosen nucleophile)
-
A suitable polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Internal standard (e.g., naphthalene (B1677914) or biphenyl)
-
Quenching solution (e.g., dilute acid)
-
Volumetric flasks, pipettes, and syringes
-
Thermostatted reaction vessel with magnetic stirring
-
Analytical instrument (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC))
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of known concentrations for each isomer and the internal standard in the chosen solvent.
-
Prepare a stock solution of the nucleophile at a concentration significantly higher (e.g., 10-20 fold excess) than the aryl halide to ensure pseudo-first-order kinetics.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel maintained at a constant temperature (e.g., 50 °C), add the solvent and the aryl halide stock solution.
-
Allow the solution to reach thermal equilibrium while stirring.
-
-
Initiation and Sampling:
-
Initiate the reaction by adding the nucleophile stock solution and start a timer simultaneously.
-
At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
-
Quenching and Analysis:
-
Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution and the internal standard.
-
Analyze the quenched samples by GC or HPLC to determine the concentration of the remaining aryl halide relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the aryl halide versus time.
-
The slope of the resulting linear plot will be the negative of the observed rate constant (kobs).
-
Compare the kobs values for this compound and 4-Bromo-2-nitroanisole to determine their relative reactivity under the tested conditions.
-
Conclusion
Both this compound and 4-Bromo-2-nitroanisole are highly activated substrates for nucleophilic aromatic substitution due to the favorable ortho/para positioning of the electron-withdrawing nitro group. Based on established chemical principles, This compound is predicted to be slightly more reactive due to reduced steric hindrance at the reaction center compared to 4-Bromo-2-nitroanisole. For synthetic applications requiring high efficiency and milder conditions, this compound may be the preferred isomer. However, the choice of substrate will ultimately depend on the specific nucleophile, desired regioselectivity in more complex molecules, and overall synthetic strategy. Experimental validation using a standardized kinetic protocol is recommended to quantify the reactivity difference for a specific application.
References
A Comparative Guide to 2-Bromo-4-nitroanisole and Other Brominated Nitroaromatics for Researchers and Drug Development Professionals
An in-depth analysis of 2-Bromo-4-nitroanisole, a versatile building block in organic synthesis, and its comparison with other brominated nitroaromatics reveals key differences in reactivity and synthetic utility. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of these compounds, supported by experimental data and detailed protocols, to facilitate informed decisions in synthetic planning and drug discovery.
This compound (CAS 5197-28-4) is a substituted aromatic compound featuring a bromine atom, a nitro group, and a methoxy (B1213986) group on a benzene (B151609) ring.[1] This unique arrangement of functional groups makes it a highly reactive and versatile intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical industry.[2] The presence of both a bromo and a nitro group allows for a variety of chemical transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1][2]
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The reactivity of brominated nitroaromatics in SNAr reactions is significantly influenced by the position of the electron-withdrawing nitro group relative to the bromine atom (the leaving group). The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, and the stability of this complex is crucial for the reaction to proceed.[3]
Strong electron-withdrawing groups, like the nitro group, are most effective at stabilizing the Meisenheimer complex when they are positioned ortho or para to the leaving group.[3][4][5] This is because the negative charge can be delocalized onto the nitro group through resonance. In contrast, a meta-positioned nitro group offers only weak inductive stabilization and cannot provide this powerful resonance stabilization, leading to lower reactivity.[3]
Therefore, this compound, with its para-positioned nitro group, is expected to be significantly more reactive in SNAr reactions than isomers where the nitro group is meta to the bromine, such as 2-Bromo-5-nitroanisole. The electron-donating methoxy group in this compound can further influence reactivity by increasing the electron density of the aromatic ring, making it slightly less electrophilic.[1]
Table 1: Theoretical Reactivity Comparison of Brominated Nitroanisole Isomers in SNAr
| Compound | Nitro Group Position (relative to Bromine) | Expected Reactivity | Rationale |
| This compound | para | High | Strong resonance stabilization of the Meisenheimer complex. |
| 4-Bromo-2-nitroanisole | ortho | High | Strong resonance stabilization of the Meisenheimer complex. |
| 2-Bromo-5-nitroanisole | meta | Low | Only weak inductive stabilization of the Meisenheimer complex. |
| 4-Bromo-3-nitroanisole | meta | Low | Only weak inductive stabilization of the Meisenheimer complex. |
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Brominated nitroaromatics are excellent substrates for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex.[6] This reaction is widely used to synthesize biaryl compounds. The presence of a nitro group on the aryl bromide can activate the C-Br bond towards oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle. Generally, electron-withdrawing groups on the aryl halide substrate enhance the rate of Suzuki couplings.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[2][7] This reaction has become a vital tool in medicinal chemistry for the synthesis of arylamines. Similar to the Suzuki coupling, the reactivity of the aryl bromide is influenced by the electronic properties of the substituents on the aromatic ring. While the nitro group is generally compatible with Buchwald-Hartwig conditions, the choice of base can be critical, as strong bases like KOtBu may be incompatible with nitro groups.[7]
Table 2: Representative Yields for Cross-Coupling Reactions of Brominated Nitroaromatics
| Substrate | Coupling Partner | Reaction Type | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromonitrobenzene | Phenylboronic acid | Suzuki | Pd-poly(AA) hybrid | K2CO3 | Ethanol/Water | 70 | >80 (in 6h) |
| 4-Bromobenzonitrile | Benzamide | Buchwald-Hartwig | Pd2(dba)3/XantPhos | DBU | DMF | 100 | 83 |
| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Buchwald-Hartwig | [Pd2(dba)3]/BINAP | NaOBu-t | Toluene | 80 | 60 |
Note: The data in this table is compiled from various sources and is intended to be representative. Direct comparative studies under identical conditions are limited.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Brominated Nitroaromatic
Materials:
-
Brominated nitroaromatic (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 3 mol%)
-
Base (e.g., K2CO3, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a round-bottom flask, add the brominated nitroaromatic, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of a Brominated Nitroaromatic
Materials:
-
Brominated nitroaromatic (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd2(dba)3, 2 mol%)
-
Phosphine (B1218219) ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs2CO3, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the brominated nitroaromatic, palladium precatalyst, and phosphine ligand.
-
Add the base to the tube.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture with stirring to the desired temperature (e.g., 100-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of the chemical transformations discussed, the following diagrams illustrate the key reaction mechanisms and a general experimental workflow.
Figure 1. SNAr Mechanism Pathway
Figure 2. Suzuki Coupling Catalytic Cycle
Figure 3. Buchwald-Hartwig Amination Cycle
Figure 4. Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
A Researcher's Guide to N-Bromosuccinimide Alternatives in Synthesis
For chemists engaged in pharmaceutical research, drug development, and complex organic synthesis, the choice of a brominating agent is a critical decision that influences reaction efficiency, selectivity, and safety. N-Bromosuccinimide (NBS) has long been a staple reagent for a variety of bromination reactions, prized for its solid form and ability to provide a low, steady concentration of bromine. However, a range of alternative reagents have emerged, offering distinct advantages in terms of reactivity, cost-effectiveness, and safety profiles.
This guide provides an objective comparison of N-Bromosuccinimide with its principal alternatives, supported by experimental data from peer-reviewed studies. We will delve into their performance in key synthetic transformations, provide detailed experimental protocols, and illustrate the underlying chemical pathways.
Performance Comparison of Brominating Agents
The efficacy of a brominating agent is highly dependent on the substrate and the desired transformation. The most common applications include the bromination of positions allylic or benzylic to a double bond or aromatic ring, and the α-bromination of carbonyl compounds. Below, we present quantitative data comparing NBS to its alternatives in these key reactions.
Benzylic Bromination
Benzylic bromination is a cornerstone of organic synthesis, typically proceeding through a free-radical chain mechanism (the Wohl-Ziegler reaction). The selective bromination of the methyl group on a toluene (B28343) derivative is a common benchmark for this transformation.
Table 1: Comparison of Reagents for Benzylic Bromination of Toluene Derivatives
| Reagent | Substrate | Catalyst/Initiator | Yield (%) | Key Observations |
| N-Bromosuccinimide (NBS) | 3,5-bis(2-cyanoprop-2-yl)toluene | Benzoyl Peroxide | ~87% | The traditional and widely used reagent for this transformation in pharmaceutical synthesis.[1] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Toluene | Zirconium(IV) chloride | 86% | Offers comparable reactivity to NBS, often at a lower cost and with simpler purification of byproducts.[2][3][4] |
| Tribromoisocyanuric Acid (TBCA) | Toluene | None (Reflux in EtOAc) | 78% | A "green" alternative that can be used without a catalyst or light initiator, avoiding hazardous solvents.[5] |
α-Bromination of Ketones
The bromination of the α-carbon of a ketone is a vital reaction for creating versatile synthetic intermediates. This reaction typically proceeds through an acid-catalyzed enol pathway.
Table 2: Comparison of Reagents for α-Bromination of 4'-Chloroacetophenone (B41964)
| Reagent | Solvent | Temperature | Time (h) | Yield (%) | Key Observations |
| Pyridinium (B92312) Tribromide | Acetic Acid | 90°C | 3 | 85% | Exhibits the highest efficiency among the compared reagents under these conditions; a safer solid alternative to liquid Br2.[6] |
| Copper(II) Bromide | Acetic Acid | 90°C | 3 | ~60% | A milder reagent resulting in a moderate yield.[6] |
| N-Bromosuccinimide (NBS) | Acetic Acid | 90°C | 3 | Low | Poor performance under these specific conditions, with mostly unreacted starting material.[6] |
Reagent Profiles and Mechanistic Pathways
Understanding the properties and reaction mechanisms of each reagent is crucial for selecting the optimal conditions for a specific synthesis.
N-Bromosuccinimide (NBS)
NBS is the benchmark for allylic and benzylic brominations. Its primary advantage is its ability to provide a low, constant concentration of molecular bromine (Br₂) and bromine radicals (Br•), which is crucial for favoring the desired radical substitution over competing electrophilic addition to double bonds.[7]
Caption: Generalized radical chain mechanism for allylic/benzylic bromination (Wohl-Ziegler Reaction).
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
DBDMH is an efficient and cost-effective alternative to NBS.[3] It possesses two bromine atoms, leading to better atom economy, and its byproduct, 5,5-dimethylhydantoin, is often easier to remove from reaction mixtures.[3][8] The selectivity of DBDMH between benzylic and aromatic ring bromination can be controlled by the choice of catalyst; Lewis acids promote the radical pathway for benzylic substitution, while Brønsted acids favor the electrophilic pathway for ring substitution.[2][4]
Tribromoisocyanuric Acid (TBCA)
TBCA is a stable, solid reagent that is gaining attention as a "green" brominating agent.[5] It can effectively perform benzylic brominations in solvents like ethyl acetate (B1210297) at reflux, often without the need for external radical initiators or light, which enhances safety and simplifies the experimental setup.[5]
Pyridinium Tribromide (P·Br₃)
This stable, red crystalline solid is a safer and more convenient alternative to hazardous liquid bromine, particularly for electrophilic brominations such as the α-bromination of ketones and the bromination of electron-rich aromatic rings.[6][9] It acts as a source of molecular bromine in solution.
Caption: Mechanism of acid-catalyzed α-bromination of ketones using a Br₂ source like Pyridinium Tribromide.
Experimental Protocols
Detailed and reproducible experimental procedures are essential for successful synthesis. Below are representative protocols for key bromination reactions.
Protocol 1: Benzylic Bromination of Toluene with DBDMH
This procedure is adapted from a Lewis acid-catalyzed method that proceeds under mild conditions.[4]
-
Materials: Toluene (0.5 mmol), 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH, 0.25 mmol), Zirconium(IV) chloride (ZrCl₄, 0.05 mmol), Anhydrous Dichloromethane (B109758) (CH₂Cl₂).
-
Setup: All glassware should be flame-dried and the reaction conducted under an inert atmosphere (e.g., Argon).
-
Procedure:
-
In a round-bottom flask, prepare a stock solution of the catalyst by dissolving zirconium(IV) chloride (0.05 mmol) in anhydrous dichloromethane (2 mL).
-
In a separate flask, dissolve the toluene (0.5 mmol) and DBDMH (0.25 mmol) in anhydrous dichloromethane (3 mL).
-
Add the catalyst solution to the substrate solution and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion (typically 2 hours), quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel, extract the product with an appropriate organic solvent (e.g., diethyl ether), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl (B1604629) bromide.
-
Protocol 2: α-Bromination of 4'-Chloroacetophenone with Pyridinium Tribromide
This protocol is based on a comparative study for the α-bromination of acetophenone (B1666503) derivatives.[6]
-
Materials: 4'-Chloroacetophenone (5.0 mmol), Pyridinium tribromide (5.5 mmol), Glacial Acetic Acid (20 mL).
-
Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Procedure:
-
Combine 4'-chloroacetophenone (0.77 g, 5.0 mmol), pyridinium tribromide (1.76 g, 5.5 mmol), and acetic acid (20 mL) in the round-bottom flask.
-
Heat the reaction mixture to 90°C with stirring.
-
Maintain the temperature and continue stirring for 3 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization.
-
Protocol 3: Allylic Bromination of Cyclohexene (B86901) with NBS (Wohl-Ziegler Reaction)
This is a classic procedure for selective allylic bromination.[10]
-
Materials: Cyclohexene (0.1 mol), N-Bromosuccinimide (NBS, 0.12 mol), Carbon Tetrachloride (CCl₄, 100 mL), Radical Initiator (e.g., AIBN or benzoyl peroxide, catalytic amount).
-
Setup: A round-bottom flask equipped with a reflux condenser and a light source (e.g., a sunlamp) if a chemical initiator is not used.
-
Procedure:
-
In the round-bottom flask, dissolve cyclohexene (8.2 g, 0.1 mol) and NBS (21.4 g, 0.12 mol) in CCl₄ (100 mL).
-
Add a catalytic amount of a radical initiator (e.g., AIBN).
-
Heat the mixture to reflux with vigorous stirring. If using photochemical initiation, irradiate the flask with a suitable lamp.
-
The reaction can be monitored visually: the dense NBS at the bottom of the flask is consumed and the less dense byproduct, succinimide, floats to the surface upon completion.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide.
-
Wash the filtrate with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation to obtain the crude 3-bromocyclohexene.
-
Conclusion
While N-Bromosuccinimide remains a versatile and reliable reagent, this guide demonstrates that several viable alternatives exist, each with specific advantages. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) stands out as a strong competitor, offering comparable yields in benzylic brominations with improved atom economy and potentially simpler workups.[3][8] For α-bromination of ketones, Pyridinium Tribromide can provide superior yields to NBS under certain conditions and offers a safer alternative to liquid bromine.[6] Finally, reagents like Tribromoisocyanuric Acid (TBCA) are paving the way for greener synthetic protocols by eliminating the need for hazardous solvents and initiators.[5]
The optimal choice of brominating agent requires careful consideration of the specific substrate, desired selectivity, reaction conditions, and overall process goals, including cost, safety, and environmental impact. For researchers and drug development professionals, having a clear understanding of these alternatives is key to designing more efficient, robust, and sustainable synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the HPLC-UV Analysis of 2-Bromo-4-nitroanisole
Comparison of Analytical Techniques
The choice of an analytical method is critical and depends on various factors, including the required sensitivity, selectivity, sample matrix, and the specific goals of the analysis. Below is a comparison of HPLC with UV detection against Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry for the analysis of 2-Bromo-4-nitroanisole.
| Parameter | HPLC with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on the differential partitioning of the analyte between a stationary phase and a mobile phase, followed by detection using UV absorbance. | Separation based on the analyte's volatility and its interaction with a stationary phase, with detection based on the mass-to-charge ratio of fragmented ions. | Quantification based on the absorbance of UV-Vis light by the analyte at a specific wavelength. |
| Selectivity | High | Very High | Low |
| Sensitivity | High | Very High | Moderate |
| Linearity (R²) (Typical) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) (Typical) | 98-102% | 97-103% | 95-105% |
| Precision (%RSD) (Typical) | < 2% | < 3% | < 5% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | µg/mL range |
| Limit of Quantitation (LOQ) | ng/mL range | pg/mL range | µg/mL range |
| Sample Throughput | Moderate | Moderate | High |
| Instrumentation Cost | Moderate | High | Low |
| Notes | Ideal for routine quality control and quantification. | Excellent for identification and quantification of volatile impurities. | Simple and cost-effective but lacks specificity for complex mixtures. |
Experimental Protocol: Validated HPLC-UV Method
This section details the experimental conditions for a validated reverse-phase HPLC method for the quantification of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for the separation of nitroaromatic compounds. A Newcrom R1 column has also been noted as suitable.[1]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[1][2][3] For mass spectrometry compatibility, formic acid can be used as a substitute for phosphoric acid.[1][2][3]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at 254 nm, a common wavelength for nitroaromatic compounds.[4]
-
Injection Volume: 10 µL.
-
Run Time: Approximately 10 minutes.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase as the diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Summary of HPLC Method Validation Data
The following table summarizes the expected performance characteristics of the validated HPLC method, based on typical acceptance criteria outlined in ICH and USP guidelines.[5][6][7]
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | The analyte peak should be well-resolved from any impurities and excipients. Peak purity should be confirmed. | No interfering peaks at the retention time of this compound. Peak purity index > 0.999. |
| Linearity (R²) | Correlation coefficient (R²) ≥ 0.999. | 0.9998 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | ||
| - Repeatability (n=6) | RSD ≤ 2.0% | 0.8% |
| - Intermediate Precision | RSD ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10:1 | 0.3 µg/mL |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition). | The method is robust within the tested parameter variations. |
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the HPLC method validation process and a conceptual representation of the analytical procedure.
Caption: Workflow for HPLC Method Validation.
Caption: HPLC Analytical Procedure.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. 4-Bromo-2-nitroanisole | SIELC Technologies [sielc.com]
- 3. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. ikev.org [ikev.org]
A Comparative Guide to the Quantitative Analysis of 2-Bromo-4-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-Bromo-4-nitroanisole, a key intermediate in various synthetic pathways, is critical for ensuring reaction efficiency, product purity, and the overall quality of downstream products in research and drug development. This guide provides a comprehensive comparison of the principal analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). A brief discussion of Fourier-Transform Infrared Spectroscopy (FTIR) as a supplementary technique is also included.
This publication aims to equip researchers and drug development professionals with the necessary information to select the most appropriate analytical method for their specific needs, supported by detailed experimental protocols and comparative performance data.
Comparison of Analytical Techniques
The choice of an analytical method for the quantitative analysis of this compound is dictated by factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the primary analytical techniques.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity and detection by UV absorbance. | Separation based on volatility and mass-to-charge ratio. | Absolute quantification based on the direct proportionality between NMR signal intensity and the number of nuclei. |
| Selectivity | High | Very High | High |
| Sensitivity | High | Very High | Moderate |
| Linearity (R²) | > 0.999 | > 0.998 | N/A (Primary Method) |
| Accuracy (% Recovery) | 98-102% | 97-103% | 99-101% |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | µg/mL range |
| Limit of Quantitation (LOQ) | ng/mL range | pg/mL range | µg/mL range |
| Sample Throughput | High | Moderate | Low to Moderate |
| Instrumentation Cost | Moderate | High | High |
| Notes | Ideal for routine quality control and purity assessment. | Excellent for identification and quantification of volatile impurities. Derivatization may be required. | A primary method that does not require a specific reference standard of the analyte. Provides structural information. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantitative analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase method is highly suitable for this purpose.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column)
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
-
Gradient:
-
0-5 min: 50% B
-
5-15 min: 50-80% B
-
15-20 min: 80% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve in acetonitrile to a known concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. The concentration of this compound in the sample is determined from this curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it suitable for the identification and quantification of this compound, especially for trace-level analysis and impurity profiling. Due to the polarity of the nitro and bromo groups, derivatization may be necessary to improve volatility and chromatographic peak shape.
Instrumentation:
-
Gas chromatograph with a split/splitless inlet
-
Mass spectrometer (e.g., single quadrupole or triple quadrupole)
-
Autosampler
Derivatization (Silylation):
-
To a vial containing a known amount of the dried sample extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless (1 µL)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (for TMS derivative): To be determined based on the mass spectrum of the derivatized standard.
Quantification: A calibration curve is constructed by analyzing derivatized standards of known concentrations. The quantification of this compound in the sample is based on the peak area of the selected ions relative to the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself. It relies on the use of a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh and add a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The chosen standard should have signals that do not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d6, Chloroform-d) to completely dissolve both the sample and the internal standard.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including:
-
A sufficient relaxation delay (D1) of at least 5 times the longest T1 of both the analyte and the internal standard.
-
A 90° pulse angle.
-
A sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for accurate integration).
-
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired spectrum.
-
Carefully integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
Quantification: The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
Fourier-Transform Infrared Spectroscopy (FTIR)
While primarily a qualitative technique for functional group identification, FTIR can be used for quantitative analysis with proper calibration.[1] It is particularly useful for the rapid analysis of solid samples.
Instrumentation:
-
FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr press)
Experimental Protocol (KBr Pellet Method):
-
Sample Preparation:
-
Prepare a series of calibration standards by accurately weighing known amounts of this compound and mixing them with a fixed amount of dry potassium bromide (KBr).
-
Grind each mixture to a fine powder and press into a transparent pellet.
-
Prepare a pellet of the unknown sample mixed with the same fixed amount of KBr.
-
-
FTIR Data Acquisition:
-
Record the FTIR spectrum of each standard and the sample pellet, typically in the range of 4000-400 cm⁻¹.
-
Identify a characteristic absorption band for this compound that is not subject to interference from other components. The nitro group (NO₂) asymmetric and symmetric stretching vibrations (around 1520 cm⁻¹ and 1340 cm⁻¹, respectively) are good candidates.
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the characteristic band against the concentration of this compound in the standards.
-
Determine the concentration of this compound in the sample from its absorbance using the calibration curve.
-
Visualizations
To better illustrate the analytical workflows, the following diagrams are provided.
References
A Comparative Guide to Catalysts for Coupling Reactions of 2-Bromo-4-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various catalytic systems for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions involving 2-Bromo-4-nitroanisole. The strategic functionalization of this substrate is crucial for the synthesis of a wide array of complex molecules in medicinal chemistry and materials science. This document summarizes the performance of different catalysts, provides detailed experimental protocols for key transformations, and visualizes essential workflows and reaction mechanisms.
Introduction to Coupling Reactions of this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] this compound is a valuable building block, featuring a reactive bromine atom for coupling and an electron-withdrawing nitro group that influences the reactivity of the aromatic ring. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in coupling reactions with this substrate. While direct comparative studies on this compound are limited, data from structurally similar brominated nitroaromatics and bromoanisoles provide valuable insights into expected catalyst performance.[1][2]
Comparative Performance of Catalysts
The following tables summarize the performance of various catalysts in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions with this compound and analogous substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl halides and organoboron compounds.[1] For this compound, this reaction enables the introduction of various aryl and heteroaryl substituents.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | >95 | Representative for brominated nitroaromatics.[1] |
| Phenylboronic acid | Pd/Fe₃O₄/Charcoal | K₂CO₃ | Ethanol/H₂O | 80 | - | >99 | For 4-bromoanisole, catalyst is recyclable. |
| Phenylboronic acid | Pd-bpydc-La | K₂CO₃ | DMF/H₂O | 100 | - | ~95 | For 4-bromoanisole.[3] |
| Phenylboronic acid | Cu(II) Salen@KCC-1 | K₂CO₃ | DMF | 110 | 4 | 95 | For iodobenzene, but demonstrates copper catalysis.[4] |
Heck Coupling
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[5] This reaction is valuable for the synthesis of stilbenes and cinnamate (B1238496) derivatives from this compound.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Styrene (B11656) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 92 | For 1-bromo-4-nitrobenzene.[1] |
| Styrene | Pd-NHC-H | Na₂CO₃ | DMA | 50 | 1 | 99.87 | For 1-bromo-4-nitrobenzene.[6] |
| Ethyl acrylate | Ni-Pd complex | - | - | - | - | High | For 4-bromoanisole.[7] |
| n-Butyl acrylate | Imidazolium-based palladate | - | - | - | - | High | For 4-bromoanisole.[8] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.[9] Both copper-cocatalyzed and copper-free conditions have been developed.[10]
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60 | 6 | 85-95 | General conditions for aryl bromides.[11] |
| Phenylacetylene | Pd(OAc)₂ / DABCO | - | - | - | - | Moderate to Excellent | Copper-free, for 1-iodo-4-nitrobenzene.[12] |
| Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | rt | 2 | 92 | Copper-free, for 4-bromobenzonitrile.[13] |
| Terminal Alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 72-96 | For 2-amino-3-bromopyridines.[14] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of a wide range of arylamines from this compound.[9] The choice of ligand is crucial for achieving high yields, especially with challenging substrates.[15]
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) | Notes |
| Aniline | Pd(OAc)₂ / XPhos | KOtBu | Toluene | 100 | 10 (MW) | High | For 2-bromo-13α-estrone 3-methyl ether, demonstrates high yield with nitroanilines.[15] |
| Diarylamines, Arylamines, Alkylamines | Pd catalysts / dialkyl(biaryl)phosphines | - | - | - | - | - | General method for amination of nitroarenes.[16] |
| Secondary Amines | Pd PEPPSI catalyst | - | - | - | - | - | Mechanochemical method.[17] |
| Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | - | 60 | For 2-bromo-6-methylpyridine. |
Experimental Protocols
The following are generalized experimental protocols for each key coupling reaction. These should be considered as starting points and may require optimization for specific substrates and desired outcomes. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous and degassed solvents.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[1]
-
Evacuate and backfill the flask with argon three times.[1]
-
Add degassed toluene and water via syringe.[1]
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.[1]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Coupling Protocol
Materials:
-
This compound (1.0 mmol)
-
Styrene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 mmol)
-
Triethylamine (B128534) (Et₃N, 1.5 mmol)
-
N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
In a sealed tube, dissolve this compound, Pd(OAc)₂, and P(o-tol)₃ in DMF.[1]
-
Add styrene and triethylamine to the mixture.[1]
-
Degas the solution by bubbling with argon for 15 minutes.[1]
-
Seal the tube and heat the reaction mixture at 100 °C for 24 hours.[1]
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, pour the mixture into water and extract with an appropriate organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Sonogashira Coupling Protocol (Copper-Free)
Materials:
-
This compound (0.5 mmol)
-
Phenylacetylene (0.8 mmol)
-
[DTBNpP]Pd(crotyl)Cl (2.5 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP, 1.0 mmol)
-
Dimethyl sulfoxide (B87167) (DMSO, 2.5 mL)
Procedure:
-
To a Schlenk tube under an argon atmosphere, add this compound and the palladium precatalyst.[13]
-
Add anhydrous DMSO via syringe.[13]
-
Add TMP via syringe.[13]
-
Finally, add phenylacetylene via syringe.[13]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination Protocol
Materials:
-
This compound (0.25 mmol)
-
Aniline (0.3 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%)
-
XPhos (10 mol%)
-
Potassium tert-butoxide (KOtBu)
-
Toluene
Procedure:
-
In a microwave vial, combine this compound, aniline, Pd(OAc)₂, XPhos, and KOtBu in toluene.[15]
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 100 °C for 10 minutes under microwave irradiation.[15]
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash chromatography.
Visualizations
Experimental Workflow
The general workflow for a palladium-catalyzed cross-coupling reaction involves several key steps, from reagent preparation to product analysis.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Catalytic Cycle of Suzuki-Miyaura Coupling
The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 5. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Commercial 2-Bromo-4-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
The chemical purity of reagents is paramount in research and development, particularly in the synthesis of active pharmaceutical ingredients (APIs) where impurities can affect the efficacy, safety, and stability of the final product. 2-Bromo-4-nitroanisole is a key intermediate in various organic syntheses.[1][2] This guide provides a comparative framework for assessing the purity of commercial this compound, detailing essential analytical methods and offering protocols for their implementation.
Key Analytical Techniques for Purity Assessment
A multi-pronged approach is recommended for the comprehensive purity assessment of this compound. The most common and effective methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.
-
Gas Chromatography (GC): An excellent technique for separating and quantifying volatile and thermally stable compounds. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide highly accurate purity data and identify volatile impurities. Several suppliers specify GC for purity analysis of this compound.[3]
-
High-Performance Liquid Chromatography (HPLC): A versatile method suitable for a wide range of organic molecules.[4] Reverse-phase HPLC with a UV detector is particularly effective for analyzing nitroaromatic compounds.[5][6] It can separate the main compound from non-volatile impurities and isomers.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides detailed structural information about the molecule and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard. The presence of unexpected signals can indicate impurities.
-
Melting Point Analysis: A fundamental and straightforward technique to assess purity. Pure crystalline solids have a sharp melting point range. Impurities typically depress and broaden the melting point range. The literature value for the melting point of this compound is approximately 104-106 °C.[1][7]
Comparative Analysis of Commercial Grades
To illustrate the application of these techniques, the following table presents hypothetical data from the analysis of three different commercial batches of this compound.
| Parameter | Supplier A (Premium Grade) | Supplier B (Standard Grade) | Supplier C (Bulk Grade) | Reference Standard |
| Purity by GC-FID (%) | 99.8 | 99.1 | 98.2 | >99.9% |
| Purity by HPLC-UV (%) | 99.9 | 99.2 | 98.5 | >99.9% |
| Melting Point (°C) | 105.5 - 106.0 | 104.0 - 105.5 | 102.5 - 105.0 | 105.8 - 106.2 |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure | Conforms to structure |
| Identified Impurities | Isomer (4-Bromo-2-nitroanisole): 0.05% | Isomer (4-Bromo-2-nitroanisole): 0.3%Starting Material (4-Nitroanisole): 0.2% | Isomer (4-Bromo-2-nitroanisole): 0.6%Starting Material (4-Nitroanisole): 0.4%Unknown Impurity at RRT 1.2: 0.3% | Not Detected |
| Appearance | White to light yellow crystalline powder | Light yellow powder | Yellow to brown powder | White crystalline powder |
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of a commercial sample of this compound.
Caption: Workflow for Purity Assessment of this compound.
Detailed Experimental Protocols
4.1 Gas Chromatography (GC-FID)
-
Objective: To determine the purity and quantify volatile impurities.
-
Instrumentation: Gas chromatograph with a flame ionization detector (FID).
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).
-
Temperatures:
-
Injector: 250 °C
-
Detector: 280 °C
-
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a suitable solvent like ethyl acetate (B1210297) or acetone.
-
Injection: 1 µL, split mode (e.g., 50:1).
-
Quantification: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
4.2 High-Performance Liquid Chromatography (HPLC-UV)
-
Objective: To determine purity and quantify non-volatile impurities and isomers.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is often effective for nitroaromatic compounds.[5][6] For example:
-
Solvent A: Water with 0.1% phosphoric acid.
-
Solvent B: Acetonitrile with 0.1% phosphoric acid.
-
Gradient: Start with 50% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve 1 mg of this compound in 10 mL of acetonitrile.
-
Injection Volume: 10 µL.
-
Quantification: Purity is determined by the area percent of the main peak.
4.3 ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and identify impurities.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Procedure: Acquire a standard proton NMR spectrum. The expected chemical shifts for this compound should be observed. Integration of peaks corresponding to impurities relative to the main compound's peaks can provide a semi-quantitative estimate of their levels.
4.4 Melting Point Determination
-
Objective: To assess the overall purity based on the melting temperature range.
-
Instrumentation: Digital melting point apparatus.
-
Procedure:
-
Place a small amount of the finely powdered, dry sample into a capillary tube.
-
Place the capillary tube in the melting point apparatus.
-
Heat at a rate of approximately 10-20 °C/min until the temperature is about 15 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C/min.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.
-
-
Interpretation: A narrow melting point range (e.g., < 1 °C) close to the literature value indicates high purity.[7] A broad or depressed range suggests the presence of impurities.
References
- 1. This compound | 5197-28-4 [chemicalbook.com]
- 2. This compound | CAS 5197-28-4 Manufacturer & Exporter [punagri.com]
- 3. This compound | 5197-28-4 | TCI Deutschland GmbH [tcichemicals.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. 4-Bromo-2-nitroanisole | SIELC Technologies [sielc.com]
- 7. This compound | 5197-28-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
A Comparative Guide to the Synthesis of 2-Bromo-4-nitroanisole for Researchers and Drug Development Professionals
An in-depth analysis of two primary synthetic routes to 2-Bromo-4-nitroanisole, a key intermediate in pharmaceutical and organic synthesis, reveals distinct cost-benefit profiles. This guide provides a comprehensive comparison of the synthesis via electrophilic bromination of 4-nitroanisole (B1192098) and a two-step route starting from 4-fluoro-1-nitrobenzene, offering valuable insights for process optimization and selection.
This publication presents a detailed examination of two prevalent methods for the synthesis of this compound, a crucial building block in the development of various pharmaceutical compounds. The comparison encompasses a thorough cost analysis, detailed experimental protocols, and an evaluation of the safety, environmental impact, and scalability of each method.
Method 1: Electrophilic Bromination of 4-Nitroanisole
This widely utilized method involves the direct bromination of commercially available 4-nitroanisole using an electrophilic brominating agent, most commonly N-bromosuccinimide (NBS). The reaction proceeds via an electrophilic aromatic substitution mechanism.
Experimental Protocol:
A general procedure for the bromination of 4-nitroanisole using NBS involves the following steps:
-
Reaction Setup: In a suitable reaction vessel, 4-nitroanisole is dissolved in a solvent. Common solvents for this reaction include acetonitrile (B52724) or a mixture of acetic acid and sulfuric acid, particularly for deactivated aromatic rings.[1]
-
Reagent Addition: N-Bromosuccinimide (1.0-1.2 equivalents) is added to the solution. In some protocols, a catalytic amount of a protic or Lewis acid is used to enhance the electrophilicity of the bromine.[2] The reaction can also be carried out using a ball mill, which offers a solvent-free and environmentally friendly alternative.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature, typically ranging from room temperature to a slightly elevated temperature, for a period of several hours until the reaction is complete, as monitored by techniques such as Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is quenched, often with water, and the crude product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The resulting crude this compound is then purified, typically by recrystallization, to yield the final product.
Cost-Benefit Analysis:
| Parameter | Electrophilic Bromination of 4-Nitroanisole |
| Starting Material Cost | 4-Nitroanisole is a relatively inexpensive and readily available starting material. |
| Reagent Cost | N-Bromosuccinimide is a moderately priced brominating agent. The use of an acid catalyst adds a minor cost. |
| Yield | Reported yields for this method are generally high, often in the range of 85-95% or even higher under optimized conditions. |
| Reaction Time | The reaction time can vary from a few hours to overnight, depending on the specific conditions and scale. |
| Scalability | This method is generally considered scalable for industrial production. However, challenges in heat management and reagent addition may arise on a larger scale. |
| Safety | N-Bromosuccinimide is a corrosive and oxidizing solid that should be handled with care.[3] The use of strong acids requires appropriate safety precautions. Exothermic reactions are possible, especially on a large scale.[4] |
| Environmental Impact | The use of organic solvents contributes to the environmental footprint. The ball milling approach offers a greener alternative by minimizing solvent usage.[5][6] Waste generated includes succinimide (B58015) and acidic aqueous solutions that require proper disposal. |
Method 2: Synthesis from 4-Fluoro-1-nitrobenzene
This two-step approach involves the initial bromination of 4-fluoro-1-nitrobenzene, followed by a nucleophilic aromatic substitution (SNAr) reaction to replace the fluorine atom with a methoxy (B1213986) group.
Experimental Protocol:
Step 1: Bromination of 4-Fluoro-1-nitrobenzene
-
Reaction Setup: 4-Fluoro-1-nitrobenzene is dissolved in a suitable solvent such as acetic acid.[7]
-
Reagent Addition: N-Bromosuccinimide (typically in slight excess) is added portion-wise to the solution, often in the presence of a catalyst such as iodine.[8]
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature, for instance, at 20°C, and monitored until completion.[8]
-
Workup and Purification: The reaction mixture is worked up by pouring it into ice water, followed by extraction with an organic solvent. The crude 3-bromo-4-fluoronitrobenzene (B1266112) is then purified.
Step 2: Nucleophilic Aromatic Substitution
-
Reaction Setup: The purified 3-bromo-4-fluoronitrobenzene is dissolved in a suitable solvent, such as methanol (B129727).
-
Reagent Addition: A solution of sodium methoxide (B1231860) in methanol is added to the reaction mixture.
-
Reaction Conditions: The reaction is heated, for example, to 50°C, and stirred for a specific duration to ensure complete substitution of the fluorine atom.[8]
-
Workup and Purification: After cooling, the reaction mixture is worked up to isolate the crude this compound. This typically involves removing the solvent and partitioning the residue between water and an organic solvent. The final product is then purified by recrystallization or chromatography.
Cost-Benefit Analysis:
| Parameter | Synthesis from 4-Fluoro-1-nitrobenzene |
| Starting Material Cost | 4-Fluoro-1-nitrobenzene is generally more expensive than 4-nitroanisole. |
| Reagent Cost | This method requires NBS, an iodine catalyst, and sodium methoxide, contributing to the overall reagent cost. |
| Yield | The overall yield for this two-step process is reported to be around 44.3%.[8] |
| Reaction Time | This is a two-step process, potentially leading to a longer overall synthesis time compared to the one-step bromination of 4-nitroanisole. |
| Scalability | Both bromination and nucleophilic aromatic substitution are generally scalable processes. However, the multi-step nature might add complexity to large-scale production. |
| Safety | This method involves handling NBS, iodine, and sodium methoxide, which is a corrosive and flammable solid. Appropriate safety measures are essential. |
| Environmental Impact | The use of organic solvents in both steps and the generation of waste from two separate reactions contribute to the environmental impact. Proper waste management protocols are necessary. |
Visualizing the Synthetic Workflows
To provide a clearer understanding of the logical flow of each synthetic method, the following diagrams have been generated using the DOT language.
Caption: Workflow for the synthesis of this compound via electrophilic bromination.
Caption: Workflow for the synthesis of this compound from 4-fluoro-1-nitrobenzene.
Conclusion and Recommendations
The choice between these two synthetic methods for this compound will depend on the specific priorities of the researcher or organization.
-
For cost-effectiveness and higher yield in a single step, the electrophilic bromination of 4-nitroanisole (Method 1) is the preferred route. The lower cost of the starting material and the generally high yields make it an economically advantageous choice, particularly for large-scale production. However, careful consideration must be given to safety protocols, especially when handling NBS and strong acids at scale. The development of greener protocols, such as those employing ball milling, could further enhance the appeal of this method.
-
The synthesis from 4-fluoro-1-nitrobenzene (Method 2) offers an alternative route, although it is generally associated with higher costs and a lower overall yield due to its two-step nature. This method may be considered when the starting material is readily available or when specific process conditions make it a more viable option.
Ultimately, a thorough evaluation of the specific laboratory or manufacturing capabilities, cost constraints, and safety and environmental policies will guide the selection of the most appropriate synthetic strategy for this compound. Further process optimization for either method could lead to improved efficiency and a more favorable cost-benefit profile.
References
- 1. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Sodium methoxide, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Recent Advances in Ball-Milled Materials and Their Applications for Adsorptive Removal of Aqueous Pollutants [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. indiamart.com [indiamart.com]
- 8. d-nb.info [d-nb.info]
A Comparative Guide to the Environmental Impact of 2-Bromo-4-nitroanisole Synthesis Routes
For researchers, scientists, and professionals in drug development, the selection of a synthetic route extends beyond mere chemical efficiency to encompass environmental stewardship. This guide provides an objective comparison of the primary synthesis routes to 2-Bromo-4-nitroanisole, a key intermediate in the pharmaceutical industry. The analysis focuses on quantitative green chemistry metrics, such as atom economy and E-factor, alongside a qualitative assessment of the hazards posed by the reagents and waste streams.
Executive Summary
Two principal synthetic pathways to this compound are evaluated: a traditional two-step route commencing from anisole (B1667542), and an alternative route utilizing 4-fluoro-1-nitrobenzene. The anisole-based route, while employing readily available starting materials, suffers from the use of hazardous reagents and the generation of significant acidic waste, leading to a higher environmental impact. The 4-fluoro-1-nitrobenzene route, although having a lower overall yield in some reported instances, presents a potentially greener alternative by avoiding the harsh conditions of aromatic nitration.
Quantitative Environmental Impact Assessment
The following table summarizes the key quantitative metrics for the two synthesis routes. Atom economy provides a theoretical measure of the efficiency in converting reactant atoms to the desired product, while the E-factor offers a more practical assessment of waste generation.
| Metric | Route 1: From Anisole | Route 2: From 4-fluoro-1-nitrobenzene |
| Overall Yield | ~81% (estimated) | 44.3%[1] |
| Atom Economy (Overall) | ~70.5% | ~66.2% |
| E-factor (Overall) | High (significant acidic waste) | Moderate |
| Key Hazardous Reagents | Conc. H2SO4, Conc. HNO3, Br2/FeBr3 or NBS | NBS, Iodine, Sodium Methoxide (B1231860) |
| Primary Waste Products | H2SO4, HNO3, Na2SO4, FeBr3, Succinimide | Succinimide, NaBr, NaI, Methanol |
Note: The overall yield for Route 1 is an estimation based on representative yields for similar reactions due to the lack of a directly reported overall yield in the surveyed literature.
Synthesis Route Analysis
Route 1: Synthesis from Anisole
This conventional two-step synthesis begins with the nitration of anisole, followed by the bromination of the resulting 4-nitroanisole (B1192098).
Step 1: Nitration of Anisole
The nitration of anisole is typically achieved using a mixture of concentrated sulfuric acid and nitric acid. This electrophilic aromatic substitution reaction primarily yields a mixture of ortho- and para-nitroanisole. For the synthesis of this compound, the para-isomer is the desired intermediate.
Step 2: Bromination of 4-Nitroanisole
The subsequent bromination of 4-nitroanisole can be accomplished using either molecular bromine with a Lewis acid catalyst, such as ferric bromide (FeBr3), or with N-bromosuccinimide (NBS). The electron-withdrawing nitro group directs the incoming bromo group to the position ortho to the methoxy (B1213986) group.
Environmental Considerations for Route 1:
The primary environmental drawback of this route is the use of large quantities of concentrated sulfuric and nitric acids in the nitration step. This generates a significant amount of acidic wastewater, which requires neutralization and treatment. The use of molecular bromine is also a concern due to its high toxicity and volatility. While NBS is a safer alternative to Br2, it still contributes to the waste stream in the form of succinimide.
Route 2: Synthesis from 4-fluoro-1-nitrobenzene
This alternative route also consists of two steps: bromination of 4-fluoro-1-nitrobenzene followed by a nucleophilic aromatic substitution.
Step 1: Bromination of 4-fluoro-1-nitrobenzene
In this step, 4-fluoro-1-nitrobenzene is brominated using N-bromosuccinimide with a catalytic amount of iodine.
Step 2: Nucleophilic Aromatic Substitution
The resulting 3-bromo-4-fluoro-1-nitrobenzene is then treated with sodium methoxide. The methoxide ion displaces the fluoride (B91410) ion to yield the final product, this compound.
Environmental Considerations for Route 2:
This route avoids the use of concentrated strong acids for nitration, which is a significant environmental advantage. However, it utilizes halogenated starting materials and reagents. The overall yield reported for this specific pathway is lower than the estimated yield for the anisole route, which would lead to a higher E-factor if all other factors were equal. The waste products include succinimide, sodium bromide, and sodium iodide.
Experimental Protocols
Route 1: From Anisole (Illustrative Protocol)
-
Step 1: Nitration of Anisole (Adapted from similar procedures)
-
A mixture of concentrated sulfuric acid and concentrated nitric acid is prepared and cooled in an ice bath.
-
Anisole is added dropwise to the cooled acid mixture while maintaining a low temperature.
-
After the addition is complete, the reaction mixture is stirred for a specified time and then poured onto crushed ice.
-
The precipitated 4-nitroanisole is collected by filtration, washed with water, and purified by recrystallization. A yield of approximately 90% for the para-isomer can be expected under optimized conditions.
-
-
Step 2: Bromination of 4-Nitroanisole with NBS
-
4-Nitroanisole and N-bromosuccinimide are dissolved in a suitable solvent such as acetic acid.
-
The mixture is stirred at a controlled temperature until the reaction is complete (monitored by TLC).
-
The reaction mixture is then poured into water, and the precipitated product is collected by filtration.
-
The crude this compound is washed with water and a reducing agent solution (e.g., sodium bisulfite) to remove any unreacted bromine, and then purified by recrystallization. A yield of approximately 90% can be anticipated.
-
Route 2: From 4-fluoro-1-nitrobenzene (Based on reported synthesis[1])
-
Step 1: Bromination of 4-fluoro-1-nitrobenzene
-
4-fluoro-1-nitrobenzene, N-bromosuccinimide, and a catalytic amount of iodine are mixed in a suitable solvent.
-
The reaction is carried out at 20°C.
-
Upon completion, the reaction mixture is worked up to isolate the 3-bromo-4-fluoro-1-nitrobenzene intermediate.
-
-
Step 2: Nucleophilic Substitution
-
The isolated 3-bromo-4-fluoro-1-nitrobenzene is reacted with sodium methoxide in a suitable solvent.
-
The reaction is conducted at 50°C.
-
After the reaction is complete, the mixture is worked up to isolate the final product, this compound. The reported total yield for this two-step process is 44.3%.[1]
-
Visualization of Environmental Impact Comparison Workflow
The following diagram illustrates the logical workflow for assessing the environmental impact of the different synthesis routes for this compound.
Caption: Workflow for comparing the environmental impact of synthesis routes.
Conclusion
The choice of a synthesis route for this compound involves a trade-off between yield, cost, and environmental impact. The traditional route starting from anisole may offer a higher overall yield but at a significant environmental cost due to the use of strong acids and hazardous brominating agents. The alternative route from 4-fluoro-1-nitrobenzene presents a potentially greener pathway by avoiding harsh nitration conditions, although the reported overall yield is lower.
For organizations committed to green chemistry principles, further optimization of the 4-fluoro-1-nitrobenzene route to improve its yield could make it the preferred method. Additionally, exploring catalytic and solvent-free reaction conditions for both routes could further mitigate their environmental footprint. This guide serves as a foundational tool for informed decision-making in the synthesis of this important pharmaceutical intermediate.
References
The Versatility of 2-Bromo-4-nitroanisole: A Comparative Guide to its Synthetic Derivatives
For researchers, scientists, and professionals in drug development, 2-Bromo-4-nitroanisole stands as a valuable and versatile starting material. Its unique substitution pattern, featuring a reactive bromine atom and a nitro group on an anisole (B1667542) backbone, offers a gateway to a diverse array of functionalized molecules with potential applications in medicinal chemistry and materials science. This guide provides a comparative overview of key derivatives synthesized from this compound, supported by experimental data and detailed protocols.
This document will explore three principal transformation pathways of this compound: nucleophilic aromatic substitution, reduction of the nitro group, and palladium-catalyzed cross-coupling reactions. A comparative analysis of the resulting derivatives is presented, highlighting the distinct physicochemical and spectroscopic properties that arise from these modifications.
Comparative Characterization of this compound Derivatives
The following table summarizes the key characterization data for representative derivatives synthesized from this compound. This data facilitates a direct comparison of the impact of different functional group transformations on the molecular properties.
| Derivative Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |
| This compound (Starting Material) | C₇H₆BrNO₃ | 232.03 | 104-106 | ¹H NMR (CDCl₃): δ 8.32 (d, J=2.7 Hz, 1H), 8.05 (dd, J=9.0, 2.7 Hz, 1H), 7.00 (d, J=9.0 Hz, 1H), 4.00 (s, 3H). | |
| 4-Nitro-2-(phenylamino)anisole | C₁₃H₁₂N₂O₃ | 244.25 | 135-137 | ¹H NMR (CDCl₃): δ 8.09 (dd, J=9.2, 2.8 Hz, 1H), 7.90 (d, J=2.8 Hz, 1H), 7.41 (t, J=7.9 Hz, 2H), 7.23 (d, J=7.8 Hz, 2H), 7.18 (t, J=7.4 Hz, 1H), 6.95 (d, J=9.2 Hz, 1H), 3.97 (s, 3H). | |
| 3-Bromo-4-methoxyaniline | C₇H₈BrNO | 202.05 | 65-68 | ¹H NMR (CDCl₃): δ 6.95 (d, J=2.4 Hz, 1H), 6.70 (d, J=8.4 Hz, 1H), 6.59 (dd, J=8.4, 2.4 Hz, 1H), 3.81 (s, 3H), 3.65 (br s, 2H). | |
| 2-Methoxy-5-nitrobiphenyl | C₁₃H₁₁NO₃ | 229.23 | 78-80 | ¹H NMR (CDCl₃): δ 8.20 (dd, J=9.0, 2.8 Hz, 1H), 8.13 (d, J=2.8 Hz, 1H), 7.55-7.40 (m, 5H), 7.08 (d, J=9.0 Hz, 1H), 3.95 (s, 3H). |
Experimental Protocols
Detailed methodologies for the synthesis of the compared derivatives are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and reagent purity.
Synthesis of 4-Nitro-2-(phenylamino)anisole via Buchwald-Hartwig Amination
This procedure details a common method for the nucleophilic substitution of the bromine atom with an amine.
Materials:
-
This compound
-
Sodium tert-butoxide
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Toluene (B28343), anhydrous
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) and aniline (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate (B1210297).
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Synthesis of 3-Bromo-4-methoxyaniline via Reduction of the Nitro Group
This protocol describes the reduction of the nitro functionality to an amine, a crucial transformation for further derivatization.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add a solution of SnCl₂·2H₂O (5.0 mmol) in concentrated HCl (5 mL) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 70-80 °C and stir for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the mixture to room temperature and carefully neutralize with a saturated NaOH solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) or recrystallization to obtain 3-Bromo-4-methoxyaniline.
Synthesis of 2-Methoxy-5-nitrobiphenyl via Suzuki-Miyaura Coupling
This procedure outlines the formation of a new carbon-carbon bond at the bromine position, a powerful tool for creating biaryl structures.
Materials:
-
This compound
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add the toluene/ethanol/water solvent mixture (10 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₄ (0.03 mmol) to the reaction mixture.
-
Heat the mixture to reflux (around 80-90 °C) and stir for 6-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-Methoxy-5-nitrobiphenyl.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic transformations described.
Caption: Synthetic routes from this compound.
Caption: General experimental workflow for synthesis.
This guide serves as a foundational resource for professionals engaged in the synthesis and characterization of novel organic molecules. The presented data and protocols demonstrate the synthetic utility of this compound as a scaffold for generating a variety of derivatives with tailored properties, paving the way for further exploration in drug discovery and materials science.
Comparative Cross-Reactivity Analysis of 2-Bromo-4-nitroanisole: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecules like 2-Bromo-4-nitroanisole is crucial for assessing specificity and potential off-target effects of new chemical entities. This guide provides a framework for evaluating the cross-reactivity of this compound and its potential alternatives or metabolites through immunoassay-based methods.
Principle of Competitive ELISA for Cross-Reactivity Assessment
In a competitive ELISA, the analyte of interest in a sample competes with a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of binding sites on a specific antibody coated onto a microplate. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[3][4] To assess cross-reactivity, various structurally related compounds are tested for their ability to displace the labeled analyte from the antibody. The degree of cross-reactivity is typically expressed as the concentration of the competing compound that causes 50% inhibition of the maximum signal (IC50).
Hypothetical Cross-Reactivity Profile of this compound
Based on the metabolism of similar nitroaromatic compounds and the principles of antibody-antigen recognition, a hypothetical cross-reactivity profile for an antibody raised against this compound is presented below. Potential cross-reactants would include its metabolites and other structurally related nitroaromatic compounds. For instance, studies on antibodies against 4-nitrophenol (B140041) have shown cross-reactivity with other substituted nitrophenols.[5] Similarly, antibodies raised against dinitrophenol (DNP) have been shown to cross-react with other nitroaromatic structures.[6][7]
Table 1: Hypothetical Cross-Reactivity Data for a Polyclonal Antibody Raised Against this compound
| Compound | Structure | IC50 (nM) | Cross-Reactivity (%)* |
| This compound | (Reference Compound) | 10 | 100 |
| 4-Nitrophenol | Metabolite | 50 | 20 |
| 2-Bromo-4-nitroaniline | Structural Analog | 80 | 12.5 |
| 2,4-Dinitrophenol | Structurally Related | 150 | 6.7 |
| 4-Nitroanisole | Structural Analog | 200 | 5 |
| 2-Nitrophenol | Positional Isomer | >1000 | <1 |
*Cross-reactivity (%) = (IC50 of this compound / IC50 of competing compound) x 100
Experimental Protocols
A detailed methodology for conducting a competitive ELISA to determine the cross-reactivity of this compound is provided below. This protocol is adapted from established methods for small molecule immunoassays.[5][8][9]
Hapten Synthesis and Conjugation to Carrier Protein
To produce antibodies against this compound, it must first be synthesized as a hapten with a functional group that allows for conjugation to a carrier protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[10]
-
Hapten Synthesis: A derivative of this compound containing a carboxylic acid or an amino group would be synthesized to facilitate conjugation.
-
Conjugation: The synthesized hapten is then covalently linked to the carrier protein using a suitable cross-linking agent such as N,N'-dicyclohexylcarbodiimide (DCC) or glutaraldehyde.
Antibody Production
Polyclonal or monoclonal antibodies can be generated by immunizing animals (e.g., rabbits or mice) with the hapten-carrier conjugate.[11] The resulting antisera or hybridomas are then screened for their ability to bind to this compound.
Competitive ELISA Protocol
-
Coating: A microtiter plate is coated with a capture antibody specific for the immunoglobulin of the species used for immunization (e.g., anti-rabbit IgG).
-
Antibody Binding: The plate is then incubated with the polyclonal antiserum or monoclonal antibody raised against this compound.
-
Competitive Reaction: A mixture of a fixed concentration of enzyme-labeled this compound and varying concentrations of the unlabeled test compounds (this compound standards and potential cross-reactants) is added to the wells.
-
Incubation and Washing: The plate is incubated to allow for the competitive binding to occur. Unbound reagents are then removed by washing.
-
Substrate Addition: A chromogenic substrate for the enzyme is added to the wells.
-
Signal Detection: The absorbance is measured using a microplate reader. The intensity of the color developed is inversely proportional to the concentration of the unlabeled compound in the sample.
-
Data Analysis: The IC50 values are determined from the dose-response curves, and the percentage of cross-reactivity is calculated.[12]
Visualizing Experimental Workflows
To facilitate understanding, the following diagrams illustrate the key processes involved in the cross-reactivity studies.
References
- 1. Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. saurabhsrivastavablog.medium.com [saurabhsrivastavablog.medium.com]
- 3. abbexa.com [abbexa.com]
- 4. bosterbio.com [bosterbio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Specificity of the immune response to the 2,4-dinitrophenyl and 2,4,6-trinitrophenyl groups. Ligand binding and fluorescence properties of cross-reacting antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The specificity of cross-reactivity: promiscuous antibody binding involves specific hydrogen bonds rather than nonspecific hydrophobic stickiness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A novel competitive ELISA for both free and protein-bound nitrotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib | PLOS One [journals.plos.org]
- 11. Introduction to Antibody Production and Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Data analysis for ELISA | Abcam [abcam.com]
Safety Operating Guide
Proper Disposal of 2-Bromo-4-nitroanisole: A Guide for Laboratory Professionals
For immediate release
Ensuring a safe laboratory environment and adhering to regulatory compliance are paramount for researchers, scientists, and drug development professionals. This document provides essential safety and logistical information for the proper disposal of 2-Bromo-4-nitroanisole, a halogenated organic compound.
Immediate Safety and Handling Precautions
Before handling this compound, it is critical to be fully aware of its associated hazards. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is also suspected of causing cancer and is harmful to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.[3]
-
Eye Protection: Use chemical safety goggles or a face shield.[1][3]
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.[3][4]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[3]
In the event of exposure, take the following first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][5]
-
Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[1][4]
-
Ingestion: Rinse the mouth with water and seek immediate medical attention.
Quantitative Safety and Disposal Data
The following table summarizes key safety and disposal information for this compound based on available Safety Data Sheets (SDS). This compound must be handled as hazardous waste.
| Parameter | Information | Source |
| Chemical Classification | Halogenated Organic Compound | [6][7] |
| Primary Hazards | Skin Irritant (Category 2), Serious Eye Irritant (Category 2), May cause respiratory irritation, Suspected carcinogen | [1][2] |
| Personal Protective Equipment (PPE) | Safety glasses or goggles, chemical-resistant gloves, lab coat. A respirator is recommended if dust is generated. | [1][3] |
| Spill Cleanup | Avoid generating dust. Sweep up the spilled solid material and place it in a suitable, closed container for disposal.[3][8] | |
| Disposal Container | Labeled, sealed, and compatible container for halogenated organic waste.[3][6] | |
| Disposal Method | Engage a licensed chemical waste disposal company. Do not discharge into sewer systems or the environment.[3][5][9] |
Hypothetical Experimental Protocol: Waste Generation
The following is a hypothetical experimental protocol that would result in this compound waste, providing context for its subsequent disposal.
Objective: Synthesis of a fictional compound 'Product X' via a Suzuki coupling reaction using this compound as a starting material.
Methodology:
-
Reaction Setup: In a fume hood, a 250 mL round-bottom flask is charged with this compound (5.0 g, 21.5 mmol), boronic acid derivative (1.1 eq), palladium catalyst (0.02 eq), and a suitable ligand (0.04 eq).
-
Solvent Addition: Anhydrous toluene (B28343) (100 mL) and a 2M aqueous solution of sodium carbonate (50 mL) are added to the flask.
-
Reaction: The mixture is heated to 90°C and stirred vigorously for 12 hours under a nitrogen atmosphere.
-
Workup: After cooling to room temperature, the organic and aqueous layers are separated. The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 50 mL). The combined organic layers are washed with brine (1 x 50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Waste Generation: The following waste streams containing this compound and its byproducts are generated:
-
Aqueous waste from the reaction and washes.
-
Solid waste including filter paper and magnesium sulfate.
-
Contaminated consumables such as pipette tips and gloves.
-
Potentially unreacted this compound in the crude product.
-
Disposal Workflow
The proper disposal of this compound and its associated waste is a critical final step in the experimental workflow. The following diagram illustrates the decision-making process for handling this hazardous material.
Caption: Decision workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Procedure
-
Segregation: As a halogenated organic compound, this compound waste must be segregated from non-halogenated waste streams.[6][7] Do not mix with other waste types.
-
Containerization:
-
Solid Waste: Place all solid waste contaminated with this compound into a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."[3][4]
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste."
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.
-
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name and associated hazards.
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Keep containers tightly closed.[1]
-
Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[3] Adhere to all local, state, and federal regulations for hazardous waste disposal.[5] Do not dispose of this chemical down the drain or in the regular trash.[5]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C7H6BrNO3 | CID 78870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. uakron.edu [uakron.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Bromo-4-nitroanisole
Essential safety protocols and logistical plans for the handling and disposal of 2-Bromo-4-nitroanisole are critical for ensuring the well-being of laboratory personnel and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals.
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Adherence to proper safety measures is paramount to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE): Your First Line of Defense
When working with this compound, a comprehensive selection of personal protective equipment is mandatory. This includes:
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[1]
-
Hand Protection: Wear protective gloves, such as nitrile rubber, to avoid skin contact.[1]
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved N95 respirator or equivalent is necessary.[2]
-
Protective Clothing: A lab coat or other suitable protective clothing must be worn to prevent skin exposure.[1]
Operational Plan: A Step-by-Step Approach to Safe Handling
A systematic workflow is crucial for the safe handling of this compound in a laboratory setting.
-
Preparation: Before beginning any work, ensure that the safety data sheet (SDS) has been reviewed and is readily accessible. The work area, preferably a well-ventilated fume hood, should be clean and uncluttered. All necessary PPE must be donned correctly.
-
Handling:
-
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
-
First Aid Measures:
Disposal Plan: Ensuring Environmental Responsibility
The disposal of this compound and its containers must be managed as hazardous waste in accordance with all local, state, and federal regulations.
-
Waste Segregation: this compound is a halogenated organic compound and should be collected in a designated, properly labeled waste container for this category of chemical waste.[3] Do not mix with non-halogenated waste.
-
Container Management: Use a compatible container that is in good condition and can be tightly sealed. The container must be clearly labeled as "Hazardous Waste" and list the full chemical name.
-
Disposal Procedure: Arrange for the collection and disposal of the hazardous waste through an authorized and licensed waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound:
| Property | Value | Reference |
| CAS Number | 5197-28-4 | |
| Molecular Formula | C7H6BrNO3 | |
| Molecular Weight | 232.03 g/mol | |
| Melting Point | 104-106 °C |
Visualizing the Workflow
To further clarify the procedural flow for handling this compound, the following diagram illustrates the key steps from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
